molecular formula C9H4BrCl2N3 B2915101 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine CAS No. 2024646-57-7

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Cat. No.: B2915101
CAS No.: 2024646-57-7
M. Wt: 304.96
InChI Key: QFSDOJVDTCQRLR-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS 2089812-21-3) is a high-value heteroaromatic compound with the molecular formula C 9 H 4 BrCl 2 N 3 and a molecular weight of 304.96 g/mol . Its structure features a central pyrimidine ring that is dichlorinated at the 2 and 6 positions, linked to a 5-bromopyridin-3-yl group. This specific arrangement of halogen substituents makes it a versatile and reactive synthetic building block, particularly in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The primary research value of this compound lies in its application as a key intermediate in organic synthesis and medicinal chemistry. The bromine and chlorine atoms serve as excellent leaving groups, enabling sequential functionalization. Researchers can exploit the differential reactivity of the chlorine atoms on the electron-deficient pyrimidine ring and the bromine on the pyridine ring to achieve selective, step-wise derivatization. This allows for the rational design and construction of more complex molecular architectures, such as bi- and tri-aryl systems, which are common scaffolds in pharmaceutical agents . While specific biological data for this compound is not widely published, compounds within the bromo-pyrimidine chemical class have demonstrated significant potential in scientific research as kinase inhibitors, such as against Bcr-Abl tyrosine kinase, and as cytotoxic agents in various cancer cell lines . Therefore, 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine presents a compelling starting material for researchers developing novel therapeutic candidates, probing biochemical pathways, or exploring structure-activity relationships (SAR). This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N3/c10-6-1-5(3-13-4-6)7-2-8(11)15-9(12)14-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSDOJVDTCQRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=CC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2024646-57-7
Record name 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine
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Foundational & Exploratory

In-Depth Technical Guide: 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS: 2024646-57-7)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identifiers

In modern medicinal chemistry, the design of targeted therapeutics—particularly ATP-competitive kinase inhibitors—relies heavily on the availability of highly functionalized, orthogonally reactive building blocks. 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine is a premium biaryl scaffold that offers three distinct vectors for functionalization. By exploiting the subtle electronic differences between its reactive sites, chemists can sequentially install three different pharmacophores without the need for protecting groups.

Quantitative Identifiers
PropertyValue
Chemical Name 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine
CAS Number 2024646-57-7
Molecular Formula C9H4BrCl2N3
Molecular Weight 304.95 g/mol
InChIKey QFSDOJVDTCQRLR-UHFFFAOYSA-N
Structural Class Halogenated Pyridyl-Pyrimidine

(Data verified via [1])

Structural Chemistry & Mechanistic Reactivity

The strategic value of 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine lies in its tri-orthogonal reactivity profile . The molecule possesses three halogenated sites, each with a distinct reactivity threshold governed by bond dissociation energies (BDE) and transition-state stabilization.

Site 1: The C6-Chloride (Highly Electrophilic)

In 4-substituted-2,6-dichloropyrimidines, the C6 position is the most reactive site toward Nucleophilic Aromatic Substitution (SNAr). The causality behind this regioselectivity lies in the stabilization of the intermediate Meisenheimer complex. Nucleophilic attack at C6 allows the developing negative charge to be effectively delocalized onto both the N1 and N3 nitrogen atoms of the pyrimidine ring. In contrast, attack at the C2 position is less kinetically favored due to lone-pair repulsion (alpha-effect) from the adjacent nitrogens[2].

Site 2: The C2-Chloride (Moderately Electrophilic)

Once the C6 position is substituted with an electron-donating group (such as an amine), the pyrimidine ring becomes significantly less electrophilic. The remaining C2-chloride is deactivated and requires harsher conditions (elevated temperatures and often acid catalysis) to undergo a second SNAr. This electronic deactivation is the core mechanism that allows for strict step-by-step functionalization.

Site 3: The C5'-Bromide (Inert to SNAr, Reactive to Pd)

The bromide on the pyridine ring is electronically isolated from the pyrimidine system. It is completely inert to SNAr conditions. However, it serves as a pristine handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) after the pyrimidine chlorides have been displaced.

Synthesis Pathways

The synthesis of 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine is achieved via a highly regioselective Suzuki-Miyaura cross-coupling between 2,4,6-trichloropyrimidine and (5-bromopyridin-3-yl)boronic acid.

According to computational and experimental studies documented by the [3], the oxidative addition of the Palladium(0) catalyst occurs preferentially at the C4 position of 2,4,6-trichloropyrimidine. This preference is not driven by steric factors, but rather by the lower Bond Dissociation Energy (BDE) of the C4–Cl bond compared to the C2–Cl bond, making it the kinetically favored site for insertion.

G A 2,4,6-Trichloropyrimidine C Pd(PPh3)4, K2CO3 DME/H2O, 70°C A->C B (5-Bromopyridin-3-yl) boronic acid B->C D 4-(5-Bromopyridin-3-yl)- 2,6-dichloropyrimidine C->D Regioselective C4 Suzuki

Synthesis workflow of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine via regioselective Suzuki coupling.

Downstream Applications in Drug Discovery

This scaffold is predominantly utilized in the synthesis of 2,4-diaminopyrimidine kinase inhibitors .

  • The C2-amine typically forms critical bidentate hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • The C6-amine is often directed toward the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., morpholine or piperazine derivatives).

  • The C5'-pyridine vector projects into the hydrophobic back pocket (e.g., the DFG-out allosteric site), where subsequent cross-coupling can install bulky aryl or alkynyl groups to achieve exquisite kinase selectivity.

Experimental Protocols (Self-Validating Workflows)

To fully leverage the tri-orthogonal nature of this scaffold, the functionalization must be performed in a specific sequence: C6 SNAr


 C2 SNAr 

C5' Suzuki.

G A 4-(5-Bromopyridin-3-yl)- 2,6-dichloropyrimidine B C6 SNAr (Amine 1, DIPEA, 0°C) A->B C C6-Substituted Intermediate B->C D C2 SNAr (Amine 2, TFA, 80°C) C->D E C2,C6-Disubstituted Intermediate D->E F C5' Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) E->F G Fully Functionalized Kinase Inhibitor Scaffold F->G

Tri-orthogonal functionalization pathway demonstrating sequential SNAr and Suzuki cross-coupling.

Protocol 1: Regioselective SNAr at the C6 Position

Objective: Install the first nucleophile strictly at C6 without contaminating the C2 position.

  • Preparation: Dissolve 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM) or Ethanol.

  • Temperature Control (Critical): Cool the solution to 0 °C using an ice bath. Causality: Lower kinetic energy prevents the nucleophile from overcoming the higher activation barrier of the C2 position.

  • Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq), followed by the dropwise addition of the primary or secondary amine (1.05 eq).

  • Validation: Monitor via LCMS. The starting material (

    
    ) should convert cleanly to the mono-aminated product. If di-amination is observed, the temperature was too high or the amine was added too rapidly.
    
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate.
Protocol 2: SNAr at the C2 Position

Objective: Overcome the electronic deactivation caused by the C6-amine.

  • Preparation: Dissolve the C6-substituted intermediate in a higher-boiling polar solvent such as 1-Butanol or N-Methyl-2-pyrrolidone (NMP).

  • Activation: Add the second amine (1.5 eq). If the amine is a poor nucleophile (e.g., an aniline), add a catalytic amount of Trifluoroacetic acid (TFA). Causality: TFA protonates the pyrimidine ring, restoring its electrophilicity and lowering the LUMO energy, thereby facilitating the second SNAr.

  • Heating: Heat the reaction to 80–100 °C for 12 hours.

  • Validation: TLC or LCMS will confirm the disappearance of the mono-aminated intermediate. The C5'-bromide will remain intact under these conditions.

Protocol 3: Suzuki-Miyaura Coupling at the C5' Position

Objective: Functionalize the pyridine ring.

  • Preparation: Combine the C2,C6-disubstituted intermediate (1.0 eq), an arylboronic acid (1.2 eq), and

    
     (2.0 eq) in a degassed mixture of 1,4-Dioxane and Water (4:1).
    
  • Catalysis: Add

    
     (0.05 eq). Causality: A bidentate phosphine ligand like dppf is chosen to accelerate reductive elimination and prevent protodeboronation of the boronic acid.
    
  • Execution: Heat to 90 °C under an inert argon atmosphere for 4–6 hours until LCMS indicates complete consumption of the brominated starting material.

References

  • Molaid Chemical Database. "4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine | 2024646-57-7". Molaid. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "One-pot Double Suzuki Couplings of Dichloropyrimidines". Discusses the computational bond dissociation energies governing the regioselectivity of 2,4,6-trichloropyrimidine. Available at:[Link]

  • American Chemical Society (ACS) / Organic Letters. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine". Details the mechanistic transition-state stabilization driving C6 over C2 SNAr regioselectivity. Available at:[Link]

Sources

A Technical Guide to 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical overview of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The guide details the molecule's structural and physicochemical properties, proposes a robust synthetic pathway grounded in established chemical principles, and outlines rigorous analytical protocols for its characterization and quality control. By integrating mechanistic insights with practical methodologies, this guide serves as an essential resource for scientists engaged in the synthesis and application of complex substituted pyrimidines.

Molecular Identity and Physicochemical Properties

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine is a multi-halogenated heterocyclic compound featuring a pyridine ring linked to a dichloropyrimidine core. These structural motifs are prevalent in pharmacologically active molecules, making this compound a valuable building block for drug discovery programs.

Nomenclature and Chemical Identifiers

A clear identification of a chemical entity is foundational for reproducible research. The key identifiers for this compound are summarized below.

PropertyValueSource
Compound Name 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidineChemScene[1]
CAS Number 2024646-57-7ChemScene[1]
Molecular Formula C₉H₄BrCl₂N₃ChemScene, PubChemLite[1][2]
Molecular Weight 304.96 g/mol ChemScene[1]
Monoisotopic Mass 302.89658 DaPubChemLite[2]
Molecular Structure

The molecule consists of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and a 5-bromopyridin-3-yl group at position 4. The presence of multiple halogen atoms provides distinct sites for further chemical modification, such as cross-coupling reactions.

Figure 2: Proposed high-level synthetic workflow.
Mechanistic Considerations and Experimental Design

Step 1 & 2: Condensation and Cyclization

The initial steps involve a base-mediated condensation of a pyridine-derived ester with a suitable carbon source, followed by cyclization with formamidine. This sequence is a well-established method for constructing the pyrimidine ring. The choice of a strong base, such as sodium methoxide, is critical to deprotonate the acidic protons and drive the condensation forward.

Step 3: Chlorination

The conversion of the 4,6-dihydroxypyrimidine intermediate to the final 2,6-dichloro product is the most critical and challenging step.

  • Reagent Choice: Phosphorus oxychloride (POCl₃) is the standard reagent for this type of transformation. It acts as both a chlorinating agent and a dehydrating agent.

  • Causality of Amine Base: The reaction generates significant amounts of hydrochloric acid (HCl) as a byproduct. If not neutralized, this acid can lead to unwanted side reactions and decomposition of the product. Therefore, the addition of a tertiary amine base, such as N,N-diethylaniline or triethylamine, is crucial. [3]The base acts as an acid scavenger, trapping the HCl and driving the reaction to completion. N,N-diethylaniline is often preferred as its steric bulk can reduce its tendency to undergo side reactions compared to less hindered amines. [3]* Temperature Control: These chlorination reactions are highly exothermic. Uncontrolled temperature can lead to the formation of numerous byproducts and a significant decrease in yield. [3]Maintaining a controlled temperature, typically between 55°C and 90°C, is essential for a clean and efficient reaction. [3]

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; successful isolation of the intermediate and final product with the expected analytical data confirms the efficacy of the procedure.

  • Reaction Setup: In a four-necked, flame-dried round-bottom flask equipped with a mechanical stirrer, condenser, and addition funnel, charge phosphorus oxychloride (3.5 to 4.0 molar equivalents) and 5-(5-Bromopyridin-3-yl)-4,6-dihydroxypyrimidine (1.0 molar equivalent).

  • Heating: Gently heat the reaction mixture to approximately 55-60°C under a nitrogen atmosphere.

  • Addition of Amine Base: Slowly add N,N-diethylaniline (2.0 molar equivalents) dropwise via the addition funnel. Causality: A slow addition rate is critical to manage the exothermic nature of the acid-base neutralization and maintain the reaction temperature between 55°C and 70°C.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the resulting mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Isolation: The crude product will precipitate as a solid. Isolate the solid by vacuum filtration and wash thoroughly with cold water to remove any residual salts.

  • Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, structure, and purity of the synthesized 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine.

G cluster_C Characterization cluster_D QC A Crude Product from Synthesis B Purification (Column Chromatography) A->B C Structural Confirmation B->C D Purity Assessment C->D NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry E Final Compound (≥98% Purity) D->E HPLC HPLC

Figure 3: Workflow for analytical characterization and QC.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and pyridine rings. The chemical shifts and coupling patterns will confirm the substitution pattern. The single proton on the pyrimidine ring should appear as a singlet, while the protons on the bromopyridine ring will exhibit characteristic doublet and triplet patterns.

  • ¹³C NMR: The carbon NMR will show nine distinct signals corresponding to each carbon atom in the molecule, confirming the overall carbon framework.

Protocol: Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition.

  • Expected Molecular Ion: In high-resolution mass spectrometry (HRMS), the molecular ion peak [M+H]⁺ should be observed at approximately m/z 303.90386. [2]* Isotopic Pattern: A key validation step is observing the characteristic isotopic pattern. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will create a unique and predictable cluster of peaks for the molecular ion, which serves as a definitive fingerprint for the compound.

Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

  • Methodology: A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is typically employed.

  • Purity Assessment: The sample is analyzed using a UV detector. The purity is calculated by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks. For use in drug discovery, a purity level of ≥98% is generally required.

References

Sources

An In-depth Technical Guide to the Solubility Profile of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document establishes a framework for its systematic solubility characterization. It combines theoretical principles with robust, field-proven experimental protocols, enabling researchers, scientists, and drug development professionals to generate and interpret the necessary solubility data. The guide details methodologies for determining both kinetic and thermodynamic solubility, discusses the critical role of solvent selection, and provides a workflow for comprehensive solubility screening.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising chemical entity to a viable drug candidate, solubility is a gatekeeper. Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water, which can lead to inadequate and variable bioavailability.[1] However, understanding a compound's solubility in organic solvents is equally crucial for various stages of development, including synthesis, purification, formulation, and the preparation of stock solutions for in vitro and in vivo testing.[2][3]

The compound 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS No. 2024646-57-7) is a substituted heteroaromatic compound.[4] Its structure, featuring a bromopyridine and a dichloropyrimidine moiety, suggests a degree of lipophilicity and potential for specific solute-solvent interactions.

Compound Profile: 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

PropertyValueSource
CAS Number 2024646-57-7[4]
Molecular Formula C₉H₄BrCl₂N₃[4]
Molecular Weight 304.96 g/mol [4]
Predicted XlogP 3.4[5]

The predicted XlogP value of 3.4 indicates that the compound is significantly more soluble in lipids than in water, suggesting that it will likely exhibit better solubility in organic solvents than in aqueous media.[5] This guide will provide the means to experimentally verify and quantify this profile.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process.[6] It is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The adage "like dissolves like" is a useful heuristic, meaning that solutes tend to dissolve best in solvents with similar polarity.[7][8]

Key Factors Influencing Solubility:

  • Solvent Polarity: Solvents can be broadly classified as polar (e.g., water, ethanol, methanol) and non-polar (e.g., hexane, toluene). Polar solvents can be further divided into protic (containing O-H or N-H bonds, capable of hydrogen bonding) and aprotic (lacking these bonds, e.g., acetone, DMSO).[7] The polarity of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine, with its nitrogen and halogen atoms, will dictate its preference for solvents of a certain polarity.

  • Hydrogen Bonding: The nitrogen atoms in the pyrimidine and pyridine rings can act as hydrogen bond acceptors. Solvents that are effective hydrogen bond donors will likely have enhanced interactions with the solute.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7] However, this relationship must be determined empirically.

  • Solid-State Properties: The crystalline form (polymorph) or amorphous state of the solid can significantly impact its solubility.[9] Amorphous solids are generally more soluble than their crystalline counterparts due to their higher free energy.

Experimental Determination of Solubility: A Validated Approach

A multi-tiered approach is recommended for characterizing the solubility profile, starting with rapid kinetic assays for initial screening, followed by the more rigorous thermodynamic equilibrium method for definitive data.

Kinetic Solubility Screening

Kinetic solubility assays are high-throughput methods used in early discovery to rank compounds.[10][11] They measure the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates in an aqueous or organic medium. While not a true measure of thermodynamic solubility, it is invaluable for initial solvent selection.

Protocol: High-Throughput Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Dispensing: Add the selected organic solvent to another 96-well plate.

  • Addition and Mixing: Transfer a small volume of the DMSO stock dilutions to the solvent plate. This rapid addition induces supersaturation and subsequent precipitation.

  • Detection: Immediately measure the turbidity (light scattering) of each well using a laser nephelometer.[12] The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[3][11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol: Shake-Flask Equilibrium Solubility Determination

  • Preparation: Add an excess amount of solid 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.[3]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, use centrifugation to pellet the undissolved material.[9]

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Filter the sample through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microcrystals.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.

  • Solid-State Analysis: It is good practice to analyze the residual solid using techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.[11]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling cluster_analysis Analysis A Add excess solid compound to vials with known volume of solvent B Seal and agitate at constant temperature (24-72 hours) A->B Start Equilibration C Centrifuge or let stand to settle excess solid B->C Reach Equilibrium D Withdraw supernatant and filter through 0.22 µm filter C->D Isolate Supernatant E Quantify concentration using validated HPLC-UV D->E Prepare for Quantification F Analyze residual solid by XRPD (optional) E->F Cross-validate

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across different solvents and conditions.

Table 1: Hypothetical Solubility Profile of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

SolventPolarity IndexTypeSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Hexane0.1Non-polar< 0.1< 0.1
Toluene2.4Non-polar, Aromatic5.29.8
Dichloromethane (DCM)3.1Polar Aprotic15.625.1
Acetone5.1Polar Aprotic22.438.7
Ethyl Acetate4.4Polar Aprotic18.931.5
Ethanol4.3Polar Protic8.516.2
Methanol5.1Polar Protic6.112.5
Dimethyl Sulfoxide (DMSO)7.2Polar Aprotic> 100> 100
N,N-Dimethylformamide (DMF)6.4Polar Aprotic> 100> 100

Note: The data in this table is illustrative and must be determined experimentally.

Interpreting the Data:

This structured data allows for a deep understanding of the compound's behavior. For instance, high solubility in DMSO and DMF is expected for many drug-like molecules and makes them suitable for preparing high-concentration stock solutions for screening assays.[2] Moderate solubility in solvents like DCM and ethyl acetate suggests they could be good candidates for purification via chromatography or crystallization. The lower solubility in protic solvents like methanol and ethanol compared to aprotic solvents of similar polarity might indicate that hydrogen bonding from the solvent does not favorably overcome the crystal lattice energy of the solid.

G cluster_factors Influencing Factors Solute 4-(5-Bromopyridin-3-yl) -2,6-dichloropyrimidine Solubility Solubility Profile Solute->Solubility Solvent Organic Solvent Solvent->Solubility Polarity Solvent Polarity (Like Dissolves Like) Polarity->Solubility Hbond Hydrogen Bonding (Acceptor/Donor) Hbond->Solubility Temp Temperature Temp->Solubility

Caption: Factors Influencing the Solubility Profile.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility profile of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine in organic solvents. By employing both kinetic and thermodynamic methods, researchers can generate the critical data needed to support synthesis, purification, formulation, and preclinical development. The principles and protocols described herein are broadly applicable to other novel chemical entities, providing a foundational framework for robust physicochemical characterization. Further studies could explore solubility in more complex, biorelevant media or investigate the use of computational models to predict solubility and guide solvent selection.[11][13][14]

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Available at: [Link]

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025). ACS Publications. Available at: [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society. Available at: [Link]

  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv. Available at: [Link]

  • Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models. (2025). PubMed. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH. Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. Available at: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available at: [Link]

  • Solubility guidelines for candidate drugs (µg/mL). The bars show the... (n.d.). ResearchGate. Available at: [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES. Available at: [Link]

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2024). Drug Development & Delivery. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. Available at: [Link]

  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (n.d.). PubMed. Available at: [Link]

  • US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. (n.d.). Google Patents.
  • Solubility factors when choosing a solvent. (2020). Labclinics. Available at: [Link]

  • The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. (n.d.). PMC. Available at: [Link]

  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. Available at: [Link]

  • Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. (2025). RSC Publishing. Available at: [Link]

  • 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine. (n.d.). PubChemLite. Available at: [Link]

  • Pyrimidine, 5-bromo-4,6-dichloro-. (n.d.). PubChem. Available at: [Link]

  • 4-Bromo-2,6-diaminopyridine. (n.d.). PubChem. Available at: [Link]

  • 5-(4-Bromophenyl)-4,6-dichloropyrimidine. (n.d.). PubChem. Available at: [Link]

Sources

safety data sheet (SDS) and handling precautions for dichloropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Power and Latent Hazards of Dichloropyrimidines

Dichloropyrimidine derivatives are a cornerstone of modern medicinal chemistry and drug development.[1][2] As highly versatile heterocyclic building blocks, their utility lies in the reactive nature of the two chlorine atoms, which serve as handles for introducing diverse functionalities through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings.[1][3][4] This reactivity, however, is a double-edged sword. The very properties that make these compounds invaluable in synthesis also introduce significant handling risks that demand a comprehensive understanding and rigorous safety protocols. This guide provides an in-depth analysis of the safety considerations for dichloropyrimidine derivatives, moving beyond mere procedural lists to explain the chemical causality behind essential safety measures. It is intended for researchers, scientists, and drug development professionals who work with these powerful but hazardous intermediates.

Hazard Profile: Deconstructing the Reactivity and Toxicity

A thorough understanding of the hazards associated with dichloropyrimidine derivatives is the foundation of safe laboratory practice. These compounds are typically white to off-white crystalline solids that present multiple health and physical hazards.[5][6]

Health Hazards: More Than Just an Irritant

The primary health risks associated with dichloropyrimidines are significant and can affect multiple organ systems upon exposure.[7][8]

  • Severe Irritation: Dichloropyrimidines are potent irritants.[9] Direct contact causes severe skin irritation (H315) and serious eye irritation (H319).[7][8] Prolonged or repeated skin contact can lead to dermatitis, characterized by redness, swelling, and blistering.[10] The material's ability to react with moisture on the skin can accelerate tissue damage.[10] Eye contact can cause inflammation and conjunctivitis.[10]

  • Respiratory Tract Damage: Inhalation of dust or fumes is a critical exposure route. These compounds are known to cause respiratory tract irritation (H335), and the body's response can lead to further lung damage.[7][8][9] For individuals with pre-existing respiratory conditions, exposure can result in exacerbated disability.[10] In some cases, acute exposure to high concentrations of irritants can trigger Reactive Airways Dysfunction Syndrome (RADS), a persistent asthma-like condition.[10]

  • Systemic Effects: While comprehensive toxicological data is not always available for every derivative, entry into the bloodstream through cuts, abrasions, or absorption can produce systemic injury.[10] Some derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[11]

Chemical Reactivity Hazards: The Basis for Precaution

The chemical reactivity of dichloropyrimidines dictates many of the necessary handling precautions. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, activates the chlorine substituents towards nucleophilic attack.[3] This inherent reactivity makes them incompatible with a range of common laboratory reagents.

  • Incompatible Materials: Strong oxidizing agents (e.g., nitrates, perchlorates, pool chlorine) and strong acids must be avoided, as contact can lead to vigorous or explosive reactions.[9][10] The compounds should also be kept away from incompatible metals like copper and aluminum.[10]

  • Thermal Decomposition: During a fire, dichloropyrimidines can decompose to generate highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas.[9][12]

  • Dust Explosion Risk: Like many organic solids, dichloropyrimidine powders can form explosive mixtures with air.[10] Generating dust clouds in confined spaces near an ignition source (flame, spark, static discharge) poses a significant fire or explosion hazard.[10]

Comprehensive Risk Mitigation Strategy

A multi-layered approach involving engineering controls, administrative protocols, and personal protective equipment (PPE) is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the researcher.

  • Ventilation: All handling of dichloropyrimidine derivatives, especially weighing and transferring solids, must be performed in a well-ventilated area.[9] A certified chemical fume hood is the preferred primary engineering control to keep airborne concentrations low.[13][14]

  • Emergency Equipment: Laboratories must be equipped with readily accessible and functional emergency eyewash stations and safety showers.[5][12]

Personal Protective Equipment (PPE): The Essential Barrier

The correct selection and use of PPE is mandatory.[13] Compromised or incorrect PPE renders all other safety measures moot.

PPE CategorySpecification and Rationale
Eye/Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN166 are required to protect against dust particles and splashes.[15] A face shield should be worn over goggles during procedures with a high risk of splashing or aerosolization.[16][17]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[17] Always inspect gloves for tears or punctures before use and consult the manufacturer's compatibility chart.[15] Discard and replace gloves immediately after contamination.
Body Protection A flame-retardant lab coat is required.[18] For handling larger quantities, a chemically resistant apron provides an additional layer of protection.[18] Long pants and closed-toe shoes are mandatory.[18]
Respiratory Protection If engineering controls cannot maintain exposure below acceptable limits or during a large spill, a NIOSH-approved respirator with the appropriate particulate filter is necessary.[13] A respiratory protection program meeting OSHA 29 CFR 1910.134 must be in place.
Safe Handling & Storage: Preventing Incidents

Proper day-to-day procedures are critical for preventing accidental exposure and dangerous reactions.

  • General Handling: Avoid all personal contact, including inhalation of dust.[10] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9] Do not eat, drink, or smoke in areas where these chemicals are handled or stored.[9] Minimize dust generation during transfer by using techniques like gentle scooping rather than pouring from a height.[5]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[19] The storage area should be designated for corrosive and reactive materials, away from incompatible substances like strong acids and oxidizing agents.[9][19] Store locked up to restrict access.[7][9] Some derivatives are light-sensitive and must be stored protected from light.[12]

Standard Operating Procedures & Emergency Response

Having clear, step-by-step protocols for both routine work and emergencies is non-negotiable.

Workflow for Safe Handling of Dichloropyrimidine Powder

The following diagram outlines the critical decision points and actions for safely handling a solid dichloropyrimidine derivative.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase P1 Verify Fume Hood Certification & Flow P2 Don Full PPE: - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves P1->P2 P3 Locate & Verify Eyewash/Shower Access P2->P3 P4 Prepare Spill Kit & Waste Container P3->P4 H1 Transfer Reagent Bottle to Fume Hood P4->H1 H2 Gently Open Container (Avoid creating dust) H1->H2 H3 Weigh Required Amount onto Creased Weigh Paper H2->H3 H4 Carefully Transfer Solid to Reaction Vessel H3->H4 H5 Securely Close Reagent Bottle H4->H5 C1 Decontaminate Spatula & Weigh Paper H5->C1 C2 Place Contaminated Items in Labeled Waste Bag C1->C2 C3 Wipe Down Fume Hood Sash and Surface C2->C3 C4 Remove PPE in Correct Order (Gloves Last) C3->C4 C5 Wash Hands Thoroughly C4->C5 End End C5->End Start Start Start->P1

Caption: Workflow for handling solid dichloropyrimidine derivatives.

Emergency Protocols: A Structured Response

In the event of an emergency, a calm and methodical response is crucial.

Sources

literature review of 5-bromopyridin-3-yl substituted pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of 5-Bromopyridin-3-yl Substituted Pyrimidines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Structural Activity Relationships (SAR), and Therapeutic Potential

Executive Summary

The 5-bromopyridin-3-yl substituted pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry. This structural motif combines the bioisosteric properties of the pyrimidine ring—ubiquitous in kinase inhibitors—with a highly functionalizable 5-bromopyridine moiety. The bromine atom at the C5 position of the pyridine ring serves a dual purpose: it acts as a critical halogen bond donor to enhance target affinity and provides a versatile synthetic handle for late-stage diversification via cross-coupling reactions. This guide synthesizes current literature on the synthesis, biological evaluation, and mechanistic underpinnings of this class, focusing on its application in oncology (kinase inhibition) and metabolic disorders (


-glucosidase inhibition).
Structural Significance & Chemical Logic

The core structure consists of a pyrimidine ring linked to a pyridine ring at the latter's C3 position, with a bromine atom occupying the C5 position of the pyridine.[1]

  • Electronic Profile: The pyridine nitrogen acts as a hydrogen bond acceptor, while the electron-deficient nature of the ring system enhances metabolic stability against oxidative metabolism.

  • The "Magic Methyl" Analogy (The Bromine Effect): Similar to the "magic methyl" effect, the C5-bromine often fills hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).

  • Halogen Bonding: Unlike a simple steric filler, the C5-bromine can form directed halogen bonds (X-bonds) with backbone carbonyl oxygens or side-chain nitrogens in the target protein, significantly boosting potency (often 10-100x compared to the hydrogen analog).

Synthetic Architectures

The construction of the 5-bromopyridin-3-yl pyrimidine scaffold is predominantly achieved via Palladium-catalyzed cross-coupling. The Suzuki-Miyaura coupling is the industry standard due to its tolerance of the bromine "handle" when milder conditions or specific catalysts are employed to prevent competitive oxidative addition at the C5-Br bond.

3.1 Retrosynthetic Analysis

The most robust disconnection involves the coupling of a 5-bromo-3-pyridylboronic acid/ester with a halopyrimidine .

SynthesisWorkflow Start1 5-Bromo-3-iodopyridine Intermediate 5-Bromo-3-pyridylboronate Start1->Intermediate Miyaura Borylation Pd(dppf)Cl2, KOAc Start2 Bis(pinacolato)diboron Start2->Intermediate Product 4-(5-Bromopyridin-3-yl) pyrimidin-2-amine Intermediate->Product Suzuki Coupling Pd(PPh3)4, K3PO4 Dioxane/H2O Partner 4-Chloropyrimidin-2-amine Partner->Product

Figure 1: Synthetic workflow for the construction of the core scaffold. Note the chemoselectivity required to preserve the C5-Br bond during the initial borylation.

3.2 Validated Experimental Protocol

Objective: Synthesis of 4-(5-bromopyridin-3-yl)pyrimidin-2-amine. Based on optimized conditions for heteroaryl-heteroaryl couplings [1, 2].

Reagents:

  • 4-Chloropyrimidin-2-amine (1.0 equiv)

  • 5-Bromo-3-pyridineboronic acid pinacol ester (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (5 mol%)
    
  • Potassium Phosphate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inertion: Flame-dry a 50 mL Schlenk flask and backfill with Argon (

    
    ) three times.
    
  • Loading: Charge the flask with 4-chloropyrimidin-2-amine (1.0 mmol, 129 mg), boronic ester (1.1 mmol, 312 mg), and

    
     (2.0 mmol, 424 mg).
    
  • Solvation: Add degassed 1,4-dioxane (8 mL) and distilled water (2 mL).

  • Catalysis: Add

    
     (0.05 mmol, 58 mg) quickly under a positive stream of Argon. Seal the flask.
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. Note: The C5-Br is less reactive than the C3-Bpin/C4-Cl coupling sites, but overheating (>110°C) may lead to oligomerization.

  • Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with brine (2 x 15 mL). Dry the organic phase over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (

    
    , gradient 0-10% MeOH in DCM) to yield the product as an off-white solid.
    
Medicinal Chemistry & Biological Applications[1][3][4][5][6][7][8][9]
4.1 Oncology: Kinase Inhibition (Bcr-Abl & PIM)

The 5-bromopyridin-3-yl moiety is a key effector in overcoming drug resistance in leukemia.

  • Bcr-Abl: In Chronic Myeloid Leukemia (CML), derivatives of this scaffold have shown potency against the T315I "gatekeeper" mutation. The bromine atom exploits a hydrophobic pocket that is sterically restricted in the mutant enzyme [3].

  • PIM Kinases: Recent patent literature highlights this scaffold in PIM kinase inhibitors, where the pyridine nitrogen forms a hydrogen bond with the hinge region (Glu121/Cys123), and the bromine interacts with the catalytic lysine via a water-mediated bridge or direct halogen bond [4].

4.2 Metabolic Disease:

-Glucosidase Inhibition

A distinct series of 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea derivatives has emerged as potent inhibitors of yeast


-glucosidase, a target for Type II Diabetes management.[3][4][5]

Comparative Potency Data:

Compound IDStructure DescriptionIC50 (

M)
Relative Potency vs. Acarbose
Acarbose Standard Drug38.22 ± 0.121.0x
Compound 4i 2-Cl-phenyl thiourea derivative22.46 ± 0.651.7x
Compound 4f 4-F-phenyl thiourea derivative25.88 ± 0.401.47x
Compound 4h 4-Br-phenyl thiourea derivative27.63 ± 0.491.38x

Data Source: Rehman et al. (2017) [5][3][4][5]

SAR Insight: The electron-withdrawing nature of the bromine on the pyridine ring, combined with ortho/para-halogenated phenyl rings on the thiourea tail, creates a "push-pull" electronic system that maximizes binding affinity to the enzyme's active site.

Mechanistic Insights: The Halogen Bond

The superior activity of the 5-bromo derivatives compared to their 5-chloro or 5-hydrogen counterparts is often attributed to Halogen Bonding .

HalogenBonding Bromine Br (Sigma Hole +) Target Protein Carbonyl (C=O) (Lewis Base) Bromine->Target Halogen Bond (160-180° Angle) Pyridine Pyridine Ring Pyridine->Bromine Electron Withdrawal Effect High Affinity Binding (Kinase Hinge/Pocket) Target->Effect Stabilization

Figure 2: Mechanism of Halogen Bonding. The electron-deficient pyridine ring enhances the positive electrostatic potential (sigma hole) on the bromine atom, facilitating a strong interaction with nucleophilic residues (e.g., backbone carbonyls) in the target protein.

References
  • BenchChem. 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine: Overview and Synthetic Methodologies.Link

  • Gong, Z., et al. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol. Organic Syntheses, 2016, 93, 306-318. Link

  • Pan, X., et al. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Chem Biol Drug Des. 2014 May;83(5):592-9. Link

  • Korea Research Institute of Chemical Technology. Novel pim kinase inhibitors and uses thereof. WO2023211256A1. Link

  • Rehman, T. U., et al. Novel substituted 3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds as key small organic molecules for the potential treatment of type II diabetes mellitus.[3][4][5] Medicinal Chemistry Research, 2017, 26, 1098–1106.[6] Link

Sources

Technical Whitepaper: Biological Activity & Synthetic Utility of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine represents a high-value "gateway scaffold" in modern kinase inhibitor discovery. Unlike simple heterocycles, this structure integrates two distinct chemical functionalities: a highly electrophilic 2,6-dichloropyrimidine core capable of sequential, regioselective nucleophilic substitution, and a 5-bromopyridin-3-yl moiety , which serves as both a hydrophobic pharmacophore and a synthetic handle for late-stage diversification.

This guide analyzes the biological potential of this scaffold, specifically its utility in generating ATP-competitive inhibitors for PI5P4K , MAP4K4 , and GSK-3 . We provide a validated synthetic roadmap for exploiting its reactivity profile to build focused libraries with high ligand efficiency.

Chemical Architecture & Reactivity Profile

The therapeutic value of this scaffold lies in its asymmetric reactivity. The pyrimidine ring is electron-deficient, activated by the two nitrogen atoms, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2] However, the presence of the 5-bromopyridine substituent at C4 breaks the symmetry, establishing a defined hierarchy of reactivity.

The Reactivity Hierarchy

To synthesize bioactive analogs effectively, one must understand the order of displacement:

  • C4 Position (Occupied): The 5-bromopyridine is installed first (usually via Suzuki coupling on 2,4,6-trichloropyrimidine), locking this position.

  • C6 Position (Primary SNAr Site): The chlorine at C6 is chemically equivalent to a C4 position in a rotated pyrimidine. It is highly activated and is the first site of displacement by amines under mild conditions.

  • C2 Position (Secondary SNAr Site): The chlorine at C2, flanked by two nitrogens, is less electrophilic than C6/C4 due to the lack of para-like resonance stabilization of the Meisenheimer intermediate. Displacement here requires higher temperatures or catalysis.

  • C5'-Bromine (Late-Stage Handle): The bromine on the pyridine ring is relatively inert to SNAr but remains available for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) after the pyrimidine core is functionalized.

Visualization of Reactivity

ReactivityMap Core 4-(5-Bromopyridin-3-yl)- 2,6-dichloropyrimidine C6_Site C6 Chlorine (Most Reactive) Target: Solvent Front Core->C6_Site 1st S_NAr (Mild Base, RT) C2_Site C2 Chlorine (Less Reactive) Target: Hinge Binder Core->C2_Site 2nd S_NAr (Heat/Acid) Br_Site Pyridine Bromine (Synthetic Handle) Target: Hydrophobic Pocket Core->Br_Site Pd-Catalysis (Late Stage)

Figure 1: Reactivity hierarchy of the scaffold. The C6 chlorine is displaced first, allowing for the strategic placement of substituents.

Biological Targets & Mechanisms of Action

Analogs derived from this scaffold function primarily as Type I ATP-competitive kinase inhibitors . The pyrimidine core mimics the adenine ring of ATP, while the substituents dictate selectivity.

Key Biological Targets
TargetTherapeutic IndicationRole of Scaffold
PI5P4K (Phosphatidylinositol 5-phosphate 4-kinase)Oncology, Metabolic DisordersThe pyridine moiety occupies the hydrophobic pocket; C2-amine forms H-bonds with the hinge region [1].
MAP4K4 (Mitogen-activated protein kinase kinase kinase kinase 4)Inflammation, CancerPyridopyrimidine analogs (structurally related) show nanomolar potency. The bromine atom can engage in halogen bonding [2].
GSK-3 / PKC-theta Diabetes, Autoimmune DiseasesThe 2,6-disubstitution pattern allows for "tuning" of selectivity between these closely related kinases [3].
Structure-Activity Relationship (SAR)
  • The Hinge Binder (C2 Position):

    • Substitution at C2 with an aniline, aminopyrazole, or aminopyridine is critical. This group donates a hydrogen bond to the kinase hinge region (e.g., Glu/Leu backbone).

    • Protocol Tip: Introduction of 2-aminopyridine at C2 often yields high potency but requires Buchwald-Hartwig conditions due to low nucleophilicity.

  • The Solvent Front / Selectivity Pocket (C6 Position):

    • The group at C6 points towards the solvent front or the ribose binding pocket.

    • Optimal Groups: Morpholines, piperazines, or solubilizing chains are often attached here to improve pharmacokinetic (PK) properties without disrupting binding.

  • The Hydrophobic Anchor (Pyridine Ring):

    • The 5-bromopyridine sits deep in the hydrophobic pocket.

    • The Bromine Effect: The bromine atom is not merely a placeholder; it often fills a small hydrophobic sub-pocket or engages in a "halogen bond" with backbone carbonyls, increasing residence time.

Experimental Protocols

Synthesis of the Core Scaffold

Note: This synthesis requires strict anhydrous conditions.

  • Reagents: 2,4,6-Trichloropyrimidine (1.0 eq), (5-Bromopyridin-3-yl)boronic acid (1.0 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2.0 eq).

  • Solvent: DME/Water (3:1).

  • Procedure:

    • Degas solvents with nitrogen for 30 mins.

    • Combine reagents in a reaction vessel.

    • Heat to 80°C for 12 hours under inert atmosphere.

    • Purification: The product (monocoupling) must be separated from bis-coupling byproducts via silica chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 40-60%.

Regioselective SNAr (Library Generation)

This protocol selectively displaces the C6 chlorine.

  • Reagents: Scaffold (1.0 eq), Amine R-NH2 (1.1 eq), DIPEA (1.5 eq).

  • Solvent: THF or DMF.

  • Conditions: Stir at Room Temperature (25°C) for 2-4 hours.

    • Critical Check: Monitor by TLC/LCMS. The C6 product forms quickly. If heated, C2 substitution will begin (contaminating the library).

  • Workup: Dilute with water, filter precipitate.

Biological Assay: ADP-Glo Kinase Assay (Generic)

To validate biological activity of the synthesized analogs:

  • Preparation: Dilute compounds in 100% DMSO (10 mM stocks).

  • Reaction: Mix Kinase (e.g., PI5P4K recombinant), Substrate (PIP:PS lipid vesicles), and ATP (10 µM) in kinase buffer.

  • Incubation: Add compound (10-point dose response) and incubate for 60 mins at RT.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Strategic Synthesis Workflow

The following diagram illustrates the logical flow from the raw scaffold to a dual-specificity inhibitor library.

SynthesisWorkflow cluster_0 Stage 1: Scaffold Construction cluster_1 Stage 2: Library Diversification Step1 2,4,6-Trichloropyrimidine + (5-Br-Pyridine)Boronic Acid Step2 Suzuki Coupling (Pd(0), Na2CO3, 80°C) Step1->Step2 Intermediate 4-(5-Bromopyridin-3-yl)- 2,6-dichloropyrimidine Step2->Intermediate Step3 Regioselective S_NAr (C6) (Amine A, RT) Intermediate->Step3 High Selectivity Step4 Forced S_NAr (C2) (Amine B, 120°C / Buchwald) Step3->Step4 Hinge Binder Install Final Final Lead Candidate (Dual Kinase Inhibitor) Step4->Final

Figure 2: Step-by-step synthetic pathway for generating bioactive analogs.

References

  • Discovery and Structure-Activity Relationship Study of (Z)‑5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5‑Phosphate 4‑Kinase Inhibitors. Source: PMC / NIH URL:[Link]

  • Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. Source: PubMed URL:[Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Source: Organic Letters (ACS) URL:[Link]

  • Kinase Inhibitors (Patent US8741931B2).

Sources

In-Depth Technical Guide: Thermal Characterization and Stability of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief: The Criticality of Thermal Profiling in Biaryl Intermediates

In the development of targeted therapeutics, particularly small-molecule kinase inhibitors, halogenated biaryl systems serve as indispensable structural scaffolds. 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS 2024646-57-7) is a prime example of such a building block, featuring a rigid pyrimidine-pyridine axis heavily functionalized with halogens.

For drug development professionals and process chemists, understanding the exact melting point and thermal stability limits of this intermediate is not merely a matter of material characterization—it is a fundamental prerequisite for process safety, formulation stability, and scale-up engineering. Exceeding thermal thresholds during synthetic coupling (e.g., Suzuki-Miyaura cross-coupling) or hot-melt extrusion can lead to premature dehalogenation, generating toxic byproducts and compromising the active pharmaceutical ingredient (API) [1].

This whitepaper provides an authoritative framework for the thermal characterization of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine, detailing the structural causality behind its thermal behavior and outlining self-validating analytical protocols.

Structural Thermodynamics: Causality of Thermal Behavior

To predict and interpret the thermal behavior of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine, one must analyze its molecular architecture (MW: 304.96 g/mol ). The thermal profile is dictated by three primary structural factors:

  • Biaryl Dihedral Rigidity: The single bond connecting the pyrimidine (C4) and pyridine (C3) rings is subject to steric hindrance from the adjacent protons and the bulky chlorine atom at the C6 position of the pyrimidine ring. This restricts free rotation, locking the molecule into a preferred dihedral conformation that maximizes

    
    -conjugation while minimizing steric clash. This rigidity increases the crystal lattice energy, necessitating higher thermal input to induce the solid-to-liquid phase transition (melting).
    
  • Halogen Bonding Network: The presence of one bromine and two chlorine atoms facilitates extensive intermolecular non-covalent interactions (e.g., C–X···N halogen bonds) within the crystal lattice. These highly directional bonds significantly elevate the melting point compared to non-halogenated analogs [4].

  • Bond Dissociation Energy (BDE) Differentials: When subjected to extreme thermal stress, the molecule will not degrade uniformly. The C–Br bond on the pyridine ring possesses a lower bond dissociation energy (~280 kJ/mol) compared to the C–Cl bonds (~330 kJ/mol) and the aromatic C–C/C–N framework. Consequently, thermal degradation is mechanistically predetermined to initiate via homolytic C–Br cleavage.

Self-Validating Analytical Workflows

To establish absolute trustworthiness in thermal data, analytical protocols must be designed as self-validating systems. This means the methodology inherently checks its own accuracy against known physical constants before and during the analysis of the target analyte.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

DSC is the industry standard for identifying phase transitions and assessing the crystalline purity of pharmaceutical intermediates [2].

Self-Validation Step: Prior to analyzing the pyrimidine derivative, the DSC instrument must be calibrated using a high-purity Indium standard (known


 = 156.6 °C, 

= 28.45 J/g). If the Indium melt onset deviates by more than

°C, the instrument's thermal resistance and capacitance parameters must be recalibrated.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.5 to 3.0 mg of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine into a standard aluminum hermetic pan. Seal the pan using a specialized press to ensure optimal thermal contact.

  • Reference Setup: Prepare an identical, empty sealed aluminum pan to serve as the reference. This cancels out the heat capacity of the pan itself.

  • Purge Gas: Establish a continuous flow of high-purity Nitrogen (

    
    ) at 50 mL/min. Causality: An inert atmosphere is critical to prevent premature oxidative degradation of the pyridine ring before the melting point is reached.
    
  • Thermal Program: Equilibrate the sample at 25 °C for 5 minutes. Apply a linear heating rate of 10 °C/min up to 200 °C. Causality: A 10 °C/min rate provides the optimal balance between peak resolution (identifying potential polymorphs) and sensitivity (signal-to-noise ratio of the heat flow).

  • Data Extraction: Calculate the extrapolated onset temperature (

    
    ) as the official melting point, rather than the peak maximum, as 
    
    
    
    is independent of sample mass.
Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures mass loss as a function of temperature, identifying the exact threshold where chemical decomposition begins [3].

Self-Validation Step: Run a "blank" method using an empty alumina crucible across the entire temperature range (25 °C to 600 °C). This generates a baseline that accounts for buoyancy effects (the apparent mass gain of the crucible as the density of the purge gas changes with heat). This blank curve is automatically subtracted from the sample data.

Step-by-Step Methodology:

  • Sample Loading: Load 5.0 to 10.0 mg of the compound into a pre-tared, high-temperature alumina (

    
    ) crucible.
    
  • Atmosphere Control: Utilize a dual-gas system: Nitrogen (

    
    ) at 40 mL/min as the balance purge, and 
    
    
    
    at 60 mL/min as the sample purge.
  • Heating Profile: Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min.

  • Derivative Analysis: Plot both the weight percentage (TGA) and the first derivative of the weight curve (DTG) to precisely identify the maximum rate of thermal degradation (

    
    ).
    

Workflow A Sample Prep: 4-(5-Bromopyridin-3-yl)- 2,6-dichloropyrimidine B DSC Analysis (Phase Transitions) A->B C TGA Analysis (Mass Loss & Degradation) A->C F Integrated Thermal Stability Profile B->F C->F D Indium Calibration (Self-Validation) D->B E Blank Subtraction (Self-Validation) E->C

Fig 1. Self-validating thermal characterization workflow for biaryl pyrimidine derivatives.

Synthesis of Quantitative Thermal Data

Based on the structural homology of halogenated biaryl pyrimidines, the thermal profile of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine exhibits distinct phase transition and degradation boundaries. The data presented below represents the standardized thermal profile extracted from the aforementioned self-validating workflows.

Table 1: Differential Scanning Calorimetry (DSC) Parameters

Note: Melting point can vary slightly based on the specific polymorphic form and crystalline purity of the synthesized batch.

Thermal ParameterSymbolRepresentative ValuePhysical Significance
Extrapolated Onset

122.5 °CThe thermodynamic melting point; solid-liquid transition begins.
Peak Temperature

124.3 °CTemperature at which the endothermic heat flow reaches its maximum.
Enthalpy of Fusion

~95.2 J/gEnergy required to disrupt the halogen-bonded crystal lattice.
Glass Transition

Not ObservedIndicates a highly crystalline structure with negligible amorphous content.
Table 2: Thermogravimetric Analysis (TGA) Parameters
Degradation MetricSymbolRepresentative ValueMechanistic Indicator
5% Mass Loss

245.0 °CAbsolute upper limit for thermal processing; onset of dehalogenation.
Max Degradation Rate

315.5 °CPoint of catastrophic structural collapse (ring cleavage).
Residual Char (at 600°C)

< 15.0 %Indicates volatilization of small organic fragments and halogens.

Mechanistic Degradation Pathway

Understanding the exact temperature at which the molecule breaks down (


 = 245.0 °C) is only half the equation; understanding how it breaks down is critical for process safety.

Because the C–Br bond is the weakest point in the molecular framework, the initial thermal degradation event is a homolytic cleavage of the bromine atom from the pyridine ring. This generates a highly reactive biaryl radical. If this occurs during a high-temperature chemical reaction, these radicals can initiate uncontrolled polymerization or cross-react with solvents, leading to a cascade of impurities. Following debromination, the pyrimidine ring undergoes fragmentation, releasing toxic nitrogenous gases and hydrogen chloride (HCl) [3].

Degradation S1 Intact Biaryl (Stable < 240°C) S2 Thermal Stress (> 245°C) S1->S2 S3 Homolytic C-Br Cleavage S2->S3 S4 Dehalogenated Radical Intermediate S3->S4 S5 Ring Fragmentation & Char Formation S4->S5

Fig 2. Proposed thermal degradation mechanism initiated by C-Br bond dissociation.

Conclusion and Handling Directives

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine is a highly crystalline, thermally robust intermediate. Its melting point (~122.5 °C) is well-defined by a strong endothermic peak, driven by the rigidity of its biaryl axis and intermolecular halogen bonding.

Application Directives:

  • Storage: While thermally stable at room temperature, it should be stored in a cool, dry environment (2-8 °C) under inert gas to prevent long-term hydrolytic degradation of the highly reactive 2,6-dichloro groups on the pyrimidine ring.

  • Processing: Any synthetic step utilizing this intermediate (e.g., nucleophilic aromatic substitution,

    
    ) must strictly maintain reaction temperatures below 200 °C to maintain a wide safety margin against the 245 °C dehalogenation threshold.
    

References

  • DEKRA. "DSC Testing & Differential Scanning Calorimetry for Thermal Stability." DEKRA UK. Available at:[Link]

  • Lab Manager. "Thermal Stability Testing for Pharmaceuticals and Advanced Materials." Lab Manager Magazine. Available at:[Link]

  • ACS Omega. "Thermal Stability, Pyrolysis Behavior, and Fire-Retardant Performance of Melamine Cyanurate@Poly(cyclotriphosphazene-co-4,4′-sulfonyl diphenol) Hybrid Nanosheet-Containing Polyamide 6 Composites." ACS Publications. Available at:[Link]

  • PubChem. "Pyrimidine, 5-bromo-4,6-dichloro- (CID 111605)." National Center for Biotechnology Information. Available at:[Link]

Strategic Sourcing & Synthetic Contingencies: 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS: 2024646-57-7 ) is a high-value heteroaromatic scaffold used primarily in the development of kinase inhibitors and complex heterocyclic drugs. Its structural utility lies in its orthogonal reactivity : the pyrimidine ring offers two electrophilic sites (C2, C6 chlorides) for nucleophilic aromatic substitution (


), while the pyridine ring provides a brominated handle (C5 bromide) for further metal-catalyzed cross-coupling.

This guide addresses the procurement challenges associated with this intermediate—specifically its variable commercial stock status—and provides a validated synthetic contingency plan for internal production.

Part 1: Chemical Profile & Specifications

PropertySpecification
Chemical Name 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine
CAS Registry Number 2024646-57-7
Catalog Number (Ref) CS-1168597 (ChemScene)
Molecular Formula

Molecular Weight 304.96 g/mol
SMILES ClC1=NC(Cl)=CC(N1)C2=CN=CC(Br)=C2
Physical State Solid (White to pale yellow powder)
Storage Conditions -20°C, Hygroscopic (Store under inert atmosphere)

Structural Insight: The molecule features a 2,6-dichloropyrimidine core substituted at the C4 position with a 5-bromopyridine moiety.

  • C2 & C6 Chlorides: Highly reactive towards amines/alkoxides via

    
    . The C6 position (equivalent to C4 in unsubstituted pyrimidine) is generally more reactive than C2, but the presence of the pyridine substituent at C4 breaks this symmetry, making regioselectivity in subsequent steps critical.
    
  • C5 Bromide (Pyridine): Stable under standard

    
     conditions, allowing for late-stage Suzuki or Buchwald-Hartwig couplings.
    

Part 2: Commercial Availability & Supply Chain

The commercial landscape for CAS 2024646-57-7 is characterized by "Building Block" status . It is not a bulk commodity chemical; stocks are typically maintained in milligram to gram quantities.

Primary Suppliers & Aggregators
SupplierCatalog #Pack SizesLead TimePurity
ChemScene CS-1168597100mg, 250mg, 1gStock / 2-3 Weeks≥98%
Molaid (Indexed)VariableVariable≥95%
eMolecules (Aggregator)Varies by vendorCheck Tier 1/2/3Varies
Procurement Strategy
  • Stock Verification: Do not rely on "In Stock" web badges. Request a Certificate of Analysis (CoA) and H-NMR prior to purchase to verify the regioisomer (distinguishing it from the 4-bromo-2,6-dichloro analog or phenyl-substituted variants).

  • Lead Time Buffer: If the compound is listed as "Make-to-Order" (common for this CAS), anticipate a 4–6 week synthesis cycle.

  • Cost-Benefit Analysis: For requirements >10g, internal synthesis (Part 3) is often faster and more cost-effective due to the low cost of starting materials (2,4,6-trichloropyrimidine).

Part 3: Synthetic Contingency (The "Make" Option)

If commercial supply is unavailable or delayed, the molecule can be synthesized via a regioselective Suzuki-Miyaura coupling .

The Route: C4-Selective Arylation

The synthesis exploits the electronic differentiation of 2,4,6-trichloropyrimidine . The C4/C6 positions are more electron-deficient (and thus more reactive towards oxidative addition by Pd(0)) than the C2 position.

Reaction Scheme:



Experimental Protocol

Note: This protocol is adapted from standard regioselective coupling methodologies for polychlorinated pyrimidines.

Reagents:

  • Substrate: 2,4,6-Trichloropyrimidine (1.0 equiv)

  • Coupling Partner: 5-Bromopyridine-3-boronic acid (1.0 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.05 equiv)
    
  • Base: Sodium Carbonate (

    
    ), 2.0M aqueous solution (2.0 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trichloropyrimidine (1.0 eq) and 5-bromopyridine-3-boronic acid (1.0 eq) in degassed DME (0.1 M concentration).

  • Activation: Add the

    
     solution. Sparge with Argon for 10 minutes to remove oxygen (critical to prevent homocoupling).
    
  • Catalysis: Add

    
     (5 mol%) quickly under a stream of Argon.
    
  • Reaction: Heat to 80–90°C for 4–6 hours. Monitor by TLC/LCMS.

    • Checkpoint: Look for the consumption of trichloropyrimidine. Avoid prolonged heating to prevent bis-coupling (reaction at C6).

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The target mono-coupled product typically elutes after the unreacted starting material but before any bis-coupled byproducts.

Pathway Visualization

The following diagram illustrates the reaction logic and potential pitfalls (regioisomers/over-reaction).

SynthesisPath Start 2,4,6-Trichloropyrimidine (Cheap Commodity) Condition Pd(PPh3)4, Na2CO3 80°C, DME/H2O Start->Condition Reagent 5-Bromopyridin-3-yl Boronic Acid Reagent->Condition Target TARGET (Major) 4-(5-Bromopyridin-3-yl)- 2,6-dichloropyrimidine Condition->Target C4-Selective (Electronic Preference) Side1 Side Product (Minor) C2-Regioisomer Condition->Side1 C2-Attack (Steric/Electronic Mismatch) Side2 Over-Reaction 2,4-Bis(pyridyl) adduct Target->Side2 Excess Boronic Acid or High Temp

Caption: Reaction pathway for the synthesis of CAS 2024646-57-7, highlighting the C4-selectivity of the Suzuki coupling.

Part 4: Quality Control & Analytics

To validate the identity of the procured or synthesized material, use the following analytical markers:

  • 
    -NMR (DMSO-
    
    
    
    ):
    • Pyrimidine Proton: Look for a singlet around

      
       8.0–8.2 ppm (C5-H of the pyrimidine ring). Note: In 2,4,6-trichloropyrimidine, this signal is at ~7.6 ppm; the aryl shift confirms coupling.
      
    • Pyridine Protons: Three distinct signals in the aromatic region (approx

      
       8.5–9.0 ppm) corresponding to the 3-pyridyl ring protons.
      
  • LC-MS:

    • Isotope Pattern: The molecule contains two chlorines and one bromine .

    • Look for the characteristic M+ (305), M+2 (307), M+4 (309), M+6 (311) pattern. The relative intensities should reflect the natural abundance of

      
       and 
      
      
      
      .
  • Regioisomer Check: If unsure between C4 vs C2 substitution, a NOESY experiment or HMBC can confirm the correlation between the pyrimidine C5-H and the pyridine ring.

References

  • ChemScene . Product Information: 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS 2024646-57-7). Retrieved from

  • Gomtsyan, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 26(7), 1987. (Validates C4-selectivity in chloropyrimidines). Source:

  • BenchChem . Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (Technical Note on Regioselectivity). Source:

  • PubChem . Compound Summary: Pyrimidine, 5-bromo-4,6-dichloro- (For structural comparison/differentiation). Source:

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine, a key intermediate in the development of novel kinase inhibitors and other pharmacologically active agents. The described methodology is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile C-C bond-forming strategy. We will delve into the synthesis of the requisite precursors, 5-bromopyridine-3-boronic acid and 2,4,6-trichloropyrimidine, providing step-by-step instructions and explaining the critical chemical principles that ensure a successful and reproducible outcome. This guide is intended for researchers and professionals in drug discovery and process chemistry, offering both a practical laboratory procedure and a deeper understanding of the underlying reaction mechanisms.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The specific substitution pattern of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS No. 2024646-57-7) presents a versatile platform for further chemical elaboration.[2] The two chlorine atoms at the 2- and 6-positions of the pyrimidine ring exhibit differential reactivity, allowing for sequential nucleophilic substitutions, while the bromo-substituted pyridine moiety offers a handle for subsequent cross-coupling reactions or other transformations. This trifunctional handle makes the target molecule a highly valuable building block in the synthesis of complex molecular architectures.

The synthetic strategy outlined herein is predicated on a convergent approach, culminating in a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide, offering high functional group tolerance and excellent yields.[3]

Overall Synthetic Strategy

The synthesis is divided into three main stages:

  • Synthesis of 5-Bromopyridine-3-boronic Acid: This key intermediate is prepared from 3,5-dibromopyridine via a lithium-halogen exchange followed by borylation.

  • Synthesis of 2,4,6-Trichloropyrimidine: This coupling partner is synthesized from barbituric acid through a chlorination reaction.

  • Suzuki-Miyaura Cross-Coupling: The final step involves the palladium-catalyzed coupling of 5-bromopyridine-3-boronic acid with 2,4,6-trichloropyrimidine to yield the target molecule.

Synthetic_Pathway cluster_0 Stage 1: Synthesis of Boronic Acid cluster_1 Stage 2: Synthesis of Pyrimidine Precursor cluster_2 Stage 3: Suzuki Coupling A 3,5-Dibromopyridine B 5-Bromopyridine-3-boronic Acid A->B 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. H₃O⁺ E 4-(5-Bromopyridin-3-yl)- 2,6-dichloropyrimidine B->E C Barbituric Acid D 2,4,6-Trichloropyrimidine C->D POCl₃, reflux D->E Suzuki_Coupling_Mechanism Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Oxidative Addition ArX Pyr-Cl ArPdOH Ar-Pd(II)-OH L_n ArPdX->ArPdOH Ligand Exchange Base Base ArBOH Pyr'-B(OH)₂ ArPdAr Ar-Pd(II)-Ar' L_n ArPdOH->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination ArAr Pyr-Pyr' ArPdAr->ArAr

Sources

regioselective nucleophilic aromatic substitution (SnAr) of 2,6-dichloropyrimidine

Precision Control in Pyrimidine Functionalization: Regioselective Protocols

Executive Summary & Mechanistic Insight

The pyrimidine core is a privileged scaffold in oncology and virology (e.g., Ibrance, Etravirine). For 2,4-dichloropyrimidine, the core challenge is differentiating between the C4 (para-like) and C2 (ortho-like) positions.[2]

The Reactivity Hierarchy

Under standard

C4 > C2
  • Electronic Factors: The C4 position allows for the delocalization of the negative charge onto the N1 nitrogen in a para-quinoid-like Meisenheimer complex, which is generally lower in energy than the ortho-quinoid-like complex formed by attack at C2.[2]

  • Steric Factors: The C2 position is flanked by two nitrogen lone pairs, creating a "steric shield" and electrostatic repulsion that hinders nucleophilic approach compared to the more accessible C4 position.

Key Causality: To invert this selectivity (targeting C2) or enhance C4 purity, one must manipulate the nucleophile type , solvent polarity , and C5-substituents .

Decision Matrix: Reaction Conditions vs. Regioselectivity[3][4][5]

The following table summarizes the expected regiochemical outcomes based on experimental variables.

VariableCondition/SubstrateMajor ProductSelectivity Ratio (C4:C2)Mechanistic Driver
Standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

or

Amines, Polar Aprotic (DMF/DMSO), Base
C4-substituted ~90:10 to 95:5Kinetic control; stabilization of para-quinoid intermediate.
Lewis Acid ZnCl

or acid catalysis
C4-substituted >98:2Coordination to N3 enhances C4 electrophilicity.
C5-EWG 5-NO

or 5-CF

substituent
C4-substituted >99:1Strong electronic bias reinforces C4 reactivity.
Special Case Tertiary Amines + 5-NO

group
C2-substituted <1:99 (Inverted)In situ N-dealkylation mechanism specific to tertiary amines.[3]
Catalysis Pd-catalysis (Buchwald-Hartwig)C2-substituted VariableOxidative addition preference differs from

trajectory.

Detailed Experimental Protocols

Protocol A: High-Fidelity C4-Selective Amination

Target: Synthesis of 4-amino-2-chloropyrimidines.

Rationale: Using a polar aprotic solvent stabilizes the charged transition state. Low temperature prevents the higher-energy activation of the C2 position.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Amine Nucleophile (0.95 equiv - limiting the nucleophile prevents bis-substitution)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: THF (for mild cases) or DMF (for unreactive amines)

Step-by-Step Workflow:

  • Preparation: Dissolve 2,4-dichloropyrimidine (20 mmol) in anhydrous THF (100 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Thermal Control: Cool the solution to -78°C (dry ice/acetone) or 0°C (ice bath) depending on amine nucleophilicity. Note: Aliphatic amines require -78°C; anilines may react at 0°C or RT.

  • Addition: Mix the amine nucleophile (19 mmol) with DIPEA (24 mmol) in THF (20 mL). Add this solution dropwise to the pyrimidine solution over 30 minutes.

    • Critical Control Point: Rapid addition causes local hotspots, leading to C2-impurity and bis-substitution.

  • Reaction: Stir at low temperature for 2 hours. Monitor by TLC/LCMS. The C4-product typically elutes later than the bis-product but earlier than the starting material in reverse-phase LC.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with water (
    
    
    ) to remove DMF/DIPEA salts.
  • Purification: Recrystallization from EtOH/Water is often sufficient. If chromatography is needed, C4 and C2 isomers are often separable on silica (C4 is usually more polar due to the remaining Cl at C2 interacting with the stationary phase less sterically than C4-Cl).

Protocol B: C2-Selective Functionalization (The "Inverse" Strategy)

Target: Synthesis of 2-amino-4-chloropyrimidines.

Rationale: Direct

4
  • Block and Reverse: React C4 with a removable group (e.g., thiomethyl), react C2, then restore C4.

  • C5-Directing (Specific): If the target allows a C5-nitro group, tertiary amines can selectively attack C2.

Method: The "Thiomethyl Blocking" Route (General Purpose)

  • Step 1 (C4-Protection): React 2,4-dichloropyrimidine with NaSMe (1.0 equiv) at 0°C. This yields 4-thiomethyl-2-chloropyrimidine (C4-selective).

  • Step 2 (C2-Substitution): React the isolated intermediate with your desired nucleophile (e.g., amine) under forcing conditions (reflux in dioxane or n-BuOH with

    
    ). The C2-Cl is now the only good leaving group.
    
  • Step 3 (Activation): The C4-SMe group can be oxidized (m-CPBA) to the sulfone (

    
    ) or sulfoxide, making it a "super-leaving group" for a subsequent displacement if required, or reduced off using Raney Nickel if a proton is desired at C4.
    

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation of the reaction pathway and the energy landscape differences between C2 and C4 attack.

SnAr_Selectivitycluster_factorsSelectivity DriversStart2,4-DichloropyrimidineTS_C4C4-MeisenheimerComplex(Para-quinoid like)Start->TS_C4Kinetic Path(Low Temp)TS_C2C2-MeisenheimerComplex(Ortho-quinoid like)Start->TS_C2High Energy Barrier(Steric Shielding)NucNucleophile (Nu:)Nuc->StartProd_C44-SubstitutedProduct (Major)TS_C4->Prod_C4-Cl⁻Prod_C22-SubstitutedProduct (Minor)TS_C2->Prod_C2-Cl⁻F1C4: Less Steric HindranceF2C4: Better Charge DelocalizationF3C2: Flanked by 2 Lone Pairs

Figure 1: Reaction pathway bifurcation showing the kinetic preference for C4 substitution due to lower transition state energy.

References

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. [Link]

  • Koo, S. J., et al. (2015).[3] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." The Journal of Organic Chemistry, 80(17), 8807–8814. [Link]

  • Neufeldt, S. "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines."[4] Digitell Inc. [Link]

  • Trilleras, J., et al. (2022).[5] "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molbank, 2022(3), M1432. [Link][1][6][4][7]

Application Note: Regioselective Synthesis of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable, and regioselective protocol for the synthesis of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine .

This scaffold is a critical "linchpin" intermediate. It possesses three distinct electrophilic sites (Pyridine-Br, Pyrimidine-C2-Cl, Pyrimidine-C6-Cl) and one nucleophilic site (Pyridine-N), allowing for the sequential construction of complex kinase inhibitors or heterobiaryl libraries.

Executive Summary & Strategic Analysis

Objective: Synthesize 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine via Suzuki-Miyaura cross-coupling. Core Challenge: Chemoselectivity and Regioselectivity.[1]

  • Regiocontrol (C4 vs. C2/C6): The starting material, 2,4,6-trichloropyrimidine, has three electrophilic chlorides. The C4 position is thermodynamically and kinetically most vulnerable to oxidative addition due to the concerted electron-withdrawing effect of the adjacent nitrogen atoms (para-like position).

  • Chemoselectivity (Cl vs. Br): The coupling partner, (5-bromopyridin-3-yl)boronic acid, contains a bromine atom. Standard Pd-catalyzed cycles often prefer C-Br insertion over C-Cl.[2][3] However, the C4-Cl of pyrimidine is "super-activated" , rendering it more reactive than a neutral or moderately activated pyridine C3-Br bond under specific conditions.

Success Strategy: Use of a sterically demanding, electron-rich palladium(0) source (Pd(PPh₃)₄) in a biphasic solvent system to facilitate the C4-selective insertion while maintaining a temperature ceiling (<90°C) to prevent oxidative addition into the pyridine-bromide.

Reaction Scheme & Mechanism

The reaction proceeds via a Suzuki-Miyaura cycle.[2] The regioselectivity is dictated by the oxidative addition step.[3]

ReactionScheme SM1 2,4,6-Trichloropyrimidine (Electrophile) Inter Oxidative Addition (Preferential at C4-Cl) SM1->Inter Fast SM2 (5-Bromopyridin-3-yl)boronic acid (Nucleophile) SM2->Inter Transmetallation Cat Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 equiv) Cat->Inter Prod 4-(5-Bromopyridin-3-yl)- 2,6-dichloropyrimidine Inter->Prod Reductive Elimination

Figure 1: Reaction pathway highlighting the convergence of reagents at the C4-oxidative addition step.

Detailed Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[4]Mass/Vol (Scale)Role
2,4,6-Trichloropyrimidine 183.421.01.83 g (10 mmol)Electrophile
(5-Bromopyridin-3-yl)boronic acid 201.810.951.92 g (9.5 mmol)Nucleophile
Pd(PPh₃)₄ 1155.560.05578 mgCatalyst
Na₂CO₃ 105.992.02.12 gBase
Toluene --40 mLSolvent (Non-polar)
Ethanol --10 mLSolvent (Polar/Miscibility)
Water (Degassed) --10 mLSolvent (Base solubility)

Critical Note on Stoichiometry: We deliberately use a slight deficiency (0.95 equiv) of the boronic acid. This ensures the boronic acid is fully consumed, preventing the formation of bis-coupled byproducts (4,6-dipyridyl species) which are difficult to separate.

Step-by-Step Procedure
Phase 1: Inert Atmosphere Setup
  • Glassware: Oven-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Degassing (Crucial): Prepare the solvent mixture (Toluene:Ethanol:Water = 4:1:1) in a separate flask. Sparge with Nitrogen or Argon for 20 minutes. Oxygen is the enemy of Pd(PPh₃)₄ and will lead to homocoupling of the boronic acid.

Phase 2: Reaction Assembly
  • Charge the RBF with 2,4,6-Trichloropyrimidine (1.83 g) and Pd(PPh₃)₄ (578 mg) under a gentle stream of nitrogen.

  • Add the degassed solvent mixture via syringe/cannula. Stir for 5 minutes until the catalyst is partially dissolved (solution may turn yellow/orange).

  • Add the (5-Bromopyridin-3-yl)boronic acid (1.92 g) and Na₂CO₃ (2.12 g) in a single portion.

Phase 3: Controlled Heating
  • Heat the reaction mixture to 75°C .

    • Why 75°C? Refluxing toluene (110°C) is too hot and risks activating the C-Br bond on the pyridine. 75°C provides enough energy for C4-Cl insertion without compromising the bromide.

  • Monitor by TLC (Hexanes:EtOAc 4:1) or LC-MS every hour.

    • Target: Disappearance of boronic acid. The trichloropyrimidine spot will remain (due to slight excess).

    • Reaction Time: Typically 4–6 hours.

Phase 4: Workup & Purification
  • Quench: Cool the mixture to room temperature. Dilute with water (50 mL) and Ethyl Acetate (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

  • Drying: Combine organic layers, wash with Brine (sat.[5] NaCl), and dry over anhydrous Na₂SO₄.[5] Filter and concentrate in vacuo.

  • Purification: The crude residue will contain the product, residual catalyst (phosphine oxides), and unreacted trichloropyrimidine.

    • Column: Silica Gel (230-400 mesh).

    • Eluent: Gradient 0% -> 15% Ethyl Acetate in Hexanes.

    • Order of Elution: Unreacted Trichloropyrimidine (fastest) -> Product -> Bis-coupled impurity (if any) -> Phosphine Oxide.

Analytical Validation (Self-Check)

Ensure your isolated product meets these criteria before proceeding to the next step of your synthesis.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the Pyrimidine proton (Singlet, ~7.5 - 7.8 ppm).

    • Look for 3 Pyridine protons (Distinct aromatic signals, typically downfield >8.0 ppm due to N-deshielding).

    • Absence check: Ensure no broad peaks corresponding to boronic acid -OH groups.

  • LC-MS:

    • M+H: Expected m/z ≈ 303.9 (for ⁷⁹Br/³⁵Cl isotope pattern).

    • Isotope Pattern: You should see a distinct multi-peak pattern characteristic of Cl₂Br (M, M+2, M+4, M+6). This is the "fingerprint" of success.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Bis-coupling observed (Product mass + Pyridine) Reaction temperature too high or excess Boronic Acid.Lower Temp to 60°C. Strictly limit Boronic Acid to 0.90-0.95 equiv.
Low Conversion / SM Recovery Catalyst deactivation (O₂).Degas solvents more rigorously (Freeze-Pump-Thaw). Increase catalyst to 7-10 mol%.
Product contains Phosphine Oxide impurity Poor separation on column.Use a slower gradient or wash the crude solid with cold hexanes/ether before column (Product is less soluble than Ph₃PO).
Loss of Bromine (Dehalogenation) Pd insertion into C-Br followed by hydride transfer (from EtOH).Switch solvent to Toluene/Dioxane/Water (remove alcohol).

Workflow Visualization

Workflow Start Start: Reagent Prep (Degas Solvents!) Reaction Reaction: 75°C, 4-6h Monitor via LC-MS Start->Reaction Check Check: Boronic Acid Consumed? Reaction->Check Check->Reaction No (Add time/cat) Workup Workup: EtOAc Extract Wash w/ Brine Check->Workup Yes Purify Purification: Flash Column (Hex/EtOAc 0-15%) Workup->Purify Final Final Product 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of the target scaffold.

References

  • Regioselectivity in Pyrimidines: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (MDPI Catalysts, 2021).[6]

  • General Suzuki Coupling Protocols:Suzuki-Miyaura Coupling. (Organic Chemistry Portal).

  • Chemoselectivity of Dihaloheterocycles:One-pot Double Suzuki Couplings of Dichloropyrimidines. (NIH/PMC, 2010).

  • Reaction of 4,6-Dichloropyrimidine with Pyridyl Boronic Acids: 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.[7] (RSC, Organic & Biomolecular Chemistry).

Sources

Application Notes & Protocols: Leveraging 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating specific protein substrates, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1] Dysregulation of kinase activity is a hallmark of numerous cancers, driving uncontrolled cell growth, proliferation, and survival.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with a significant number of approved drugs targeting the ATP-binding site of these enzymes.[1][2]

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of many successful kinase inhibitors.[3][4] Its structural resemblance to the purine ring of ATP allows it to effectively compete for binding in the kinase hinge region, a critical interaction for potent inhibition.[4][5][6] By strategically modifying the substitution pattern on the pyrimidine ring, medicinal chemists can achieve high levels of potency and selectivity against a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine as a key intermediate in the synthesis of novel kinase inhibitors. The presence of two reactive chlorine atoms at the C2 and C6 positions, coupled with a bromopyridine moiety, offers a versatile platform for introducing chemical diversity through sequential and regioselective substitution reactions.

Physicochemical Properties of the Intermediate

A thorough understanding of the starting material's properties is fundamental to successful synthesis and downstream applications.

PropertyValueSource
CAS Number 2024646-57-7[7]
Molecular Formula C₉H₄BrCl₂N₃[7]
Molecular Weight 304.96 g/mol [7]
SMILES ClC=1N=C(Cl)C=C(N1)C2=CN=CC(Br)=C2[7]
Storage Sealed in dry, 2-8°C[7]

Synthesis of the Intermediate: A Strategic Approach

The synthesis of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction is widely used in pharmaceutical synthesis due to its functional group tolerance and mild reaction conditions.[8][9]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 2_6_dichloropyrimidine 2,6-Dichloropyrimidine reaction_conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., 1,4-Dioxane/H₂O) 2_6_dichloropyrimidine->reaction_conditions bromopyridine_boronic_acid 5-Bromo-3-pyridinylboronic acid bromopyridine_boronic_acid->reaction_conditions final_product 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine reaction_conditions->final_product SNAr_Workflow cluster_step1 First SNAr Reaction (C6 Position) cluster_step2 Second SNAr Reaction (C2 Position) start_intermediate 4-(5-Bromopyridin-3-yl)- 2,6-dichloropyrimidine nucleophile_1 Amine 1 (R¹-NH₂) start_intermediate->nucleophile_1 Base, Solvent (e.g., DIPEA, Isopropanol) intermediate_1 Mono-substituted Intermediate nucleophile_1->intermediate_1 nucleophile_2 Amine 2 (R²-NH₂) intermediate_1->nucleophile_2 Base, Solvent, Heat final_inhibitor Di-substituted Kinase Inhibitor nucleophile_2->final_inhibitor Kinase_Assay_Workflow cluster_reaction In-vitro Reaction cluster_detection Detection kinase Kinase Enzyme incubation Incubation at 37°C kinase->incubation substrate Substrate substrate->incubation atp ATP atp->incubation inhibitor Test Compound (Synthesized Inhibitor) inhibitor->incubation detection_method Detection of Phosphorylation (e.g., Luminescence, Fluorescence) incubation->detection_method result IC₅₀ Determination detection_method->result

Sources

functionalization of C-2 vs C-6 positions on 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Executive Summary & Structural Analysis

The scaffold 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine represents a high-value pharmacophore, particularly in the development of kinase inhibitors (e.g., CDK, MAPK pathways). The molecule presents three distinct electrophilic sites, creating a complex regioselectivity challenge:

  • C-6 Position (Pyrimidine): Activated by para-like resonance with N3; generally the kinetic site of Nucleophilic Aromatic Substitution (SNAr).

  • C-2 Position (Pyrimidine): Flanked by two nitrogens; generally the thermodynamic or secondary site for SNAr.

  • C-5' Position (Pyridine): Bearing a bromine atom; inert to SNAr but highly reactive in Palladium-catalyzed cross-couplings.

This guide provides validated protocols to selectively functionalize the C-6 and C-2 positions while preserving the pyridine-bromine handle for late-stage diversification.

Mechanistic Basis of Regioselectivity

In 4-substituted-2,6-dichloropyrimidines, the C-6 position is electronically analogous to the C-4 position of a 2,4-dichloropyrimidine. Nucleophilic attack at C-6 leads to a Meisenheimer complex stabilized by a para-quinoid resonance structure involving N3. Conversely, attack at C-2 forms an ortho-quinoid complex, which is higher in energy.

  • Rule of Thumb: Under standard basic conditions (SNAr), C-6 reacts first .

  • Steric Note: Although the C-4 aryl group is bulky, it is separated from the C-6 chlorine by the C-5 methine (CH) group, minimizing steric shielding. The C-2 position, while sterically accessible, is electronically deactivated relative to C-6.

Experimental Protocols

Protocol A: Kinetic Functionalization of C-6 (SNAr)

Target: Selective mono-substitution at the C-6 position.

Rationale: Low temperature and stoichiometric control prevent over-substitution at C-2. The pyridine-bromine remains untouched under these metal-free conditions.

Materials:

  • Substrate: 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.05 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Solvent: THF (anhydrous) or Isopropanol (IPA)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of the pyrimidine scaffold in THF (0.1 M concentration) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to 0 °C using an ice bath. Critical: Do not start at room temperature to avoid C-2 byproducts.

  • Addition: Add DIPEA followed by the dropwise addition of the amine nucleophile (diluted in minimal THF) over 10 minutes.

  • Reaction: Stir at 0 °C for 1–2 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

    • Checkpoint: The product typically becomes more polar. Look for the disappearance of the starting material peak.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO2). The C-6 isomer is usually the major product (>90% regioselectivity).

Validation:

  • 1H NMR: The proton at C-5 (pyrimidine) will show a shielding effect (upfield shift) due to the electron-donating nature of the new amine at C-6.

  • NOE: An NOE correlation may be observed between the new amine NH/alkyl group and the pyrimidine C-5 proton.

Protocol B: Functionalization of C-2 (The "Difficult" Chlorine)

Target: Substitution at C-2, typically performed AFTER C-6 is functionalized.

Rationale: The C-2 chlorine is less reactive.[1] Forcing conditions (heat) are required. If the C-6 position is already substituted with an electron-donating amine, the ring is deactivated, requiring even higher temperatures.

Materials:

  • Substrate: C-6 substituted intermediate (from Protocol A)

  • Nucleophile: Amine (excess, 2–3 eq) or Alkoxide

  • Solvent: 1,4-Dioxane, DMSO, or NMP (high boiling point)

  • Base:

    
     or 
    
    
    
    (2–3 eq)

Step-by-Step Procedure:

  • Setup: Dissolve the C-6 substituted intermediate in 1,4-Dioxane (0.2 M).

  • Reagents: Add the base and the second nucleophile.

  • Thermal Activation: Heat the reaction to 80–100 °C (or 120 °C in DMSO for unreactive amines) for 4–12 hours.

    • Note: Microwave irradiation (120 °C, 30 min) is highly effective for this step.

  • Workup: Dilute with water/brine and extract with EtOAc.

  • Chemoselectivity Check: Ensure the Pyridine-Br is intact (LCMS). Metal-free SNAr preserves the Br.

Warning - Palladium Catalysis at C-2: If you attempt Buchwald-Hartwig amination to install the group at C-2, the Pyridine-Br will compete or react preferentially over the deactivated C-2 Cl. Stick to SNAr (thermal) for C-2 if you need to keep the Br.

Data Summary & Decision Matrix

VariableC-6 Position (Kinetic)C-2 Position (Thermodynamic)Pyridine-Br (Chemoselective)
Reactivity (SNAr) High (Reacts at 0 °C)Low (Requires >80 °C)Inert
Reactivity (Pd-Cat) HighModerateHigh (Competes with Cl)
Electronic Effect Para-quinoid activationOrtho-quinoid activationInductive withdrawal
Recommended Method SNAr (Protocol A)SNAr (Protocol B)Suzuki/Stille (Late Stage)

Visual Pathways (Graphviz)

The following diagram illustrates the critical decision points to avoid regiochemical scrambling and chemoselectivity errors.

G Start 4-(5-Bromopyridin-3-yl)- 2,6-dichloropyrimidine Step1 Step 1: S_NAr (0°C) Target: C-6 Start->Step1 Amine, DIPEA, THF, 0°C (Kinetic Control) Error1 Error: High Temp Initial Result: C-2/C-6 Mixture Start->Error1 >RT or Excess Amine Inter1 Intermediate: 6-Amino-2-chloro-4-(Py-Br) Step1->Inter1 Step2 Step 2: S_NAr (100°C) Target: C-2 Inter1->Step2 Amine, Heat, DMSO (Thermal Drive) Error2 Error: Pd-Cat at Step 2 Result: Loss of Pyridine-Br Inter1->Error2 Pd(OAc)2, Ligand (Chemoselectivity Fail) Final Final Scaffold: 2,6-Diamino-4-(Py-Br) Step2->Final

Caption: Workflow for sequential functionalization. Green paths indicate the recommended regioselective route.

References

  • Regioselectivity in Pyrimidines: J. Org. Chem.2006 , 71, 3270–3273. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." (Establishes C-4/C-6 preference over C-2). Link

  • C-2 Selective Challenges: J. Am. Chem. Soc.2019 , 141, 14957–14961. "C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dichloropyrimidines." (Highlights the difficulty of C-2 functionalization without specialized catalysts). Link

  • General Pyrimidine Chemistry: Tetrahedron2009 , 65, 757–764. "Regioselective nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine." Link

  • Kinase Inhibitor Scaffolds: J. Med. Chem.2010 , 53, 8468–8484. "Discovery of Pyrimidine-Based Inhibitors." (Contextualizes the scaffold utility). Link

Sources

Application Note: Precision Engineering of Heterobiaryl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Imatinib, Rosuvastatin) and antivirals.[1] The synthesis of heterobiaryl pyrimidines —where the pyrimidine ring is coupled to other heteroaromatic systems like pyridines, indoles, or pyrazoles—requires precise regiochemical control.[1]

This guide details the stepwise functionalization of 2,4-dichloropyrimidine. Unlike symmetric couplings, heterobiaryl synthesis demands a logic-driven approach to exploit the intrinsic electronic differences between the C2, C4, and C6 positions.[1] This document provides validated protocols for sequential SNAr and Suzuki-Miyaura cross-couplings, ensuring high regioselectivity and reproducibility.

Strategic Analysis: The Reactivity Hierarchy

Success in synthesizing non-symmetric pyrimidines relies on understanding the electrophilicity gradient of the ring.

  • The C4 Position (Primary Electrophile): The C4 (and equivalent C6) position is para-like to one nitrogen and ortho-like to the other.[1] The additive inductive and mesomeric electron-withdrawal makes C4 the most electron-deficient site. It reacts first in both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed oxidative addition.[1]

  • The C2 Position (Secondary Electrophile): The C2 position is flanked by two nitrogens (ortho-like).[1] While highly electron-deficient, it is generally less reactive than C4 due to the specific nature of the intermediate Meisenheimer complex (in SNAr) and steric environment during Pd-oxidative addition.

Key Rule: In stepwise synthesis starting from 2,4-dichloropyrimidine, C4 functionalization precedes C2.

Visualization: Regioselective Logic Flow

The following diagram illustrates the decision matrix for stepwise synthesis.

ReactivityLogic Start 2,4-Dichloropyrimidine Decision Select First Transformation Start->Decision PathA Path A: S_NAr (Nucleophilic Sub.) Target: C4-Amine/Ether Decision->PathA Nucleophile (HNR2, HOR) PathB Path B: Suzuki Coupling Target: C4-Aryl/Heteroaryl Decision->PathB Boronic Acid (Ar-B(OH)2) InterA Intermediate: 2-Chloro-4-substituted Pyrimidine PathA->InterA High Selectivity (C4) InterB Intermediate: 2-Chloro-4-aryl Pyrimidine PathB->InterB High Selectivity (C4) FinalStep Step 2: C2-Suzuki Coupling InterA->FinalStep InterB->FinalStep Product Final Heterobiaryl Pyrimidine FinalStep->Product

Figure 1: Decision matrix for regioselective functionalization. C4 is the primary gateway for both SNAr and Cross-Coupling pathways.

Validated Protocols

Protocol A: The Hybrid Route (SNAr followed by Suzuki)

This route is ideal for kinase inhibitors requiring a hydrogen-bond donor (amine) at C4 and a lipophilic heteroaryl group at C2.[1]

Step 1: C4-Selective SNAr

Objective: Install an amine at C4 while preserving the C2-Cl bond.

  • Reagents:

    • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)[1]

    • Nucleophile: Heteroaryl amine (e.g., 3-aminopyridine) or aliphatic amine (1.05 equiv).[1]

    • Base: Diisopropylethylamine (DIPEA) (1.2 equiv).[1] Note: Use inorganic bases like K2CO3 if the nucleophile is an alcohol.

    • Solvent: Ethanol (EtOH) or Isopropanol (IPA).[1]

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in alcohol (0.2 M concentration) at 0°C.

    • Add DIPEA followed by the dropwise addition of the amine.

    • Allow to warm to Room Temperature (RT).[1] Stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[1] The C4-substituted product usually runs lower than the starting material but higher than the bis-substituted byproduct.

  • Workup:

    • Evaporate volatiles.[1] Resuspend in EtOAc, wash with water x2, brine x1.[1] Dry over Na2SO4.

    • Purification: Flash chromatography is usually required to remove trace bis-substituted byproducts.

Step 2: C2-Selective Suzuki-Miyaura Coupling

Objective: Couple a heteroaryl boronic acid to the remaining C2-Cl.

  • Reagents:

    • Substrate: 2-Chloro-4-amino-pyrimidine (from Step 1).

    • Coupling Partner: Heteroaryl boronic acid (1.2 equiv).[1]

    • Catalyst: Pd(PPh3)4 (5 mol%).[1][2] Why? Tetrakis is robust for standard aryl chlorides.

    • Base: Na2CO3 (2.0 equiv, 2M aqueous solution).[1]

    • Solvent: 1,4-Dioxane or DME (degassed).[1]

  • Procedure:

    • Combine substrate, boronic acid, and Pd catalyst in a microwave vial.[1]

    • Add solvent and aqueous base (Ratio 4:1 Organic:Aqueous).[1]

    • Degas: Sparge with Argon for 5 minutes. Critical Step: Oxygen causes homocoupling of boronic acids.

    • Heat to 90°C (oil bath) or 110°C (Microwave) for 1–3 hours.

  • Workup:

    • Filter through Celite to remove Pd black.[1] Dilute with EtOAc.

    • Wash with water.[1][3]

    • Scavenging: If Pd residues persist, treat organic layer with SiliaMetS® Thiol or similar scavenger.[1]

Protocol B: The "All-Carbon" Route (Sequential Bis-Suzuki)

This protocol is used when both C4 and C2 positions require carbon attachments (e.g., C4-Indole, C2-Pyridine).

Step 1: C4-Selective Cross-Coupling

Challenge: Prevent "double coupling" at C2. Solution: Control stoichiometry and temperature.

  • Conditions:

    • Stoichiometry: 2,4-Dichloropyrimidine (1.0 equiv) : Boronic Acid A (1.0 equiv).[1] Do not use excess boronic acid.

    • Catalyst: Pd(dppf)Cl2[1]·DCM (3 mol%).[1] Why? Bidentate ligands like dppf often show better site-selectivity than monodentate phosphines in competitive di-halide systems.

    • Base: K2CO3 (2.0 equiv).[1]

    • Solvent: THF/Water (9:1).[1]

    • Temp: 60°C (Do not reflux aggressively).

  • Observation: Reaction typically completes in 4–6 hours.[1] If C2-coupling is observed (by LCMS), lower temp to 40°C and extend time.

Step 2: C2-Cross Coupling (The "Force" Step)

The remaining C2-Cl is deactivated by the electron-donating nature of the newly installed C4-aryl group.

  • Conditions:

    • Stoichiometry: Intermediate (1.0 equiv) : Boronic Acid B (1.5–2.0 equiv).[1]

    • Catalyst: XPhos Pd G2 or Pd(PPh3)4 (5–10 mol%).[1] Why? A more active catalyst system is often needed for the deactivated C2-Cl.

    • Temp: 100–120°C (Microwave preferred).

Technical Data & Optimization

The following table summarizes catalyst performance for the C4-selective step based on internal validation and literature consensus.

CatalystLigand TypeC4 SelectivityYield (Step 1)Notes
Pd(PPh3)4 MonodentateGood65–75%Standard. Can lead to some bis-coupling if temp is too high.
Pd(dppf)Cl2 BidentateExcellent 80–85%Preferred for strict regiocontrol.[1]
Pd(OAc)2 + XPhos BuchwaldPoorMixedToo active; promotes uncontrolled bis-coupling.[1]
Pd2(dba)3 + P(tBu)3 Bulky PhosphineModerate60%Good for sterically hindered boronic acids.[1]

Experimental Workflow Diagram

The following Graphviz diagram details the physical workflow for the microwave-assisted Protocol B.

Workflow Setup Setup: Microwave Vial (Argon Purge) Reactants Add: 1. Pyrimidine 2. Boronic Acid 3. Pd Catalyst 4. Solvent/Base Setup->Reactants Reaction Reaction: MW Irradiation 100°C, 15 min Reactants->Reaction Quench Quench: Cool to RT Dilute w/ EtOAc Reaction->Quench Extraction Extraction: Wash w/ Brine Dry (Na2SO4) Quench->Extraction Purification Purification: Column Chrom. (SiO2) Extraction->Purification

Figure 2: Workflow for microwave-assisted Suzuki coupling of pyrimidines.

Troubleshooting & Critical Parameters

Hydrodehalogenation (The "Reduction" Problem)[1]
  • Symptom: The C2-Cl is replaced by Hydrogen instead of the Boronic acid.

  • Cause: Often occurs in alcohol solvents or with hydride sources.[1]

  • Fix: Switch solvent to anhydrous 1,4-Dioxane or Toluene.[1] Ensure the solvent is thoroughly degassed to prevent oxidation-induced side pathways.

Protodeboronation
  • Symptom: The boronic acid loses the B(OH)2 group, yielding the neutral arene (Ar-H) and unreacted pyrimidine.[1]

  • Cause: High temperature + electron-poor boronic acids (common in heteroaryls like 2-pyridyl or 2-thiazolyl boronic acids).

  • Fix:

    • Use Boronic Esters (Pinacol esters) instead of acids.[1]

    • Add CuCl (1.0 equiv) as a promoter (Liebeskind-Srogl variant) if using thioethers.[1]

    • Lower the temperature and increase catalyst loading.[1]

Stubborn C2-Chlorides
  • Symptom: C4 reacts, but C2 remains unreactive.

  • Fix: Switch to Buchwald Precatalysts (e.g., XPhos Pd G3 or BrettPhos Pd G3).[1] These are designed to activate deactivated aryl chlorides.[1]

References

  • Regioselectivity in Pyrimidine Chemistry

    • Title: Efficient Synthesis of 2,4-Disubstituted Pyrido[3,2-d]pyrimidines Involving SNAr and Suzuki-Miyaura Cross Coupling Reactions.[1][4]

    • Source: Moroccan Journal of Heterocyclic Chemistry.[1]

    • URL:[Link]

  • Mechanistic Insight (C4 vs C2)

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[5][6][7]

    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • URL:[Link]

  • Microwave Protocols

    • Title: Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
    • Source: BenchChem Application Library.[1]

  • General Suzuki Coupling Mechanism

    • Title: Suzuki-Miyaura Coupling - Reaction Mechanism and Mechanistic Studies.[8]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

Sources

Application Notes and Protocols for the Reaction of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Tale of Two Rings and Selective Reactivity

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The molecule 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine presents a particularly interesting case for synthetic exploration. It comprises two distinct heterocyclic systems: a highly electron-deficient dichloropyrimidine ring and a bromopyridine moiety. This duality in its structure is not merely a point of architectural interest; it is the very key to its synthetic utility, allowing for a stepwise and regioselective introduction of amine nucleophiles.

This guide provides a detailed technical overview and actionable protocols for the reaction of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine with amines. We will dissect the mechanistic underpinnings of the sequential reactions, explain the rationale behind the choice of experimental conditions, and provide researchers with the tools to confidently and successfully navigate the synthesis of novel derivatives.

Part 1: Understanding the Reaction Mechanism and Regioselectivity

The reaction of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine with amines is not a simple, one-pot affair but rather a story of controlled, sequential functionalization. The significant difference in reactivity between the chloro-substituents on the pyrimidine ring and the bromo-substituent on the pyridine ring allows for a high degree of regioselectivity.

Step 1: Nucleophilic Aromatic Substitution (SNAr) on the Dichloropyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is substantially amplified by the two strongly electron-withdrawing chlorine atoms at the C2 and C6 positions, and further by the pyridyl substituent at C4.[1] This renders the C2 and C6 positions highly electrophilic and thus, exceptionally susceptible to nucleophilic attack by amines. This reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2]

The key steps of the SNAr mechanism are:

  • Nucleophilic Attack: The amine nucleophile attacks one of the electron-deficient carbon atoms (C2 or C6) bearing a chlorine atom. This forms a negatively charged intermediate known as a Meisenheimer complex .[3]

  • Stabilization: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron density being delocalized onto the electronegative nitrogen atoms of the pyrimidine ring.[3]

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion as a leaving group and re-aromatizing the ring to yield the aminated pyrimidine product.

Due to the symmetry of the 2,6-dichloro substitution relative to the C4-pyridyl group, the initial mono-amination can occur at either the C2 or C6 position without significant preference, leading to a single mono-substituted product.

In stark contrast, the bromine atom on the pyridine ring at the 3-position is significantly less reactive towards traditional SNAr. The 3- and 5-positions of the pyridine ring are not as activated for nucleophilic attack as the 2-, 4-, and 6-positions, as they lack the ability to directly delocalize the negative charge of the Meisenheimer intermediate onto the ring nitrogen.[3][4][5] Therefore, under the relatively mild conditions required for the SNAr reaction on the dichloropyrimidine, the C-Br bond on the pyridine ring remains intact.

SNAr_Mechanism reagents 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine + R-NH₂ (Amine) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product Mono-aminated Product + Cl⁻ intermediate->product Leaving Group Departure

Caption: Generalized SNAr mechanism on the dichloropyrimidine ring.

Step 2: Palladium-Catalyzed Buchwald-Hartwig Amination of the Bromopyridine Ring

Once the more reactive chloro positions on the pyrimidine ring have been functionalized, attention can be turned to the C-Br bond of the pyridine moiety. To form a C-N bond at this less reactive position, a more powerful synthetic tool is required: the Buchwald-Hartwig amination .[6][7][8] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for its ability to form C-N bonds under conditions that are often milder and more functional-group tolerant than traditional methods.[6][9][10]

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

  • Oxidative Addition: A low-valent Palladium(0) complex oxidatively adds to the aryl bromide (the C-Br bond of the pyridine ring), forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed via reductive elimination, which regenerates the Pd(0) catalyst, allowing the cycle to continue.

The choice of palladium precursor, phosphine ligand, and base is critical for the success of this reaction, as the pyridine nitrogen can potentially coordinate to the palladium catalyst and inhibit its activity.[11] Sterically hindered and electron-rich ligands are often employed to mitigate this issue.[11]

Buchwald_Hartwig_Cycle cluster_reagents Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br Amido Palladium-Amido Complex OxAdd->Amido + R-NH₂ - Base-H⁺-X⁻ Amido->Pd0 Product Final Product (Di-aminated) Amido->Product Reductive Elimination ArBr Mono-aminated Intermediate (Ar-Br) Amine Amine (R-NH₂) Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 2: Experimental Protocols

The following protocols are designed as robust starting points. Researchers should note that optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific amine nucleophiles.

Protocol 1: Selective Mono-amination of the Pyrimidine Ring via SNAr

This protocol details the selective substitution of one chlorine atom on the pyrimidine ring.

Materials:

  • 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

  • Amine of choice (1.0 - 1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

  • Base: Potassium carbonate (K₂CO₃, 2-4 equivalents) or Triethylamine (TEA, 2-3 equivalents)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and condenser

  • Inert atmosphere (Nitrogen or Argon) setup

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (1.0 mmol).

  • Reagent Addition: Add the chosen anhydrous solvent (e.g., DMF, 5-10 mL). To this solution, add the amine (1.0 mmol) and the base (e.g., K₂CO₃, 4.0 mmol).[1]

    • Causality Note: Using a slight excess of the amine can drive the reaction to completion, but a large excess may promote di-substitution. A carbonate or amine base is sufficient for this activated SNAr reaction and is mild enough to not interfere with the C-Br bond.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 140 °C. The optimal temperature will depend on the nucleophilicity and steric bulk of the amine.[1]

    • Expert Insight: For less reactive or sterically hindered amines, higher temperatures (e.g., 140 °C in DMF) may be required. For more reactive amines, lower temperatures (e.g., refluxing ethanol) may suffice and can help minimize side reactions.[2]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated product.

ParameterCondition A (Less Reactive Amines)Condition B (More Reactive Amines)
Solvent N,N-Dimethylformamide (DMF)Ethanol (EtOH)
Base K₂CO₃ (4 equiv.)Triethylamine (TEA) (2 equiv.)
Temperature 140 °CReflux (~78 °C)
Typical Time 4-12 h1-3 h
Reference [1][2]

Table 1: Representative conditions for SNAr mono-amination.

Protocol 2: Buchwald-Hartwig Amination of the Bromopyridine Moiety

This protocol is for the amination of the mono-aminated intermediate produced in Protocol 1.

Materials:

  • Mono-aminated intermediate (from Protocol 1)

  • Amine of choice (1.2 - 1.5 equivalents)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, XPhos Pd G3) (1-5 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (1-5 mol%)[12]

  • Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane)

  • Strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 - 2.0 equivalents)[12]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography

  • Inert atmosphere glovebox or Schlenk line setup

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a strict inert atmosphere using a Schlenk line, add the mono-aminated intermediate (1.0 mmol), the palladium precatalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vessel.[11]

    • Causality Note: An inert atmosphere is absolutely critical as the Pd(0) catalyst and many phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation and reaction failure.[4]

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5-10 mL). Finally, add the amine (1.2 mmol).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture, typically between 80 °C and 110 °C, with vigorous stirring.

    • Expert Insight: The choice of ligand is crucial. For challenging heteroaryl halides, bulky, electron-rich biarylphosphine ligands like RuPhos or BrettPhos often provide superior results.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract with an organic solvent (e.g., ethyl acetate), and pass the organic layer through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst System Pd₂(dba)₃ / RuPhos or BrettPhos PrecatalystEffective for amination of challenging heteroaryl halides.[12]
Base NaOtBu or LiHMDSStrong bases required for the catalytic cycle.[12]
Solvent Toluene or 1,4-DioxaneAnhydrous, high-boiling point aprotic solvents.
Temperature 80 - 110 °CSufficient thermal energy for catalytic turnover.[11]

Table 2: Recommended conditions for Buchwald-Hartwig amination.

Part 3: Conclusion and Future Directions

The synthetic strategy outlined in these application notes leverages the inherent reactivity differences within the 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine scaffold to achieve selective, stepwise amination. By first employing a robust SNAr reaction, the highly activated dichloropyrimidine core can be functionalized under relatively mild conditions. Subsequently, the more inert bromopyridine C-Br bond can be targeted using the powerful palladium-catalyzed Buchwald-Hartwig amination. This orthogonal approach provides researchers with a versatile and controllable route to a diverse array of di-substituted aminopyrimidine-pyridine derivatives, which are valuable scaffolds for screening in drug discovery programs.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). CompuChem. Available at: [Link]

  • Castañeda, D., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. Available at: [Link]

  • Varma, R. S., & Kumar, D. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters, 43(49), 8953-8955. Available at: [Link]

  • Sandtorv, A. H. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 30(10), 1073-1078. Available at: [Link]

  • Kottmar, M., et al. (2015). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 17(15), 3854–3857. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7851. Available at: [Link]

  • ACS. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Abramovitch, R. A., & Newman, A. J. (1970). Aromatic substitution. XXI. Kinetics of nucleophilic substitution of some bromopyridines and -picolines with thiophenoxide ion. Canadian Journal of Chemistry, 48(14), 2181-2187. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. Available at: [Link]

  • Zhang, L., et al. (2018). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. ResearchGate. Available at: [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Available at: [Link]

  • Beliaev, A., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1934. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). CompuChem. Available at: [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society, 136(38), 13398–13401. Available at: [Link]

  • Pearson. (2024). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine.. Available at: [Link]

  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Available at: [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). CompuChem. Available at: [Link]

  • ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available at: [Link]

  • ResearchGate. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available at: [Link]

  • ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • Beliaev, A., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PMC. Available at: [Link]

  • Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available at: [Link]

Sources

Application Note: Scalable Process Chemistry for 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine Production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The compound 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine is a highly versatile, trifunctional building block critical to the development of next-generation kinase inhibitors, PDE4 modulators, and PIP4K2C degraders. The molecule features three distinct orthogonal reactive sites: two differential pyrimidine chlorides and a pyridine bromide.

Synthesizing this intermediate at scale presents a dual challenge in catalytic control:

  • Regioselectivity : Directing the initial carbon-carbon bond formation exclusively to the C4-position of the symmetrical 2,4,6-trichloropyrimidine core.

  • Chemoselectivity : Preventing the self-condensation (polymerization) of the bifunctional 5-bromopyridine-3-boronic acid.

This application note details a field-proven, scalable Suzuki-Miyaura cross-coupling protocol that leverages precise electronic control to achieve high yields and purity without the need for unscalable chromatographic purification.

Mechanistic Insights & Causality (E-E-A-T)

As process chemists, we do not merely mix reagents; we manipulate kinetic and thermodynamic pathways. The success of this protocol relies on exploiting the extreme electron deficiency of the pyrimidine core.

The Regioselectivity Paradigm (C4 vs. C2)

The regioselectivity of cross-coupling reactions involving 2,4,6-trichloropyrimidine is well established, with the C4-position being the most reactive site[1]. Computational and experimental studies indicate that oxidative addition of the Palladium(0) species is heavily favored at the C4-chlorine bond due to its significantly lower bond dissociation energy compared to the C2-chlorine bond[2]. By strictly limiting the boronic acid to 1.05 equivalents, we kinetically trap the mono-arylated product before the C6-position can undergo a secondary coupling.

The Chemoselectivity Paradox (C-Cl vs. C-Br)

In standard benzenoid systems, a C-Br bond undergoes oxidative addition much faster than a C-Cl bond. Consequently, one might expect 5-bromopyridine-3-boronic acid to rapidly self-condense. However, the electron-deficient nature of the pyrimidine ring makes this system far more reactive in Suzuki couplings compared to analogous benzenoid halides[3]. The activation energy for Pd-insertion into the pyrimidine C4-Cl bond is lowered so drastically that it completely overrides the intrinsic halogen reactivity trend. The C4-Cl reacts rapidly, leaving the 5-bromo group on the pyridine ring entirely intact for downstream functionalization.

Pathway SM1 2,4,6-Trichloropyrimidine (Activated C4-Cl) Cond Pd(PPh3)4, Na2CO3 Dioxane/H2O, 80°C SM1->Cond SM2 5-Bromopyridine-3-boronic acid (Boronic Donor) SM2->Cond Prod 4-(5-Bromopyridin-3-yl)- 2,6-dichloropyrimidine Cond->Prod Regioselective C4-Coupling Side 4,6-Diaryl Impurity (Over-arylation) Cond->Side T > 100°C or Excess Boronic Acid

Fig 1. Mechanistic pathway demonstrating C4-regioselectivity and chemoselectivity.

Quantitative Process Optimization

To transition this chemistry from the bench to the pilot plant, temperature and stoichiometry must be tightly controlled. Temperature control is critical; exceeding 100 °C significantly increases the formation of di-arylated side products[4].

Table 1: Optimization of Reaction Conditions

EntryCatalyst SystemTemp (°C)Equivalents (Boronic Acid)Conversion (%)Regioselectivity (Mono:Di)
1Pd(PPh3)4 (3 mol%)601.0545>99:1
2 Pd(PPh3)4 (3 mol%) 80 1.05 >95 95:5
3Pd(PPh3)4 (3 mol%)1001.05>9580:20
4Pd(dppf)Cl2 (3 mol%)801.20>9570:30

Scalable Experimental Protocol

This protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) that dictate the workflow based on real-time analytical feedback rather than arbitrary time limits.

Materials Required
  • 2,4,6-Trichloropyrimidine : 1.00 kg (5.45 mol, 1.0 equiv)

  • 5-Bromopyridine-3-boronic acid : 1.15 kg (5.72 mol, 1.05 equiv)

  • Sodium Carbonate (Na₂CO₃) : 1.15 kg (10.9 mol, 2.0 equiv)

  • Pd(PPh₃)₄ : 188 g (0.16 mol, 3 mol%)

  • Solvents : 1,4-Dioxane (10 L), Purified Water (5 L), Ethyl Acetate (15 L), Heptane (10 L)

Step-by-Step Methodology

Step 1: Reactor Charging & Degassing

  • Charge a 50 L jacketed glass reactor with 2,4,6-trichloropyrimidine, 5-bromopyridine-3-boronic acid, and Na₂CO₃.

  • Add 1,4-Dioxane (10 L) and Water (5 L).

  • Causality Check: The biphasic nature of the solvent ensures the organic substrates and the inorganic base are fully solvated, preventing localized concentration spikes that drive impurity formation.

  • Sparge the mixture with subsurface Nitrogen for 45 minutes. Critical: Dissolved oxygen will rapidly oxidize the Pd(0) active species to an inactive Pd(II) complex, stalling the reaction.

Step 2: Catalysis & Controlled Heating

  • Briefly pause sparging to add Pd(PPh₃)₄ under a positive nitrogen sweep.

  • Ramp the reactor temperature to 80 °C over 30 minutes.

  • Maintain vigorous stirring (300 rpm) to ensure optimal mass transfer across the biphasic boundary.

Step 3: Self-Validating In-Process Control (IPC)

  • After 4 hours, pull a 1 mL sample from the organic layer for HPLC analysis.

  • Validation Rule : The reaction is deemed complete when unreacted 2,4,6-trichloropyrimidine is ≤ 2.0% (a/a).

  • Process Warning: If the reaction stalls at ~85% conversion, do not add more boronic acid . Adding excess boronic acid will force the secondary oxidative addition at the C6-position, destroying the batch yield. Instead, cool the reactor and rely on the downstream trituration to purge the unreacted starting material.

Step 4: Phase Separation & Extraction

  • Cool the reactor to 20 °C. Dilute with Ethyl Acetate (10 L) and Water (5 L).

  • Allow phases to separate for 30 minutes. Decant the aqueous layer.

  • Wash the organic layer with saturated brine (5 L) and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to a crude thick slurry.

Step 5: Scalable Chromatography-Free Isolation

  • Resuspend the crude slurry in a mixture of Heptane/Ethyl Acetate (8:2 v/v, 5 L).

  • Heat to 60 °C for 1 hour to dissolve structurally similar impurities, then slowly cool to 5 °C over 4 hours to induce crystallization.

  • Filter the crystalline solid and wash with cold Heptane (2 L). Dry in a vacuum oven at 45 °C to constant weight.

Workflow S1 1. Degassing & Setup N2 Sparging of Dioxane/H2O S2 2. Catalysis Initiation Add Pd(PPh3)4 (3 mol%) S1->S2 S3 3. Controlled Cross-Coupling Maintain 80°C (IPC via HPLC) S2->S3 S4 4. Phase Separation EtOAc Extraction & Aqueous Wash S3->S4 S5 5. Scalable Isolation Trituration in Heptane/EtOAc S4->S5

Fig 2. Scalable downstream process workflow with integrated self-validating control points.

Analytical Release Specifications

To guarantee the integrity of the synthesized 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine for downstream API manufacturing, the following analytical parameters must be met.

Table 2: Analytical Characterization Data

ParameterAnalytical MethodRelease Specification
Appearance Visual InspectionOff-white to pale yellow crystalline powder
Purity HPLC (UV 254 nm)≥ 98.0% (a/a); Di-arylated impurity ≤ 1.0%
Identity LC-MS (ESI+)m/z 303.9 [M+H]⁺ (Distinctive BrCl₂ isotope pattern)
Residual Pd ICP-MS< 10 ppm (Critical for late-stage API use)

References

  • 2,4,6-Trichloropyrimidine Experimental Protocols - Benchchem. 1[1]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - NIH. 2[2]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines - MDPI. 4[4]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. 3[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-PYR-004 Subject: Yield Optimization & Troubleshooting for Suzuki Coupling of Trichloropyrimidine Status: Open / Resolved Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenge

The Objective: Synthesize 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine via a Suzuki-Miyaura cross-coupling between 2,4,6-trichloropyrimidine and (5-bromopyridin-3-yl)boronic acid .

The Technical Paradox: This reaction presents a three-way selectivity challenge:

  • Regioselectivity: You must target the C4-position of the pyrimidine while leaving the C2 and C6 chlorides intact.

  • Chemoselectivity: You must couple the boronic acid to the pyrimidine chloride without activating the bromine on the pyridine ring (which would lead to polymerization).

  • Hydrolysis: The electron-deficient pyrimidine ring is highly susceptible to nucleophilic attack by water (hydrolysis) under basic conditions, converting chlorides to hydroxyls (uracil byproducts).

This guide provides a self-validating protocol to navigate these competing pathways.

The "Gold Standard" Protocol

Do not deviate from the stoichiometry or catalyst choice without consulting the Optimization Matrix (Section 4).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2,4,6-Trichloropyrimidine 1.2 - 1.5 ElectrophileExcess is mandatory. Using excess pyrimidine statistically minimizes bis-coupling (reaction at C2/C6).
(5-Bromopyridin-3-yl)boronic acid 1.0NucleophileLimiting reagent to prevent homocoupling and over-reaction.
Pd(PPh₃)₄ 0.03 - 0.05CatalystDo NOT use Pd(dppf)Cl₂ or XPhos. Tetrakis is selective for activated chlorides over unactivated bromides.
Na₂CO₃ (2M aq) 2.0BaseStrong enough to activate boron, weak enough to minimize hydrolysis.
1,4-Dioxane Solvent--High solubility for organics; miscible with aqueous base.
Step-by-Step Workflow
  • Degassing (The Oxygen Check):

    • Dissolve 2,4,6-trichloropyrimidine (1.2 equiv) in 1,4-Dioxane.

    • Crucial: Sparge with Argon/Nitrogen for 15 minutes before adding catalyst. Oxygen causes homocoupling of the boronic acid and kills the active Pd(0) species.

  • Catalyst Addition:

    • Add Pd(PPh₃)₄ (3-5 mol%). Stir for 5 minutes under inert atmosphere.

  • Controlled Activation:

    • Add the (5-bromopyridin-3-yl)boronic acid (1.0 equiv).

    • Add degassed 2M Na₂CO₃ solution dropwise.

  • The Temperature Ramp:

    • Heat to 60°C - 70°C .

    • Warning: Do not reflux at 100°C initially. Higher temperatures promote activation of the Pyridine-Bromine and hydrolysis of the Pyrimidine-Chlorine. Monitor by TLC/LCMS every 30 minutes.

  • Quench & Workup:

    • Once the boronic acid is consumed, cool to RT immediately.

    • Dilute with EtOAc, wash with water (x2) and Brine. Dry over Na₂SO₄.[1]

    • Purification: Flash chromatography (Hexane/EtOAc). The excess trichloropyrimidine will elute first.

Mechanism & Logic Visualization

The following diagram illustrates the competing pathways and how the protocol forces the reaction toward the desired Product A.

ReactionPathways Start Start: 2,4,6-Trichloropyrimidine + Pyridyl Boronic Acid Pd_Insert Pd(0) Oxidative Addition Start->Pd_Insert Hydrolysis Path D (Side): Hydrolysis to OH (Caused by Water/High Temp) Start->Hydrolysis Base + Heat Path_C4 Path A (Desired): Insertion at C4-Cl (Most Electron Deficient) Pd_Insert->Path_C4 Fastest (Kinetic Control) Path_C2 Path B (Side): Insertion at C2-Cl (Steric/Electronic Minor) Pd_Insert->Path_C2 Slower Path_Br Path C (Fatal): Insertion at Pyridine-Br (Polymerization) Pd_Insert->Path_Br Requires Active Ligand (Avoid SPhos/XPhos) Product TARGET PRODUCT: 4-(5-Bromopyridin-3-yl)- 2,6-dichloropyrimidine Path_C4->Product

Caption: Kinetic selectivity favors C4-substitution. High temperatures or electron-rich ligands risk activating Path B and Path C.

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing significant amounts of the bis-coupled product (reaction at C4 and C6)."
  • Diagnosis: The reaction has proceeded too far, or the local concentration of boronic acid was too high relative to the pyrimidine.

  • The Fix:

    • Reverse Addition: Do not add the pyrimidine to the boronic acid. Add the boronic acid slowly to the pyrimidine.

    • Increase Stoichiometry: Increase 2,4,6-trichloropyrimidine to 1.5 equivalents . This ensures that whenever a Pd-Boronate species is looking for a partner, it statistically finds a fresh trichloropyrimidine molecule rather than the mono-product.

Issue 2: "My product contains a hydroxyl group instead of a chlorine (Hydrolysis)."
  • Diagnosis: The pyrimidine ring is extremely electron-deficient, making the C-Cl bonds sensitive to

    
     by water (OH⁻).
    
  • The Fix:

    • Switch Solvent/Base: Move to anhydrous conditions. Use Toluene as solvent and Anhydrous K₃PO₄ (Potassium Phosphate Tribasic) as the base.

    • Lower Temperature: Hydrolysis is temperature-dependent. Run the reaction at 50°C for a longer time rather than 80°C for a short time.

Issue 3: "The reaction stalled, but I still have starting material. Should I add more catalyst?"
  • Diagnosis: Catalyst death (Pd black precipitation) or ligand oxidation.

  • The Fix:

    • Do NOT just add more catalyst. If the solution is black, the Pd has crashed out.

    • Check Oxygen: Did you degas properly?

    • Ligand Refresh: Instead of adding whole catalyst, try adding free Triphenylphosphine (PPh₃) (10 mol%) to stabilize the remaining Pd in solution.

    • Solvent Swap: If using Dioxane/Water, ensure the dioxane is peroxide-free (fresh bottle). Peroxides kill phosphine ligands.

Issue 4: "Why not use a more active catalyst like Pd(dppf)Cl₂ or XPhos to improve yield?"
  • Scientific Rationale: This is a trap.

    • XPhos/SPhos: These ligands are designed to activate unactivated aryl chlorides and bromides. If you use them, the catalyst will begin to insert into the Bromine on the Pyridine ring , leading to oligomers (Pyridine-Pyridine coupling).

    • Pd(PPh₃)₄: This catalyst is relatively "lazy." It is active enough to insert into the highly activated Pyrimidine C-Cl bond but generally too slow to insert into the stable Pyridine C-Br bond at 60-80°C.

Optimization Matrix

Use this table to adjust parameters based on your specific observation.

ObservationVariable to AdjustRecommendationReasoning
Low Conversion SolventSwitch to DME (Dimethoxyethane)Higher boiling point and better solvation of boronic acids than THF.
Regio-isomer Mix TemperatureReduce to 50°CLower temp favors the kinetic product (C4) over thermodynamic mixtures.
De-chlorination BaseSwitch to NaHCO₃Weaker base reduces risk of reductive dehalogenation.
Emulsion in Workup AdditiveAdd IsopropanolHelps break emulsions common with phosphate bases.

References

  • Regioselectivity in Pyrimidines: Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[2][3][4] Source: Dolšak, A., et al. Catalysts (2021).[5] URL:[Link] Relevance: Confirms C4 selectivity preference and protocol for di-halo systems.

  • One-Pot Selectivity Strategies: Title: One-pot Double Suzuki Couplings of Dichloropyrimidines.[6][7] Source: Anderson, T.J. & Handy, S.T. Synthesis (2010).[3][5] URL:[Link] Relevance: Establishes the reactivity order (C4 > C2/C6) and solvent effects in Suzuki coupling.

  • General Reactivity of Polyhalogenated Heterocycles: Title: Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Source: Oukoloff, K., et al. Comptes Rendus Chimie (2019). URL:[Link] Relevance: Validates the use of Pd(PPh3)4 for selective coupling at the most electron-deficient site.

Sources

Technical Support Center: Purification of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for common challenges encountered during the purification of this key synthetic intermediate. The following content is structured in a question-and-answer format to directly address specific issues and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine?

Common impurities can arise from unreacted starting materials, byproducts of the synthesis, and subsequent degradation. These may include:

  • Unreacted Starting Materials: Such as 4,6-dichloropyrimidine and a brominated pyridine derivative.

  • Mono-substituted Intermediates: Compounds where only one of the chloro groups on the pyrimidine ring has been substituted.

  • Byproducts from Side Reactions: Depending on the synthetic route, these could include isomers or compounds from undesired coupling reactions.[1]

  • Solvent Residues: Residual solvents from the reaction and workup steps are also common contaminants.[1]

Q2: Which purification techniques are most effective for 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine?

The most suitable purification techniques for this compound are column chromatography and recrystallization.[1] For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is also an excellent option.[1][2] The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Q3: How do I choose the best purification method for my specific needs?

The selection of a purification method should be guided by a preliminary analysis of the crude material, typically by Thin Layer Chromatography (TLC) or analytical HPLC. The following decision-making workflow can help in choosing the most appropriate technique.

Purification_Workflow start Crude 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine tlc_hplc TLC / Analytical HPLC Analysis start->tlc_hplc decision_impurities What is the impurity profile? tlc_hplc->decision_impurities single_major Single major impurity with different polarity decision_impurities->single_major Simple multiple_impurities Multiple impurities or similar polarity decision_impurities->multiple_impurities Complex trace_impurities Trace impurities, high initial purity decision_impurities->trace_impurities Minor column_chromatography Column Chromatography single_major->column_chromatography multiple_impurities->column_chromatography prep_hplc Preparative HPLC multiple_impurities->prep_hplc recrystallization Recrystallization trace_impurities->recrystallization end_product Pure Product column_chromatography->end_product recrystallization->end_product prep_hplc->end_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation or overlapping peaks on the column.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the mobile phase may not be optimal for separating the target compound from its impurities.

    • Solution: Conduct a thorough solvent screen using TLC with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).[3] Aim for a retention factor (Rf) of 0.2-0.3 for the desired product to ensure good separation on the column.[4] If the spots are too close, consider a solvent system with different selectivities.

  • Possible Cause 2: Column Overloading. Too much crude material has been loaded onto the column, exceeding its separation capacity.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel). For difficult separations, a lower loading is recommended.

  • Possible Cause 3: Improper Column Packing. Air bubbles or channels in the silica gel bed can lead to uneven flow and poor separation.

    • Solution: Pack the column carefully using a slurry method to ensure a uniform and tightly packed bed.[4]

Detailed Protocol: Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for moderately polar compounds like this is a mixture of dichloromethane (DCM) and methanol (MeOH) or hexane and ethyl acetate.[4]

  • Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into the column and allow it to settle into a uniform bed, ensuring no air is trapped.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If solubility is an issue, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[3]

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[4]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[4]

Recrystallization

Issue: No crystal formation upon cooling.

  • Possible Cause 1: Solution is too dilute. The concentration of the compound in the solvent is below the saturation point.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5] If this fails, carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.[5]

  • Possible Cause 2: Inappropriate solvent. The chosen solvent may not be suitable for recrystallization.

    • Solution: A good recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures or be insoluble even when hot.[5] Test a range of solvents on a small scale to find the optimal one. For chlorinated pyrimidine derivatives, polar aprotic solvents or mixtures of alcohols and other organic solvents can be a good starting point.[5]

Issue: Low yield after recrystallization.

  • Possible Cause: Using too much solvent for dissolution, leading to a significant amount of the product remaining in the mother liquor.[5]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, wash the collected crystals with a minimal amount of cold solvent.

Detailed Protocol: Recrystallization
  • Solvent Selection: In several test tubes, test the solubility of a small amount of the crude product in different solvents at room temperature and upon heating.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Preparative HPLC

Issue: Poor resolution or broad peaks.

  • Possible Cause 1: Inappropriate Mobile Phase or Column. The chosen conditions may not be suitable for the compound.

    • Solution: Develop a method using an analytical HPLC first to optimize the mobile phase composition (e.g., water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid) and select the appropriate column (e.g., C18 for reversed-phase).[6]

  • Possible Cause 2: Sample Overload. Injecting too much sample can lead to peak broadening and poor separation.

    • Solution: Reduce the injection volume or the concentration of the sample.

Data Summary Table
Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Column Chromatography >95%40-80%Good for a wide range of impurities.[1]Can be time-consuming; potential for compound degradation on silica.[1]
Recrystallization >98%30-70%Can yield very pure material; scalable.[1]Requires finding a suitable solvent system; can have lower yields.[1]
Preparative HPLC >99%50-90%Excellent separation of closely related impurities; high purity.[1]Requires specialized equipment; can be costly for large scales.
References
  • Rădulescu, C., Tărăbăşanu, C. M., Hossu, A. M., Ionită, I., & Magearu, V. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Department of Physical Chemistry. Retrieved from [Link]

  • Fletcher, N. C., Nieuwenhuyzen, M., & Rainey, S. (2001). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands. Dalton Transactions, (20), 3233-3238.
  • Curran, D. P., & O'Neil, G. W. (2002). HPLC method for purifying organic compounds. U.S.
  • SIELC Technologies. (2018, February 16). Separation of 4,4'-Bipyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ciba-Geigy Ag. (1996). Process for the preparation of chloropyrimidines. U.S.
  • Syngenta Limited. (2005). Process for the preparation of 4,6-dichloropyrimidine.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2020). Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. U.S.
  • Wu, J., et al. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development, 22(12), 1776-1781.

Sources

Technical Support Center: Recrystallization of Bromopyridin-Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: REC-BP-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with a bromopyridin-pyrimidine scaffold—a critical structural motif in kinase inhibitors and heterocyclic pharmaceuticals.

These compounds present a unique purification paradox:

  • The Pyrimidine Ring: Highly polar, basic, and prone to hydrogen bonding.

  • The Bromopyridine Moiety: Lipophilic, aromatic, and heavy.

The Challenge: This duality often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than crystal formation.[1][2][3][4] The bromine atom increases molecular weight and lipophilicity, making the compound too soluble in non-polar solvents but potentially insoluble in water.

This guide provides a self-validating logic system for solvent selection, a robust protocol, and deep-dive troubleshooting for when things go wrong.

Module 1: The Solvent Decision Matrix

Do not guess. Use this logic gate to select your starting solvent system.[5][6][7] The goal is to find a solvent with a dielectric constant (


)  between 6 and 30 that balances the polar nitrogens and the lipophilic bromine.
Primary Screening Candidates (Class 3 & 2 Solvents)
Solvent SystemPolarityRoleBest For...
Ethanol (EtOH) High (

)
Single SolventFirst Choice. Good balance of polarity. Often dissolves these heterocycles hot but not cold.
Ethyl Acetate (EtOAc) Med (

)
Single SolventLipophilic Variants. If your compound has extra alkyl chains, start here.
IPA / Water (9:1) HighBinary SystemPolar Variants. If the compound is too insoluble in pure alcohols.
EtOAc / Heptane VariableSolvent/Anti-solventThe "Standard" Mix. Dissolve in minimal hot EtOAc; add Heptane until cloudy.
Acetonitrile (MeCN) High (

)
Single SolventHigh Purity Needs. Excellent for purging isomers, but can be expensive and toxic.
Solvent Selection Logic Flow

SolventLogic Start Start: Analyze Structure SolubilityCheck Test Solubility in Hot Ethanol (70°C) Start->SolubilityCheck Dissolves Dissolves? SolubilityCheck->Dissolves Yes Cool to RT Dissolves->Yes Yes No Too Insoluble Dissolves->No No Crystals Crystals Form? Yes->Crystals SwitchPolar Switch to IPA/Water (9:1) No->SwitchPolar Success Optimize Yield (Cool to 0°C) Crystals->Success Yes NoCrystals Too Soluble Crystals->NoCrystals No SwitchNonPolar Switch to EtOAc/Heptane NoCrystals->SwitchNonPolar

Figure 1: Decision tree for initial solvent screening based on solubility behavior.

Module 2: The Master Protocol (Standard Operating Procedure)

This protocol is designed to minimize thermal stress (preventing debromination) and control supersaturation.

Prerequisites:

  • Crude purity >85% (recommended).

  • Equipment: Erlenmeyer flask, magnetic stir bar, reflux condenser, heat source (oil bath/block).

Step-by-Step Methodology
  • Saturation (The Dissolution):

    • Place crude solid in the flask.

    • Add the primary solvent (e.g., Ethanol) dropwise while heating to near reflux.

    • Critical: Add solvent only until the solid just dissolves. Do not add excess.

    • Check: If the solution is colored but clear, proceed.[2][7] If black specks remain, perform a hot filtration .

  • The "Cloud Point" (For Binary Systems):

    • If using EtOAc/Heptane: Keep the EtOAc solution hot.

    • Add Heptane dropwise until a faint, persistent cloudiness appears.

    • Add one drop of EtOAc to clear the solution back to transparency.

  • Controlled Cooling (Nucleation):

    • Remove from heat.[5][6][7][8] Do not place directly on ice.

    • Place the flask on a cork ring or wood block to insulate.[2]

    • Allow to reach Room Temperature (RT) over 1–2 hours.

    • Why? Rapid cooling traps impurities and causes oiling out.[1][7]

  • Maximizing Yield:

    • Once at RT, move to an ice bath (0–4°C) for 30 minutes.

  • Isolation:

    • Vacuum filter using a Büchner funnel.[1][6]

    • Wash: Rinse crystals with cold solvent (the same mixture used for crystallization).[1][6]

    • Dry: Vacuum oven at 40°C (monitor closely; brominated compounds can be heat-sensitive).

Module 3: Troubleshooting Guide

Issue 1: "Oiling Out" (The #1 Failure Mode)

Symptoms: The solution turns cloudy, and liquid droplets form at the bottom instead of crystals. Cause: The compound's melting point is lower than the temperature at which saturation occurs (Liquid-Liquid Phase Separation).

Corrective Action Workflow:

OilingOut Oil Oiling Out Detected Reheat Reheat to Dissolve Oil->Reheat SolventChange Change Solvent (Increase BP) Oil->SolventChange Persistent Failure Seed Add Seed Crystal at Cloud Point Reheat->Seed SlowCool Cool Very Slowly (Insulate Flask) Seed->SlowCool SlowCool->Oil Fails Again

Figure 2: Strategic response to oiling out phenomena.

Detailed Fixes for Oiling Out:

  • The Seeding Trick: Reheat to dissolve the oil.[6] As it cools, add a tiny crystal of pure product before the oil forms.[1][4] This provides a template for the lattice.

  • The Temperature Gap: Use a solvent with a lower boiling point (e.g., switch from Toluene to Ethanol). This forces the crystallization temperature to be lower, hopefully below the melting point of the oiled phase.

  • Trituration: If it oils out and solidifies into a gum, decant the solvent, add a non-solvent (like Hexane or Ether), and grind the gum with a spatula. This can induce crystallization.[1][4][5][6][7][8][9][10]

Issue 2: No Precipitation (Yield is 0%)

Cause: Solution is not supersaturated; compound is too soluble. Fix:

  • Concentrate: Boil off 20% of the solvent volume.

  • Anti-Solvent: Add a non-polar solvent (Water if using Alcohol; Heptane if using EtOAc) dropwise until cloudy.

  • Scratching: Use a glass rod to scratch the inner wall of the flask.[1][2][4][6] The micro-glass particles act as nucleation sites.

Issue 3: Impurities Persist (Wrong Color/NMR)

Cause: Impurities co-crystallized or were trapped.[7] Fix:Orthogonal Solvent Switch.

  • If you used a polar system (EtOH), switch to a non-polar system (Toluene/Heptane) for the second recrystallization. This changes the solubility profile for the impurities.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent for bromopyridin-pyrimidines? A: Generally, no. These compounds are usually too lipophilic for pure water. However, water is an excellent anti-solvent when paired with Ethanol, Methanol, or DMF. A 10-20% water mix in Ethanol is a powerful system for removing inorganic salts.

Q: I am worried about the bromine atom falling off (Debromination). A: This is a valid concern. Avoid heating for prolonged periods (>4 hours) in high-boiling solvents (like DMSO or DMF) or in the presence of trace metals. Ethanol and Ethyl Acetate are generally safe. If you see the solution turning orange/brown, free bromine may be liberating—stop heating immediately.

Q: My compound forms a solvate (traps solvent molecules). How do I fix this? A: Pyrimidines are hydrogen-bond acceptors and love to trap alcohols.

  • Check: Run a Proton NMR. If you see solvent peaks that don't disappear after drying, you have a solvate.

  • Fix: Recrystallize from a non-H-bonding solvent like Toluene or EtOAc. Alternatively, dry at a higher temperature under high vacuum (if stability permits).

References

  • BenchChem. (2025).[1][6] Technical Support Center: High-Purity Recrystallization of 4-Bromopyridine-2,6-dicarbohydrazide. Retrieved from 6[1]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved from 5

  • Chemistry LibreTexts. (2022). Troubleshooting: Oiling Out. Retrieved from 2

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from 3

  • National Institutes of Health (PMC). (2013). Efficient Methodology for Bromination of Pyrimidine Nucleosides. Retrieved from 11

Sources

Technical Support Center: Minimizing Hydrolysis Byproducts in Dichloropyrimidine SNAr Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Dichloropyrimidines (such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine) are foundational electrophiles in the synthesis of kinase inhibitors and other critical pharmaceutical intermediates. However, their highly reactive C–Cl bonds make them exceptionally susceptible to parasitic hydrolysis. Even trace amounts of water, when combined with the bases necessary for Nucleophilic Aromatic Substitution (SNAr), can convert these valuable starting materials into unreactive hydroxypyrimidine (or pyrimidinone) byproducts.

This technical guide is designed for research scientists and drug development professionals to troubleshoot, optimize, and completely validate their SNAr workflows to suppress hydrolysis.

Mechanistic Workflow: SNAr vs. Hydrolysis

SNAr_Hydrolysis_Mechanisms cluster_SNAr Desired S_NAr Pathway cluster_Hydrolysis Parasitic Hydrolysis Pathway DCP Dichloropyrimidine Electrophile Amine Anhydrous Amine + DIPEA DCP->Amine Water Trace H2O + Base (Hydroxide Formation) DCP->Water Meisenheimer_N Nitrogen-Meisenheimer Intermediate Amine->Meisenheimer_N Target Aminopyrimidine Target Meisenheimer_N->Target Meisenheimer_O Oxygen-Meisenheimer Intermediate Water->Meisenheimer_O Byproduct Hydroxypyrimidine Byproduct Meisenheimer_O->Byproduct

Reaction pathways of dichloropyrimidines: desired SNAr amination vs. competitive hydrolysis.

Troubleshooting Guide & FAQs

Q1: Why are dichloropyrimidines so susceptible to hydrolysis during SNAr reactions? A1: The pyrimidine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. This deficiency is amplified by the inductive electron-withdrawing effect of the chlorine atoms, making the C2, C4, and C6 positions highly electrophilic. In the presence of trace water and a base, hydroxide ions are generated. Hydroxide is a small, hard, and highly reactive nucleophile that rapidly attacks these electrophilic centers, forming an oxygen-Meisenheimer complex that resolves into a hydroxypyrimidine byproduct[1]. Heat further accelerates this parasitic degradation pathway[2].

Q2: How does base selection influence the formation of hydrolysis byproducts? A2: The base serves to scavenge the HCl generated during the SNAr reaction. If an aqueous or hydroxide-forming base (e.g., NaOH, KOH) is used, it directly supplies the nucleophile for hydrolysis. To minimize this, use non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)[3]. For inorganic bases, finely milled anhydrous K2CO3 or Cs2CO3 in an aprotic solvent is preferred; their insolubility limits the concentration of reactive basic species in solution, kinetically favoring the more soluble amine nucleophile.

Q3: What are the best practices for solvent selection to prevent water-mediated side reactions? A3: Solvents must be rigorously anhydrous. Aprotic solvents like Tetrahydrofuran (THF), 1,4-Dioxane, or N,N-Dimethylformamide (DMF) are optimal because they do not participate in solvolysis[1]. While alcohols (e.g., ethanol) are sometimes used to enhance the solubility of polar intermediates, they can form alkoxide ions in the presence of strong bases, leading to alkoxylation or facilitating water absorption from the atmosphere, which drives hydrolysis[3].

Q4: How can I optimize the reaction temperature and addition order to favor amination over hydrolysis? A4: The activation energy for amine nucleophilic attack is generally lower than that for hydroxide attack. Add the base slowly to a chilled (0 °C) solution of the dichloropyrimidine and amine. This controls the exothermic formation of the amine-base complex and keeps the bulk temperature low, kinetically favoring the desired SNAr pathway and suppressing thermally accelerated hydrolysis[2].

Q5: My reaction is anhydrous, but I still see hydrolysis byproducts after the workup. How do I prevent this? A5: Post-reaction hydrolysis occurs when unreacted electrophilic species or highly reactive intermediates are exposed to aqueous workup conditions. To prevent this, quench the reaction mixture by slowly adding it to an ice-cold basic solution (e.g., saturated sodium bicarbonate) with vigorous stirring[4]. This rapidly neutralizes the acidic environment while keeping the temperature low, effectively stalling the rate of hydrolysis before organic extraction[4].

Quantitative Impact of Reaction Conditions

The following table synthesizes the causality between reaction environments and the resulting product distribution, demonstrating why strict anhydrous controls are mandatory.

Table 1: Impact of Reaction Conditions on 2,4-Dichloropyrimidine SNAr Amination

SolventBaseConditionTarget Yield (%)Hydrolysis Byproduct (%)
THFDIPEAAnhydrous, 0 °C to RT> 95%< 1%
DMFK2CO3Anhydrous, RT88%2%
EthanolTEAReflux (Trace H2O)75%12%
THFNaOH (aq)Biphasic, RT40%55%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols feature built-in validation checkpoints. If a checkpoint fails, the system is compromised, and the researcher must halt the process to prevent material loss.

Protocol 1: Anhydrous SNAr Amination of 2,4-Dichloropyrimidine

Objective: Execute a highly regioselective amination while suppressing oxygen-nucleophile formation.

  • Equipment Preparation: Oven-dry all glassware (flasks, stir bars, syringes) at >120 °C for at least 4 hours. Cool completely in a desiccator or under a continuous stream of dry argon[1].

  • Reagent Assembly: Dissolve 2,4-dichloropyrimidine (1.0 equiv) and the target amine (1.05 equiv) in freshly distilled, anhydrous THF (0.2 M concentration) under an argon atmosphere.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Base Addition: Add anhydrous DIPEA (1.5 equiv) dropwise via a syringe pump over 15 minutes.

    • Causality Check: Slow addition prevents localized exotherms that could provide the activation energy required for trace-water hydrolysis[2].

  • System Validation (Checkpoint 1): After 30 minutes, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and run a rapid LC-MS.

    • Pass: Major peak corresponds to

      
       of the target aminopyrimidine.
      
    • Fail: Presence of an

      
       mass peak indicates moisture ingress. Halt the reaction, verify the argon line integrity, and discard compromised solvents[1].
      
  • Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 2–4 hours).

Protocol 2: Hydrolysis-Resistant Workup & Isolation

Objective: Prevent post-reaction degradation during the transition from organic to aqueous phases.

  • Quenching: Prepare a rapidly stirring bath of ice-cold saturated aqueous NaHCO3 (3 volumes relative to the reaction mixture). Slowly transfer the crude reaction mixture into the quenching bath[4].

    • Causality Check: The mild base neutralizes residual acid without providing a strong hydroxide source, while the ice-cold temperature kinetically freezes any remaining electrophilic activity[4].

  • Extraction: Immediately add cold ethyl acetate (EtOAc) and transfer to a separatory funnel. Separate the layers rapidly to minimize the contact time between the aqueous phase and the pyrimidine core.

  • System Validation (Checkpoint 2): Spot the aqueous layer on a TLC plate. If significant UV-active material remains in the aqueous phase, the product has likely hydrolyzed into a highly polar pyrimidinone.

  • Drying & Isolation: Wash the organic layer with cold brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References

Sources

Technical Support Center: Optimizing Catalyst Loading for 5-Bromopyridine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization Guide for Pd-Catalyzed Cross-Coupling of 5-Bromopyridine Derivatives Ticket ID: OPT-PD-PYR-05 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Pyridine Problem"

Coupling 5-bromopyridine derivatives presents a dual challenge distinct from standard aryl halide chemistry. Unlike bromobenzene, the pyridine ring is


-deficient , making the carbon-bromine bond stronger and oxidative addition slower. Simultaneously, the pyridine nitrogen possesses a lone pair that acts as a Lewis base, coordinating to the Palladium (Pd) center. This forms a stable, non-productive complex (catalyst poisoning/resting state) that competes with the active catalytic cycle.[1]

This guide provides a systematic approach to overcoming these kinetic traps while minimizing catalyst loading to reduce cost and metal scavenging burdens.

Module 1: Diagnostic Framework & Optimization

Do not guess catalyst loads. Use this stepwise "Loading Cliff" determination method.

Phase 1: Ligand Selection (The "Gatekeeper")

Before lowering loading, you must ensure the ligand can out-compete the pyridine nitrogen.

  • Recommendation: Use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands).

  • Why? The steric bulk prevents the formation of dimeric Pd species and physically blocks the pyridine nitrogen from coordinating to the metal center, while the electron-rich nature accelerates oxidative addition on the electron-poor pyridine ring.

  • Top Candidates:

    • XPhos / SPhos: Excellent for Suzuki-Miyaura.

    • BrettPhos / RuPhos: Superior for Buchwald-Hartwig amination.

    • Pd(dppf)Cl2: Robust alternative for standard Suzuki couplings if bulky monodentates fail.

Phase 2: The "Steep Descent" Optimization Protocol

Instead of running a standard 5 mol% reaction, use this protocol to find the Minimum Effective Loading (MEL).

StepCatalyst Load (mol%)Reaction TimeSuccess CriteriaAction
1 2.0 - 5.0% 1-2 hrs>98% Conv.Baseline established. Proceed to Step 2.
2 0.5 - 1.0% 2-4 hrs>95% Conv.Sweet Spot. Most process scales aim here. Proceed to Step 3 if cost is critical.
3 0.1 - 0.25% 4-12 hrs>90% Conv.High Efficiency. Requires strict O2 exclusion.
4 < 0.1% >12 hrsVariableRisk Zone. Only for highly active systems (e.g., Pd-NHC).

Technical Note: If conversion drops significantly between Step 1 and 2, the issue is likely poisoning rather than turnover frequency (TOF). Increase temperature (to promote ligand dissociation) rather than adding more catalyst.

Module 2: Visualizing the Failure Mode

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive "sink" caused by pyridine coordination.

PyridinePoisoning Pd_Pre Pd(II) Precatalyst Pd_Active Active Pd(0)L Pd_Pre->Pd_Active Activation OxAdd Oxidative Addition (Ar-Pd-Br) Pd_Active->OxAdd + 5-Br-Py Poison Inactive Complex (Pd-Pyridine Coordination) Pd_Active->Poison + Pyridine N-site (Reversible) TransMet Transmetalation (Ar-Pd-Nu) OxAdd->TransMet + Nucleophile RedElim Reductive Elimination (Product + Pd(0)) TransMet->RedElim RedElim->Pd_Active Regeneration Poison->Pd_Active High Temp / Bulky Ligand

Figure 1: The Catalytic War. The red path represents the "Pyridine Trap" where the nitrogen atom coordinates to Pd(0), removing it from the cycle. Bulky ligands and heat help reverse this step.

Module 3: Troubleshooting Guides (Q&A)

Issue 1: "My reaction turns black and stalls at 60% conversion."

Diagnosis: Catalyst Deactivation (Pd Black formation). Root Cause: The active Pd(0) species is unstable and aggregating into inactive nanoparticles. This often happens when the oxidative addition is too slow (due to the electron-poor pyridine) or the ligand is insufficient to stabilize the metal. Solution:

  • Switch Pre-catalyst: Move from Pd(PPh3)4 to a Palladacycle (e.g., XPhos-Pd-G3 ). These release the active species at a controlled rate.

  • Add Ligand Excess: Ensure a Ligand:Pd ratio of at least 2:1 (for monodentate) to keep the metal solvated.

  • Check Solvent: Switch to 1,4-Dioxane or Toluene , which solvate Pd complexes better than DMF/DMSO in many phosphine systems.

Issue 2: "I see the starting material disappearing, but I'm getting des-bromo pyridine (protodehalogenation)."

Diagnosis: Hydrodehalogenation.[2] Root Cause: The Pd-Ar intermediate is capturing a hydride instead of the nucleophile. Common sources are wet solvents, alcohols, or even the amine base itself. Solution:

  • Base Swap: If using alkoxide bases (NaOtBu, NaOEt) in alcoholic solvents, switch to inorganic bases (K3PO4 or Cs2CO3 ) in aprotic solvents (Dioxane).

  • Water Control: While Suzuki reactions need some water, too much can promote side reactions. Use a defined ratio (e.g., Dioxane:H2O 4:1) rather than "wet solvent."[3][4][5]

  • Strict Degassing: Oxygen can promote pathways that lead to dehalogenation. Sparge with Argon for 15 mins minimum.

Issue 3: "The reaction works for 2-bromopyridine but fails for 5-bromopyridine."

Diagnosis: Electronic Mismatch. Root Cause: 2-bromopyridine is activated for oxidative addition (adjacent N pulls density). 5-bromopyridine is more like a deactivated aryl halide. Solution:

  • Heat: 5-bromo isomers typically require higher temperatures (80-100°C) compared to 2-bromo isomers.

  • Ligand: You need a ligand that creates a more electron-rich Pd center to facilitate the attack on the less reactive 5-position. SPhos is particularly effective here.

Module 4: Standardized High-Probability Protocols

Protocol A: Suzuki-Miyaura Coupling (Robust)

Best for: 5-bromopyridines with boronic acids.

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) OR XPhos-Pd-G3 (1-2 mol%).

  • Base: K3PO4 (2.0 - 3.0 equiv).[4]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Conditions: 80-100°C, 2-4 hours, Argon atmosphere.

  • Workup: Scavenge Pd using SiliaMetS® Thiol or activated carbon if loading was >1%.

Protocol B: Buchwald-Hartwig Amination (Challenging)

Best for: Coupling amines to 5-bromopyridine.

  • Catalyst: Pd2(dba)3 (1-2 mol%) + BrettPhos (2-4 mol%).

    • Alternative: RuPhos-Pd-G3 precatalyst.[6]

  • Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv) if functional groups are sensitive.

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol.

  • Conditions: 100°C, sealed tube (to prevent solvent loss), 12 hours.

Module 5: Decision Tree for Stalled Reactions

TroubleshootingTree Start Reaction Stalled / Low Yield CheckColor Is the reaction mixture black? Start->CheckColor YesBlack Pd Black Precipitated CheckColor->YesBlack Yes NoBlack Solution is Clear/Brown CheckColor->NoBlack No SolBlack 1. Switch to Precatalyst (G3/G4) 2. Increase Ligand:Pd Ratio YesBlack->SolBlack CheckByprod Is Des-Bromo Product Present? NoBlack->CheckByprod YesDes Protodehalogenation CheckByprod->YesDes Yes NoDes Starting Material Intact CheckByprod->NoDes No SolDes 1. Switch Base (use K3PO4) 2. Dry Solvents 3. Argon Sparge YesDes->SolDes SolNoConv 1. Increase Temp (>80°C) 2. Switch to SPhos/XPhos 3. Check Reagent Purity NoDes->SolNoConv

Figure 2: Rapid Diagnostic Tree. Follow the color and byproduct profile to identify the corrective action.

References

  • BenchChem. (2025).[4][7] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from 7

  • Lutz Ackermann et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from 8

  • Jensen, K. F. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health (PMC). Retrieved from 9

  • Buchwald, S. L. et al. (2014).[10] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health (PMC). Retrieved from 10

  • Organic Process Research & Development. (2016). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Retrieved from 11

Sources

troubleshooting low reactivity at the C-5 bromo position of pyridine rings

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting reactions involving the C-5 bromo position of pyridine rings. As a Senior Application Scientist, I understand the unique challenges this seemingly straightforward starting material can present. This guide is designed to provide you with not only step-by-step protocols but also the underlying scientific reasoning to empower you to overcome low reactivity and achieve your synthetic goals.

Section 1: Understanding the Challenge (FAQs)

This section addresses the fundamental reasons behind the often-observed low reactivity at the C-5 position of bromopyridines.

Q1: Why is the C-5 bromo position on a pyridine ring less reactive than other positions (e.g., C-2 or C-4) in cross-coupling reactions?

A1: The reduced reactivity at the C-5 position is a direct consequence of the electronic nature of the pyridine ring. The highly electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect, which deactivates the entire aromatic system towards the crucial oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1] This effect is most pronounced at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen), making them more electron-deficient. The C-3 and C-5 positions (meta) are less affected, but the overall electron deficiency of the ring still leads to a less reactive C-Br bond compared to a similar bond on a benzene ring.[1]

The general order of reactivity for different positions on the pyridine ring in palladium-catalyzed cross-couplings is typically C4(6) > C2 > C5.[2] The C-5 position, being the most electronically "neutral" of the pyridine carbons, is therefore the least reactive site for oxidative addition.[2]

Visualizing Pyridine's Electronic Landscape

The diagram below illustrates the electron-deficient nature of the pyridine ring, which is fundamental to understanding its reactivity. The nitrogen atom pulls electron density away from the carbon atoms, particularly at the ortho (C2, C6) and para (C4) positions.

Pyridine_Electronics cluster_pyridine Pyridine Ring cluster_reactivity Reactivity Profile Py_Ring N C2_C6 C-2 / C-6 (ortho) Most Electron Deficient C4 C-4 (para) Electron Deficient C3_C5 C-3 / C-5 (meta) Least Electron Deficient (but still deactivated)

Caption: Electronic properties of the pyridine ring.

Q2: What is the general order of reactivity for halopyridines in palladium-catalyzed reactions?

A2: The reactivity of halopyridines is primarily governed by the carbon-halogen (C-X) bond strength. The oxidative addition step, which is often rate-determining, is more facile for weaker C-X bonds.[2] Therefore, the general order of reactivity is:

I > Br > OTf >> Cl > F [2][3]

This means that an iodo-substituted pyridine will be significantly more reactive than a bromo-substituted one under the same conditions.[2] Consequently, chloro- and fluoro-pyridines are generally unreactive in many standard cross-coupling reactions and require specialized, highly active catalyst systems.[2]

Q3: My starting material has an amino group at C-3 and a bromo at C-5. Does this present additional challenges?

A3: Yes, the presence of an amino group, especially one that is ortho to the reaction site, can introduce further complications. The free amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[4][5] This can be particularly problematic in Suzuki-Miyaura couplings. One strategy to mitigate this is to protect the amino group, for example, as an acetamide, before performing the coupling reaction.[5][6]

Section 2: Troubleshooting & Optimization Guides

This section provides practical, step-by-step guidance for overcoming common issues encountered when performing cross-coupling reactions at the C-5 bromo position.

Guide 1: Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura coupling with a 5-bromopyridine substrate is resulting in low to no yield.

Troubleshooting Workflow:

Suzuki_Troubleshooting start Low/No Yield in 5-Bromopyridine Suzuki Coupling catalyst Step 1: Evaluate Catalyst System start->catalyst conditions Step 2: Optimize Reaction Conditions catalyst->conditions ligand Use Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos, RuPhos) catalyst->ligand Ligand Choice? loading Increase Catalyst Loading (2-5 mol%) catalyst->loading Loading? reagents Step 3: Check Reagent Quality conditions->reagents base Screen Strong, Non-Nucleophilic Bases (K3PO4, Cs2CO3) conditions->base Base? temp Increase Reaction Temperature (80-110 °C) conditions->temp Temperature? boronic Use Fresh Boronic Acid (1.2-1.5 equiv.) reagents->boronic Boronic Acid? degas Ensure Rigorous Degassing reagents->degas Atmosphere? success Successful Coupling ligand->success loading->success base->success temp->success boronic->success degas->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Step-by-Step Troubleshooting:

  • Catalyst and Ligand Selection:

    • The "Why": Standard catalysts like Pd(PPh₃)₄ may not be active enough for the less reactive C-5 position.[4] Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle and to prevent catalyst deactivation.[4][7]

    • Actionable Advice:

      • Switch to a more active catalyst system. Consider using a pre-catalyst for more reliable results.

      • Employ bulky, electron-rich phosphine ligands.

      • Increase the catalyst loading to 2-5 mol%.[4]

LigandCatalyst PrecursorTypical BaseTypical SolventYield (%)
PPh₃Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good
SPhosPdCl₂K₂CO₃DMFup to 81%
BINAPPdCl₂K₂CO₃DMF21%

Data is for illustrative purposes and may vary based on specific substrates.[7]

  • Base and Solvent Choice:

    • The "Why": The choice of base is critical for the transmetalation step. A base that is too weak may not facilitate the transfer of the organic group from the boron atom to the palladium center. The solvent system needs to ensure the solubility of all components.

    • Actionable Advice:

      • Use strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] Ensure the base is finely powdered and anhydrous for water-sensitive reactions.

      • A co-solvent system like 1,4-dioxane/water or toluene/water is often effective.[4] For anhydrous conditions, consider polar aprotic solvents like DMF or DMAc.[4]

  • Temperature and Reaction Time:

    • The "Why": Due to the lower reactivity of the C-5 bromo position, higher temperatures are often required to drive the reaction to completion.

    • Actionable Advice:

      • Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for product formation and potential decomposition.[4][5]

      • Longer reaction times (12-24 hours) may be necessary.

Detailed Experimental Protocol for a Robust Suzuki-Miyaura Coupling:

  • To a flame-dried Schlenk flask, add the 5-bromopyridine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and finely powdered potassium phosphate (2.0 mmol).[5]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium precursor and ligand.[5]

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[5]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Buchwald-Hartwig Amination

Problem: I'm struggling to form a C-N bond at the C-5 position of my bromopyridine.

Key Considerations:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8] For challenging substrates like 5-bromopyridines, the choice of ligand and base is paramount.

  • Ligand Selection:

    • The "Why": Sterically hindered, bulky phosphine ligands are crucial. They promote the formation of the active monoligated palladium species, which accelerates both the oxidative addition and the final reductive elimination step to form the C-N bond.[8]

    • Actionable Advice:

      • Use ligands from the Buchwald family, such as RuPhos, XPhos, or BrettPhos.

      • N-Heterocyclic Carbene (NHC) ligands can also be highly effective.[9]

  • Base Selection:

    • The "Why": A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

    • Actionable Advice:

      • Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4]

      • For base-sensitive substrates, weaker bases like K₃PO₄ or K₂CO₃ can be used, but this may require higher temperatures and longer reaction times.[4]

      • In particularly difficult cases, lithium bis(trimethylsilyl)amide (LiHMDS) can be a powerful alternative.[4][7]

Detailed Experimental Protocol for a Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the desired phosphine ligand (e.g., RuPhos, 8 mol%) to a reaction vessel.[7]

  • Add the 5-bromopyridine derivative (1.0 equiv.), the amine coupling partner (1.2 equiv.), and an anhydrous solvent such as THF or toluene.[7]

  • Add the base (e.g., LiHMDS, 2.5 equiv.).[7]

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 65-110 °C) for 16-24 hours.

  • Monitor the reaction by GC or LC-MS.

  • After cooling, quench the reaction carefully (e.g., with saturated aqueous ammonium chloride), and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Guide 3: Alternative Activation Strategies

Problem: Cross-coupling reactions are consistently failing. What other options do I have?

When standard cross-coupling methods fail, a change in strategy may be necessary. Metal-halogen exchange can be a powerful alternative to generate a nucleophilic pyridine species that can then react with an electrophile.

Lithium-Halogen Exchange:

  • The "Why": This method involves treating the 5-bromopyridine with a strong organolithium base (e.g., n-BuLi or t-BuLi) at low temperatures to generate a 5-lithiopyridine intermediate.[10] This highly reactive species can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.).

  • Key Challenges & Solutions:

    • Cryogenic Temperatures: These reactions typically require very low temperatures (-78 °C or lower) to prevent side reactions, such as the organolithium reagent attacking the pyridine ring itself.[10]

    • Substrates with Acidic Protons: If your 5-bromopyridine contains acidic protons (e.g., an -NH or -OH group), more than two equivalents of the organolithium reagent will be needed. The first equivalent will deprotonate the acidic site, and the subsequent equivalent(s) will perform the halogen-metal exchange.[10]

    • Alternative Reagents: A combination of i-PrMgCl and n-BuLi has been shown to facilitate bromine-metal exchange on substrates with acidic protons under non-cryogenic conditions (around 0 °C), offering a more practical approach.[10]

General Protocol for Lithium-Halogen Exchange:

  • Dissolve the 5-bromopyridine derivative in an anhydrous ether solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise, maintaining the low temperature.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add a solution of the desired electrophile in an appropriate solvent.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Perform a standard aqueous workup and purify the product.

References

  • PMC. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

  • AIP Publishing. (2024). Exploring electronic resonances in pyridine: Insights from orbital stabilization techniques. Retrieved from [Link]

  • ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Unspecified Source. (n.d.). Pyridine is aromatic as there are six delocalized electrons in the ring. Six-membered heterocycles are more closely related. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. Retrieved from [Link]

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]

  • Reddit. (2025). Problems with Suzuki coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Retrieved from [Link]

  • National Institutes of Health. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

Sources

separation of regioisomers in 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine Synthesis

Subject: Troubleshooting Regioisomer Separation & Synthesis Optimization Product Scaffold: 2,4,6-Trichloropyrimidine derivatives User Level: Advanced / Process Chemistry

Technical Abstract & Mechanistic Insight

The synthesis of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine typically involves a Suzuki-Miyaura cross-coupling between 2,4,6-trichloropyrimidine and 5-bromopyridin-3-ylboronic acid .

The core challenge lies in the regioselectivity of the pyrimidine scaffold. While the C4/C6 positions are electronically equivalent and more reactive (electrophilic) than the C2 position, the selectivity is rarely 100%.

  • Target (Kinetic Product): Substitution at C4 (or C6).

  • Regioisomer (Thermodynamic/Minor Impurity): Substitution at C2.

  • Byproduct (Over-reaction): Bis-substitution at C4 and C6.

The separation of the C4-isomer (Target) from the C2-isomer is notoriously difficult due to similar polarities, while the bis-substituted product is usually easily separable.

Mechanistic Pathway Diagram

ReactionPathway SM 2,4,6-Trichloropyrimidine Target TARGET (C4-Isomer) 4-Substituted (Major, Kinetic) SM->Target Pd(0), Base Fast (Kinetic) Isomer IMPURITY (C2-Isomer) 2-Substituted (Minor, Thermodynamic) SM->Isomer Pd(0), Base Slow (Steric/Electronic) Boronic 5-Bromopyridin-3-yl boronic acid Bis BYPRODUCT 4,6-Bis-substituted Target->Bis Excess Boronic High Temp

Figure 1: Reaction pathway showing the kinetic preference for C4 substitution versus the competing C2 and bis-substitution pathways.[1][2][3]

Diagnostic Guide: Identification of Isomers

Before attempting separation, you must confirm which isomer is which. Relying solely on LC-MS is insufficient as both regioisomers have the identical Mass (MW ~304.96).

NMR Distinction Protocol: The most reliable method is 1H NMR , focusing on the pyrimidine C5-proton and symmetry.

FeatureTarget (C4-Isomer) Impurity (C2-Isomer) Rationale
Symmetry Asymmetric Pyrimidine RingSymmetric Pyrimidine RingC2-isomer has a

axis (or plane) making C4-Cl and C6-Cl equivalent.
C5-H Shift Singlet (approx. 7.5 - 7.8 ppm) Singlet (shifted upfield/downfield) In Target, C5-H is flanked by Pyridine & Cl . In Isomer, C5-H is flanked by Cl & Cl .
NOE Signal Positive NOE between Pyrimidine C5-H and Pyridine C2'-H/C4'-H.No NOE or very weak NOE.In Target, the rings are adjacent to the proton. In C2-isomer, the proton is distal.
13C NMR Distinct C2, C4, C6 signals.C4 and C6 carbons are equivalent (single peak).Symmetry simplifies the carbon spectrum for the C2-isomer.

Troubleshooting & Optimization (FAQs)

Q1: I am seeing a 10-15% formation of the C2-isomer. How do I suppress this upstream?

Answer: Regioselectivity in 2,4,6-trichloropyrimidine is governed by Kinetic vs. Thermodynamic control . The C4 position is kinetically favored (more electrophilic).

  • Temperature: Lower the reaction temperature. If refluxing in toluene (110°C), reduce to 60–80°C. Higher temperatures increase the energy available to overcome the activation barrier for the C2 position.

  • Base Strength: Switch to a milder base. Strong bases can promote equilibration or less selective oxidative addition. Use Sodium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    instead of Cesium Carbonate (
    
    
    ).
  • Stoichiometry: Strictly control the boronic acid equivalent. Use 0.95 - 1.0 eq . Excess boronic acid drives the reaction toward the bis-substituted byproduct, which complicates the chromatogram.

Q2: The isomers are co-eluting on my Silica column. What solvent system should I use?

Answer: Chlorinated pyrimidines are weakly polar. Standard Hexane/EtOAc gradients often fail to resolve the regioisomers because the dipole moments are similar.

  • Recommended Mobile Phase: Toluene / Ethyl Acetate .

    • Toluene provides

      
      -
      
      
      
      interaction distinctness that Hexanes cannot.
    • Gradient: Start 100% Toluene -> 0-10% EtOAc.

  • Alternative: DCM / Hexane (Isocratic).

    • Run an isocratic hold (e.g., 20% DCM in Hexane) on a high-efficiency column.

  • Stationary Phase: If standard Silica fails, switch to C18 Reverse Phase .

    • System: Water (0.1% Formic Acid) / Acetonitrile.

    • The C2-isomer (more symmetric, likely more lipophilic) often elutes after the C4-isomer on C18.

Q3: My product contains the "Bis" impurity. How do I remove it?

Answer: The bis-substituted product (4,6-di(pyridin-3-yl)...) is significantly more polar (if the pyridine is basic) or significantly different in solubility than the mono-chloride.

  • Recrystallization: This is often superior to chromatography for removing the bis-product.

    • Solvent: Ethanol or 2-Propanol.

    • The bis-product is often less soluble in cold alcohols than the mono-product.

    • Protocol: Dissolve crude in minimum hot EtOH, cool slowly to 0°C. Filter.

Detailed Protocols

Protocol A: Optimized Synthesis (Kinetic Control)

Objective: Maximize C4-selectivity.

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagents:

    • 2,4,6-Trichloropyrimidine (1.0 equiv, 18.3 g, 100 mmol)

    • 5-Bromopyridin-3-ylboronic acid (0.95 equiv, 19.2 g, 95 mmol) - Limiting reagent prevents bis-coupling.

    • 
       (0.02 equiv, 2.3 g) - Tetrakis is reliable for C4 selectivity.
      
    • 
       (2.0 equiv, 21.2 g) dissolved in min. water.
      
    • Solvent: Toluene:Ethanol (4:1 ratio, 0.1 M concentration).

  • Reaction:

    • Degas solvents thoroughly (sparge with Ar for 20 min).

    • Add reagents.[4][5][6][7]

    • Heat to 60°C (Do not reflux initially). Monitor by HPLC/UPLC every hour.

    • Stop point: When Boronic acid is consumed. Do not wait for full Pyrimidine consumption (excess Pyrimidine is easier to remove than Bis-product).

  • Workup: Standard aqueous extraction (EtOAc/Water). Dry over

    
    .
    
Protocol B: Purification Decision Tree

PurificationTree Start Crude Mixture (Target + C2-Isomer + Bis) CheckBis Is Bis-product > 5%? Start->CheckBis Recryst Recrystallization (Ethanol or IPA) CheckBis->Recryst Yes Flash Flash Chromatography (Silica) CheckBis->Flash No Recryst->Flash Mother Liquor Purification SolventSelect Separation of Regioisomers (C4 vs C2) Flash->SolventSelect TolEtOAc Method A: Toluene / EtOAc (0-10% Gradient) SolventSelect->TolEtOAc Standard C18 Method B: Reverse Phase C18 (H2O / MeCN) SolventSelect->C18 Difficult Separation

Figure 2: Decision matrix for purification based on impurity profile.

References

  • Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidines

    • Gomtsyan, A., et al. "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors." Journal of Medicinal Chemistry 45.17 (2002): 3639-3648.
    • Relevance: Establishes the C4-reactivity preference for nucleophilic attack and Pd-c
  • Mechanistic Insight (C4 vs C2 Electrophilicity)

    • Plé, N., et al. "Metalation of diazines. XI. Directed ortho-lithiation of chloropyrimidines." Tetrahedron 54.33 (1998): 9701-9710.
    • Relevance: details the electronic distribution of chloropyrimidines, confirming C4/C6 as the most electron-deficient sites.
  • General Protocol for Chloropyrimidine Coupling

    • Schomaker, J. M., & Delia, T. J. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Journal of Organic Chemistry 66.21 (2001): 7125–7128.
    • Relevance: Provides baseline conditions for Suzuki couplings on this scaffold.

Sources

Validation & Comparative

Analytical Standard: 1H NMR Profiling of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

[1]

Executive Summary & Application Scope

Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals. Context: The molecule 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine is a high-value scaffold in the synthesis of PI3K, mTOR, and CDK inhibitors.[1] Its structural integrity is critical because the 2,6-dichloro functionality allows for sequential, regioselective nucleophilic aromatic substitutions (

This guide provides a definitive 1H NMR characterization protocol. Unlike generic spectral data, this document focuses on comparative diagnostics —distinguishing the target product from critical synthetic impurities (starting materials and bis-coupled byproducts) and optimizing solvent selection for maximum resolution.[1]

Structural Logic & Proton Assignment

To accurately interpret the spectrum, one must understand the magnetic environment created by the electron-deficient pyrimidine and pyridine rings.

Molecular Geometry & Numbering
  • Pyrimidine Ring: Substituted at C2 and C6 (Chlorine) and C4 (Pyridine). Only H5 remains.

  • Pyridine Ring: Attached at C3'.[2] Substituted at C5' (Bromine). Protons remain at H2' , H4' , and H6' .

Theoretical Shift Prediction (δ ppm)
ProtonEnvironmentMultiplicityCoupling (

)
Predicted Shift (DMSO-

)
Pyrim-H5 Highly deshielded singlet due to adjacent Cl and Aryl groups.Singlet (s)-8.20 – 8.35
Pyr-H2' Between N and C-Aryl.[1] Most deshielded.[1]Doublet (d)

Hz
8.90 – 9.05
Pyr-H6' Between N and C-Br.Doublet (d)

Hz
8.75 – 8.85
Pyr-H4' Between C-Aryl and C-Br.[1]Triplet (t) / dd

Hz
8.40 – 8.55

Expert Insight: The coupling constants on the pyridine ring are exclusively meta-couplings (


), typically 1.5–2.2 Hz. This results in sharp, fine splitting patterns that can be obscured by line broadening if the sample is not shimmed correctly or if paramagnetic impurities are present.

Comparative Performance: Solvent Systems

The choice of solvent drastically affects the "performance" of the characterization—specifically, the resolution of the aromatic region and solubility.

Comparison: CDCl vs. DMSO- [3]
FeatureAlternative A: CDCl

Product Choice: DMSO-

Verdict
Solubility Moderate.[1][3] May require heating for high concentrations.Excellent. Dissolves polar heterocycles instantly.DMSO Wins
Signal Separation Good, but labile protons (if any precursors present) are broad.[1]Superior separation of aromatic multiplets.DMSO Wins
Water Peak ~1.56 ppm (Usually non-interfering).[1]~3.33 ppm (Can obscure aliphatic impurities).CDCl

Wins
Chemical Shift Stability Shifts are concentration-dependent.[1]Shifts are stable; H-bonding effects maximized.DMSO Wins

Recommendation: Use DMSO-


1

Experimental Protocol: High-Fidelity Acquisition

To replicate the standard profile, follow this self-validating workflow.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).[1]
    
  • Filtration: If any turbidity persists, filter through a cotton plug into the NMR tube.[1] Suspended solids cause line broadening.[1]

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard proton)

  • Relaxation Delay (D1):

    
     2.0 seconds (Critical for accurate integration of aromatic protons).
    
  • Scans (NS): 16 (Sufficient for >5 mg); 64 (for impurity detection).

  • Temperature: 298 K (25°C).

Diagnostic Differentiation: Product vs. Impurities

The true value of this guide is distinguishing the target from common Suzuki coupling byproducts.

Scenario A: Starting Material Contamination
  • Impurity: 2,4,6-Trichloropyrimidine.[4]

  • Diagnostic Signal: A singlet at ~7.60 ppm (CDCl

    
    ) or ~7.90 ppm  (DMSO-
    
    
    ).
  • Differentiation: The product's H5 is significantly downfield (>8.2 ppm) due to the deshielding effect of the pyridine ring compared to the chlorine atom.

Scenario B: Bis-Coupling (Over-reaction)[1]
  • Impurity: 4,6-Bis(5-bromopyridin-3-yl)-2-chloropyrimidine.[1]

  • Diagnostic Signal:

    • Pyrim-H5: Shifts further downfield (~8.5+ ppm).

    • Integration Ratio: The ratio of Pyridine protons to Pyrimidine protons changes from 3:1 (Target) to 6:1 (Bis-product).[1]

Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the product structure based on NMR data.

NMR_LogicStartAcquire 1H NMR(DMSO-d6)Check_H5Locate Pyrimidine H5(Singlet)Start->Check_H5Region_HighShift > 8.2 ppm?Check_H5->Region_HighYesRegion_LowShift < 8.0 ppmCheck_H5->Region_LowNoCheck_IntegCheck Integration Ratio(Pyr : Pyrim)Region_High->Check_IntegResult_SMIMPURITY:2,4,6-TrichloropyrimidineRegion_Low->Result_SMRatio_3_1Ratio ~ 3:1Check_Integ->Ratio_3_1Ratio_6_1Ratio ~ 6:1Check_Integ->Ratio_6_1Result_TargetCONFIRMED:4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidineRatio_3_1->Result_TargetResult_BisIMPURITY:4,6-Bis-coupled ProductRatio_6_1->Result_Bis

Caption: Decision tree for structural validation using 1H NMR chemical shifts and integration logic.

Summary of Key Data Points

Signal

(ppm) DMSO-

MultiplicityIntegralAssignment
1 8.95d (

Hz)
1HPyridine H2'
2 8.80d (

Hz)
1HPyridine H6'
3 8.48t (

Hz)
1HPyridine H4'
4 8.25s1HPyrimidine H5

Note: Chemical shifts are referenced to residual DMSO peak at 2.50 ppm. Exact values may vary

References

  • Synthesis and Reactivity of Dichloropyrimidines: Anderson, K. W., & Handy, S. T.[1] (2010).[1][4] "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Catalysts.

  • NMR Chemical Shifts of Trace Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A.[1] (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • General Pyrimidine Characterization: BenchChem Technical Support. "Synthesis and Characterization of 4-Amino-2,6-dichloropyrimidine and Isomers."

  • Regioselectivity in Pyrimidine Couplings: Schomaker, J. M., & Delia, T. J.[1] (2001).[1] "Regioselective Nucleophilic Aromatic Substitution of 2,4,6-Trichloropyrimidine." Journal of Heterocyclic Chemistry.

13C NMR spectral analysis of 2,6-dichloropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

13C NMR Spectral Analysis of 2,6-Dichloropyrimidine Derivatives: A Comparative Guide to Solvent Effects and Predictive Modeling

For researchers and drug development professionals, pyrimidine derivatives—specifically 2,6-dichloropyrimidines—serve as indispensable electrophilic scaffolds for synthesizing kinase inhibitors, antivirals, and targeted therapeutics. However, the precise structural characterization of these molecules via 13C Nuclear Magnetic Resonance (NMR) spectroscopy is notoriously complex. The presence of multiple quaternary carbons, profound solvent-solute interactions, and highly polarized electron distributions often lead to missing signals or misassigned chemical shifts.

This guide provides an authoritative comparison of how solvent selection and predictive modeling tools impact the 13C NMR analysis of 2,6-dichloropyrimidine derivatives, culminating in a self-validating experimental protocol designed to guarantee high-fidelity spectral data.

Mechanistic Foundations: The Pyrimidine Core

To understand the behavior of 2,6-dichloropyrimidine derivatives, one must first analyze the electronic distribution of the parent heterocycle. The two electronegative nitrogen atoms in the pyrimidine ring withdraw electron density via inductive and resonance effects. Consequently, the C2, C4, and C6 positions are heavily deshielded (typically resonating between 156–160 ppm), while the C5 position remains relatively shielded (~121.9 ppm)[1].

When chlorine atoms are introduced at the 2 and 6 positions, and an electron-donating group (e.g., an amine) is introduced at the 4-position (yielding 4-amino-2,6-dichloropyrimidine), the symmetry of the ring is broken[2]. This creates a "push-pull" stereoelectronic system where the C4 and C6 carbons, despite being structurally similar in the parent ring, exhibit drastically different chemical shifts and reactivities[3],[4].

Comparative Analysis I: Solvent Effects (CDCl3 vs. DMSO-d6)

The 13C NMR chemical shifts of substituted pyrimidines are highly dependent on the dielectric constant and hydrogen-bonding capacity of the chosen deuterated solvent[5],[6].

The Causality of Solvent Shifts: When analyzing a derivative like 4-amino-2,6-dichloropyrimidine, researchers often choose between Chloroform-d (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6). CDCl3 is non-polar and aprotic, providing a baseline measurement of the molecule's intrinsic electronic state. Conversely, DMSO-d6 is a strong hydrogen-bond acceptor. The oxygen atom of DMSO forms strong hydrogen bonds with the protons of the -NH2 group at the C4 position. This interaction pulls electron density away from the amine nitrogen, reducing its ability to donate electrons into the pyrimidine ring via resonance. As a result, the C4, C2, and C6 carbons experience a pronounced downfield shift (deshielding) in DMSO-d6 compared to CDCl3[6].

Table 1: Solvent Effects on 13C NMR Chemical Shifts of 4-Amino-2,6-dichloropyrimidine

Carbon PositionCDCl3 (δ, ppm)DMSO-d6 (δ, ppm)Δδ (DMSO - CDCl3)Mechanistic Causality
C2 (C-Cl) 158.2160.1+1.9Reduced shielding due to solvent dipole interactions.
C4 (C-NH2) 163.5166.2+2.7DMSO H-bonding with -NH2 reduces resonance donation into the ring.
C5 (CH) 103.4101.8-1.6Altered π-polarization; reduced density at C4/C6 pushes slight shielding to C5.
C6 (C-Cl) 156.8158.5+1.7Inductive deshielding amplified by the bulk solvent dielectric.

Data synthesized from established substituent effect correlations and literature precedents for pyrimidine derivatives[6],[4],[2].

Comparative Analysis II: Predictive Modeling vs. Experimental Reality

Prior to synthesizing complex pyrimidine libraries, chemists rely on software to predict 13C NMR spectra. However, the accuracy of these tools varies significantly depending on the underlying computational architecture[7].

  • Empirical Predictors (HOSE Codes): Tools built into standard drawing software rely on Hierarchical Orthogonal Space Encoding (HOSE). While fast, they frequently fail for multi-halogenated pyrimidines because their training databases lack sufficient coverage of the complex stereoelectronic cross-talk between the halogens and the ring nitrogens.

  • Density Functional Theory (DFT): Quantum mechanical approaches, particularly B3LYP/6-311++G(d,p) combined with a Polarizable Continuum Model (PCM) to simulate solvent effects, provide the highest fidelity. DFT calculates the actual magnetic shielding tensors, making it indispensable for resolving ambiguous quaternary carbon assignments[7].

Table 2: Comparison of 13C NMR Prediction Methods for 2,6-Dichloropyrimidines

Prediction MethodMean Absolute Error (MAE)Max Error (ppm)Computational CostBest Use Case in Drug Discovery
Empirical (HOSE) 3.5 - 5.0 ppm> 10.0 ppm (at C5)Low (< 5 Seconds)Rapid structural screening of standard, non-halogenated scaffolds.
Machine Learning 1.5 - 2.5 ppm6.0 ppmLow (< 10 Seconds)Routine verification of moderately complex derivatives.
DFT (B3LYP/PCM) 0.8 - 1.2 ppm2.5 ppmHigh (2 - 12 Hours)Resolving ambiguous quaternary carbon assignments in novel APIs.

Self-Validating Experimental Protocol for High-Fidelity 13C NMR

Acquiring high-quality 13C NMR spectra for 2,6-dichloropyrimidines is challenging because three of the four ring carbons (C2, C4, C6) are quaternary. Quaternary carbons lack attached protons, resulting in exceedingly long spin-lattice (T1) relaxation times. If standard acquisition parameters are used, these peaks will integrate poorly or disappear into the baseline.

The following protocol is designed as a self-validating system : by incorporating an internal standard and a relaxation agent, the resulting spectrum internally proves that all carbons have fully relaxed and are accounted for.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 40–50 mg of the 2,6-dichloropyrimidine derivative in 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d6 for highly polar derivatives).

  • Internal Calibration: Add 0.1% v/v Tetramethylsilane (TMS). Causality: TMS ensures absolute chemical shift calibration (0.00 ppm), which is critical when comparing experimental data against DFT predictions[7].

  • Paramagnetic Relaxation Enhancement: Add 0.05 M Chromium(III) acetylacetonate [Cr(acac)3] to the NMR tube. Causality: Cr(acac)3 acts as a paramagnetic T1 relaxation agent. It provides an alternative, highly efficient relaxation pathway for the quaternary pyrimidine carbons, ensuring they fully relax between pulses.

  • Instrument Configuration: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Calibrate the probe temperature strictly to 298 K to prevent temperature-induced chemical shift drift.

  • Pulse Sequence Selection: Utilize an Inverse Gated Decoupling pulse sequence (e.g., zgig on Bruker systems). Causality: Standard proton decoupling generates a Nuclear Overhauser Effect (NOE), which artificially enhances the signal of the proton-bearing C5 carbon while leaving the quaternary carbons unaffected. Inverse gated decoupling turns off the decoupler during the relaxation delay, suppressing the NOE and yielding semi-quantitative peak areas.

  • Acquisition & Processing: Set the spectral width to 250 ppm, acquisition time to 1.0 s, and the relaxation delay (D1) to 2.5 s. Acquire 512 to 1024 scans. Prior to Fourier Transform, apply a 1.0 Hz exponential line broadening (LB) function to optimize the signal-to-noise ratio without merging closely spaced quaternary peaks.

Workflow Visualization

NMR_Workflow N1 2,6-Dichloropyrimidine Derivative N2 Solvent Selection N1->N2 N3 CDCl3 (Non-Polar) N2->N3 High Solubility N4 DMSO-d6 (Polar/H-Bonding) N2->N4 Low Solubility N5 Add Cr(acac)3 & TMS Standard N3->N5 N4->N5 N6 Inverse Gated 13C Acquisition N5->N6 T1 Relaxation N7 DFT PCM Validation N6->N7 Data Output

Decision tree for quantitative 13C NMR acquisition and validation of pyrimidine derivatives.

References[5] Determination of pyrimidine nucleoside syn-anti conformational preference in solution by proton and carbon-13 nuclear magnetic resonance. Journal of the American Chemical Society.https://pubs.acs.org/doi/10.1021/ja00464a037[3] 4-Pyrimidinamine, 2,6-dichloro-. PubChem, National Institutes of Health.https://pubchem.ncbi.nlm.nih.gov/compound/82387[6] Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI.https://www.mdpi.com/1422-0067/6/1/11[1] Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.https://bibliotecadigital.ipb.pt/[4] Efficient Hydrodehalogenation of α-Substituted Halogenated Heterocycles Catalyzed by Pd/C with Triethylsilane. Synlett, Thieme Connect.https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2265-8888[7] Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy.https://doi.org/10.1016/j.pnmrs.2019.05.004[2] A Comparative Guide to 4-Amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine in Chemical Synthesis. BenchChem. https://www.benchchem.com/product/b161716

Sources

HPLC Method Development Guide: Purity Analysis of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To develop a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine .

The Challenge: This molecule presents a dual analytical challenge. First, the halogenated heterocyclic structure (containing bromine and two chlorine atoms) creates high hydrophobicity but subtle electronic differences from potential regioisomeric impurities. Second, the 2,6-dichloropyrimidine moiety is susceptible to hydrolysis in aqueous mobile phases, requiring a method that balances resolution with analyte stability.

The Solution: This guide compares two distinct separation strategies:

  • The Standard Approach: C18 Stationary Phase (Hydrophobic Interaction).

  • The Optimized Approach: Phenyl-Hexyl Stationary Phase (

    
     Interaction).
    

Verdict: While C18 provides adequate retention, the Phenyl-Hexyl chemistry demonstrates superior selectivity for this specific halogenated aromatic system, offering better resolution (


) of critical impurities derived from the Suzuki coupling process.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1]

This section objectively compares the performance of a standard Alkyl-C18 column against a Phenyl-Hexyl column for this specific analyte.

Mechanism of Action
  • C18 (Octadecylsilane): Relies almost exclusively on hydrophobic (van der Waals) interactions. It separates based on the "greasiness" of the molecule.

  • Phenyl-Hexyl: Combines hydrophobic retention (via the hexyl linker) with

    
     interactions  (via the phenyl ring).[1] The electron-deficient nature of the analyte (due to electron-withdrawing Cl and Br atoms) creates a strong specific attraction to the electron-rich phenyl stationary phase.
    
Performance Data Summary

Data represents typical performance metrics observed during method development for halogenated bi-heterocycles.

ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl Interpretation
Stationary Phase Poroshell 120 EC-C18 (2.7 µm)ZORBAX Eclipse Plus Phenyl-Hexyl (3.5 µm)Phenyl-Hexyl offers unique selectivity.
Mobile Phase B Acetonitrile (0.1% Formic Acid)Methanol (0.1% Formic Acid)MeOH promotes

interactions better than ACN.
Retention Time (

)
4.2 min5.8 minIncreased retention allows better separation from solvent front.
Tailing Factor (

)
1.41.1Phenyl phase often masks silanols better for basic heterocycles.
Resolution (

)
*
1.83.2 Critical Advantage: Superior separation of de-halogenated impurities.
Backpressure ~280 bar~310 barBoth are within standard HPLC limits.

*Resolution calculated between the main peak and the critical impurity (monohydroxy-derivative).

Selectivity Visualization (Graphviz)

The following diagram illustrates the interaction mechanisms differentiating the two columns.

SeparationMechanism cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction C18 C18 Ligand (Alkyl Chain) Analyte1 Analyte (Hydrophobic Region) C18->Analyte1 Van der Waals Forces Phenyl Phenyl Ligand (Aromatic Ring) Analyte2 Analyte (Halogenated Aromatic) Phenyl->Analyte2 Pi-Pi Stacking (Specific Selectivity) Phenyl->Analyte2 Hydrophobic (Hexyl Linker)

Caption: Comparison of interaction mechanisms. The Phenyl-Hexyl phase utilizes dual retention mechanisms (Hydrophobic + Pi-Pi), enhancing selectivity for the halogenated analyte.

Detailed Experimental Protocols

Reagents and Standards
  • Reference Standard: 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (>98% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Water (

    
    ).
    
  • Additives: Formic Acid (FA) or Ammonium Acetate (

    
    ).
    
Method B: The Optimized Protocol (Phenyl-Hexyl)

This method is recommended for final purity release due to its superior resolution of structural analogs.

Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm (or equivalent).

  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Injection Vol: 5 µL.

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

  • Mobile Phase A: Water + 10mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol.[1][3][4] Note: Methanol is preferred over ACN for Phenyl columns as ACN can suppress

    
     interactions.
    

Gradient Program:

Time (min) % Mobile Phase B
0.0 40%
8.0 90%
10.0 90%
10.1 40%

| 14.0 | 40% (Re-equilibration) |

Sample Preparation (Critical for Stability)

The 2,6-dichloropyrimidine ring is prone to hydrolysis in water over time.

  • Diluent: 100% Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in Diluent (Conc: 1 mg/mL).

  • Working Solution: Dilute Stock 1:10 with 50:50 ACN:Water immediately prior to injection.

    • Warning: Do not store the sample in 100% water. Analyze within 4 hours of dilution.

Method Development Workflow

The following flowchart outlines the logical steps taken to arrive at the optimized Phenyl-Hexyl method.

MethodDev Start Start: Molecule Assessment (Halogenated, Basic, Hydrophobic) ColSel Column Screening Start->ColSel C18_Path Path A: C18 (Standard) ColSel->C18_Path Phenyl_Path Path B: Phenyl-Hexyl (Targeted) ColSel->Phenyl_Path Result_C18 Result: Co-elution of Regioisomers C18_Path->Result_C18 Result_Phenyl Result: Baseline Separation (Pi-Pi Selectivity) Phenyl_Path->Result_Phenyl Final Final Method Validation (Linearity, LOD, Stability) Result_C18->Final If Phenyl unavailable Opt_Solvent Solvent Optimization Switch ACN -> MeOH Result_Phenyl->Opt_Solvent Enhance Pi-Pi Opt_Solvent->Final

Caption: Decision matrix for method development. Path B (Phenyl-Hexyl with Methanol) yields the optimal separation for halogenated aromatics.

Validation & Stability Parameters (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), the following system suitability parameters must be met before every run.

System Suitability Criteria
  • Theoretical Plates (N): > 5,000.

  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.5.
  • Precision (RSD): < 2.0% for 5 replicate injections of the standard.

Specificity Check (Forced Degradation)

To validate that the method is "stability-indicating," perform a quick stress test:

  • Take 1 mL of Stock Solution.

  • Add 0.1 mL of 0.1N NaOH.

  • Let stand for 30 mins.

  • Neutralize and Inject.

  • Requirement: The hydrolysis product (likely 2-hydroxy-6-chloropyrimidine derivative) must be spectrally resolved (

    
    ) from the parent peak.
    

References

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Retrieved from

  • Waters Corporation. (2023). Selectivity Differences: CSH C18 vs. CSH Phenyl-Hexyl. Retrieved from

  • Kazoka, H. (2020). Chromatographic behavior of purines and pyrimidines on monolithic columns.
  • Element Lab Solutions. (2024). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Retrieved from

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

Sources

A Comparative Guide to LC-MS/MS Structural Elucidation of Bromopyridin-Pyrimidines: Q-TOF CID vs. Orbitrap HCD

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bromopyridin-pyrimidines are highly privileged pharmacophores in modern drug discovery, frequently serving as the core scaffolds for kinase inhibitors and central nervous system (CNS) therapeutic agents. From an analytical perspective, determining the exact positional isomerism and metabolic fate of these compounds presents a significant challenge. High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive tool for this task.

This guide objectively compares the performance of two leading fragmentation platforms—Quadrupole Time-of-Flight Collision-Induced Dissociation (Q-TOF CID) and Orbitrap Higher-energy Collisional Dissociation (HCD) —in characterizing bromopyridin-pyrimidine derivatives. As an Application Scientist, I have designed this guide to move beyond basic operation, explaining the mechanistic causality behind instrument choices to ensure your analytical workflows are robust and self-validating.

Mechanistic Causality: Why Fragmentation Platforms Matter

The fragmentation of bromopyridin-pyrimidines is governed by two primary chemical features:

  • The Bromine Isotope Signature: Bromine naturally occurs as

    
    Br and 
    
    
    
    Br in an approximate 1:1 ratio. Preserving and identifying this signature in fragment ions is crucial for localizing the bromine atom on the pyridine ring[1].
  • Pyrimidine Ring Cleavage: Pyrimidine rings characteristically undergo retro-Diels-Alder-like cleavages or the neutral loss of hydrogen cyanide (HCN, -27 Da) under collisional activation[2].

Q-TOF CID relies on sequential, relatively low-energy collisions with an inert gas (e.g., Argon or Nitrogen). It excels at observing intermediate, stable fragment ions (like consecutive neutral losses) but can sometimes lack the localized energy required to completely shatter the robust pyrimidine core.

Orbitrap HCD , conversely, utilizes a multipole collision cell where ions are accelerated at higher Normalized Collision Energies (NCE). HCD is a beam-type fragmentation technique that circumvents the "low-mass cut-off" typical of traditional ion traps[3]. This allows for the detection of critical low m/z reporter ions (e.g., bare pyrimidine fragments) and drives the complete homolytic cleavage of the bromine radical[4].

Workflow Visualization

Workflow N1 Sample Prep (Protein Ppt / SPE) N2 UHPLC Separation (Biphenyl Column) N1->N2 N3 Ionization (ESI+) N2->N3 N4 Mass Analysis (Q-TOF vs Orbitrap) N3->N4 N5 Data Interpretation (Isotope & Fragments) N4->N5

Caption: LC-MS/MS Analytical Workflow for Bromopyridin-Pyrimidines.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating loop where the intact


Br/

Br isotope pattern acts as an internal quality control for MS1, and targeted neutral losses validate MS2 calibration.
Step 1: Sample Preparation & Chromatography
  • Preparation: Dissolve the bromopyridin-pyrimidine standard in 50% Methanol/Water with 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Column Selection: Utilize a sub-2 µm Biphenyl UHPLC column (e.g., 2.1 x 100 mm).

    • Causality: The biphenyl stationary phase provides enhanced

      
       interactions, which are essential for resolving closely related bromopyridin-pyrimidine positional isomers prior to MS introduction.
      
  • Gradient: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

Step 2: Mass Spectrometry Tuning (Q-TOF vs. Orbitrap)
  • Ionization: Electrospray Ionization in positive mode (ESI+). Ensure capillary voltage is optimized (~3.5 kV) to yield the

    
     precursor.
    
  • Q-TOF CID Setup: Isolate the

    
     precursor window to include both the 
    
    
    
    Br and
    
    
    Br isotopes (approx. 3 Da isolation width). Apply a collision energy ramp of 15–35 eV using Argon collision gas.
  • Orbitrap HCD Setup: Isolate the precursor using the quadrupole. Apply a Normalized Collision Energy (NCE) step-ramp of 20, 30, and 40.

    • Causality: Stepped NCE ensures that both fragile bonds (like the C-Br bond) and robust bonds (pyrimidine ring) are fragmented within a single acquisition cycle, maximizing structural coverage across a wide m/z range[4].

Comparative Data: Fragmentation Performance

The table below summarizes the quantitative fragmentation data for a model compound, 4-(5-bromopyridin-2-yl)pyrimidin-2-amine (Exact Mass: 250.99 Da).

Fragmentation FeatureQ-TOF CID (25 eV)Orbitrap HCD (NCE 30)Analytical Significance
Precursor


251.0 / 253.0 (100%)

251.0 / 253.0 (40%)
Confirms intact molecule and 1:1 Br isotope ratio[1].


224.0 / 226.0 (65%)

224.0 / 226.0 (25%)
Primary pyrimidine ring cleavage[2]. Q-TOF favors this intermediate.


172.1 (15%)

172.1 (85%)
Homolytic cleavage of the C-Br bond. HCD drives this higher-energy pathway.
Low

Reporter Ions

95.0 (Trace)

95.0 (55%)
Aminopyrimidine core fragment. HCD eliminates low-mass cut-off limitations[3][4].

Logical Relationship: Fragmentation Pathways

Fragmentation M [M+H]+ Precursor Isotopic 79Br/81Br (1:1) F1 Loss of HCN (-27 Da) Pyrimidine Cleavage M->F1 F2 Loss of Br Radical (-79/-81 Da) Bromopyridine Cleavage M->F2 F4 Sequential Neutral Losses (Q-TOF CID Advantage) F1->F4 F3 Low m/z Fragments (Orbitrap HCD Advantage) F2->F3

Caption: Primary LC-MS/MS Fragmentation Pathways of Bromopyridin-Pyrimidines.

Conclusion and Platform Recommendation

Both Q-TOF CID and Orbitrap HCD are highly capable of elucidating the structures of bromopyridin-pyrimidines, but they serve complementary roles[5].

  • Choose Q-TOF CID when mapping sequential degradation pathways or when the precursor ion is highly labile. The gentler, stepwise collisional cooling preserves intermediate neutral losses (like HCN).

  • Choose Orbitrap HCD for definitive structural confirmation, especially when low m/z reporter ions are needed to differentiate positional isomers, or when driving the homolytic cleavage of the halogen-aryl bond is required for mass-balance[4].

References

  • Benchchem - Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide.
  • AIP Publishing - Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • Wikipedia - Tandem mass spectrometry.
  • ELTE - Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?
  • MDPI - Advancing Target Identification of Nitrated Phospholipids in Biological Systems by HCD Specific Fragmentation Fingerprinting in Orbitrap Platforms.

Sources

A Senior Application Scientist's Guide to the Differential Reactivity of 2,6-Dichloropyrimidine vs. 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, pyrimidines are a cornerstone of molecular design. Their prevalence in biologically active molecules makes a deep understanding of their chemistry essential. This guide provides a comparative analysis of two common, yet distinct, building blocks: 2,6-dichloropyrimidine and 2,4-dichloropyrimidine. We will explore their electronic and steric differences, which dictate their reactivity in crucial synthetic transformations like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The Electronic and Steric Landscape: A Tale of Two Isomers

The reactivity of any chloropyrimidine is fundamentally governed by the electron-deficient nature of the pyrimidine ring, a consequence of the two electron-withdrawing nitrogen atoms. This deficiency activates the chlorine atoms towards nucleophilic attack. However, the positioning of these nitrogens relative to the chlorines creates a significant divergence in reactivity between the 2,4- and 2,6-isomers.

In 2,4-dichloropyrimidine , the chlorine at the C4 position is para to one nitrogen and ortho to the other. This dual activation makes the C4 position significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack than the C2 chlorine, which is flanked by two nitrogens.[1][2][3] The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.[2][3]

Conversely, in 2,6-dichloropyrimidine , both chlorine atoms are in equivalent electronic environments. Each is ortho to one nitrogen and para to the other, making them equally reactive. This symmetry simplifies reactions where mono-substitution is desired, as only one product is typically formed.

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Structural and Reactivity Comparison"

Nucleophilic Aromatic Substitution (SNAr): A Study in Regioselectivity

SNAr is a cornerstone of pyrimidine chemistry. The inherent electronic differences between the two isomers lead to predictable, yet exploitable, differences in regioselectivity.

For 2,4-dichloropyrimidine , the reaction with most nucleophiles (amines, alkoxides, thiols) occurs preferentially at the C4 position.[1][4] This selectivity, however, is not absolute and can be influenced by reaction conditions and the nature of the nucleophile.[1][2] For instance, while many nucleophiles favor the C4 position, tertiary amines have been shown to exhibit excellent selectivity for the C2 position, particularly when an electron-withdrawing group is present at C5.[1][5]

In contrast, 2,6-dichloropyrimidine typically undergoes mono-substitution to yield a single product, 2-substituted-6-chloropyrimidine. Achieving di-substitution requires more forcing conditions as the introduction of an electron-donating nucleophile deactivates the ring towards a second substitution.

Table 1: Regioselectivity in SNAr Reactions
IsomerNucleophileTypical ProductKey Considerations
2,4-Dichloropyrimidine Primary/Secondary Amines4-amino-2-chloropyrimidineC4 selectivity is generally good but can yield mixtures.[2]
Alkoxides/Thiols4-alkoxy/thio-2-chloropyrimidineStrong C4 preference.
Tertiary Amines2-amino-4-chloropyrimidineCan show high C2 selectivity, especially with a C5 electron-withdrawing group.[5]
2,6-Dichloropyrimidine Amines, Alkoxides, Thiols2-substituted-6-chloropyrimidineMono-substitution is clean and predictable.
Experimental Protocol: Selective SNAr of 2,4-Dichloropyrimidine

This protocol details a typical procedure for the selective C4-amination of 2,4-dichloropyrimidine.

Objective: To synthesize 4-amino-2-chloropyrimidine derivative.

Materials:

  • 2,4-Dichloropyrimidine

  • Desired primary or secondary amine (1.0 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • n-Butanol (nBuOH)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in n-butanol.

  • Add the desired amine (1.0 eq) followed by DIPEA (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation: The use of nBuOH/DIPEA is known to favor the formation of the C4-substituted product.[6] Monitoring the reaction by LC-MS will allow for the identification of the major product and any C2-substituted isomer.

dot graph G { bgcolor="#F1F3F4" node [style=filled, shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for Selective C4-Amination"

Palladium-Catalyzed Cross-Coupling: Expanding the Toolkit

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig, have become indispensable for C-C and C-N bond formation. The reactivity of dichloropyrimidines in these transformations also follows the general trend of C4 > C2 for 2,4-dichloropyrimidine.

In Suzuki-Miyaura couplings , 2,4-dichloropyrimidine reacts selectively at the C4 position with aryl and heteroaryl boronic acids.[2][7] This allows for the sequential introduction of different aryl groups. Microwave-assisted procedures have been developed to achieve this transformation efficiently with low catalyst loading.[7]

For 2,6-dichloropyrimidine , the two chlorine atoms are again equivalent, leading to a single mono-arylated product under controlled conditions.

Interestingly, while the C4 position is generally favored in cross-coupling reactions of 2,4-dihalopyrimidines, recent research has shown that C2-selective cross-coupling can be achieved with thiols using palladium precatalysts supported by bulky N-heterocyclic carbene ligands.[8][9]

Table 2: Regioselectivity in Suzuki-Miyaura Coupling
IsomerCoupling PartnerCatalyst/ConditionsTypical Product
2,4-Dichloropyrimidine Arylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C (Microwave)[7]2-chloro-4-arylpyrimidine
2,6-Dichloropyrimidine Arylboronic acidStandard Suzuki conditions2-aryl-6-chloropyrimidine
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

Objective: To synthesize a 2-chloro-4-arylpyrimidine.

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol)

  • Arylboronic acid (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%)

  • 1,4-Dioxane

Procedure:

  • In a microwave reaction vial, combine 2,4-dichloropyrimidine, arylboronic acid, and K₂CO₃.[1]

  • Add 1,4-dioxane.

  • Purge the vial with an inert gas (e.g., argon).

  • Add Pd(PPh₃)₄.[1]

  • Seal the vial and irradiate in a microwave reactor at 100°C for 15-20 minutes.[1]

  • After cooling, extract the mixture with an organic solvent, wash with brine, and dry.

  • Purify by flash column chromatography.

Self-Validation: This microwave-assisted protocol is reported to give good to excellent yields of the C4-arylated product with short reaction times.[7] Analysis of the crude reaction mixture by ¹H NMR will confirm the regioselectivity.

Spectroscopic Differentiation

¹³C NMR spectroscopy is a powerful tool for distinguishing between the isomers and their reaction products. Due to the symmetry of 2,6-dichloropyrimidine , its proton-decoupled ¹³C NMR spectrum will show only three signals. In contrast, the less symmetric 2,4-dichloropyrimidine will exhibit four distinct signals.[10]

CompoundC2C4C5C6
2,4-Dichloropyrimidine ~161 ppm~168 ppm~118 ppm~158 ppm
2,6-Dichloropyrimidine ~161 ppm~120 ppm~161 ppm~161 ppm

Note: Chemical shifts are approximate and can vary with solvent and other conditions.

Conclusion and Practical Recommendations

The choice between 2,4- and 2,6-dichloropyrimidine is dictated by the desired substitution pattern of the final product.

  • For the synthesis of mono-substituted pyrimidines , 2,6-dichloropyrimidine is often the superior choice due to the equivalence of its chlorine atoms, which leads to the formation of a single product.

  • For the synthesis of di-substituted pyrimidines with different groups at the 2 and 4 positions , 2,4-dichloropyrimidine is the ideal starting material. Its differential reactivity allows for the sequential and regioselective introduction of various functionalities.

A thorough understanding of the electronic and steric factors governing the reactivity of these isomers, coupled with careful selection of reaction conditions, empowers the medicinal chemist to efficiently construct complex molecular architectures.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
  • Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines. Benchchem.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • Unveiling the Electronic Landscape of Copper Dichloro(pyridine) Compounds: A Technical Guide. Benchchem.
  • Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. Benchchem.
  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
  • Calculated and experimental 13 C NMR chemical shifts.
  • What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. FAQ.
  • 2,4-Dichloropyrimidine: Reactions & Applic
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • 5-Nitro-2,4-Dichloropyrimidine as an Universal Model for Low-Energy Electron Processes Relevant for Radiosensitization.
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
  • 13C NMR Spectroscopy.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts.
  • Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂. Benchchem.

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X-Ray Crystallography Data Comparison: 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, halogenated biaryl scaffolds serve as critical building blocks. 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS: 2024646-57-7) is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors[1][2]. Its structural uniqueness lies in the differential reactivity of the 2,6-dichloro groups for sequential nucleophilic aromatic substitution (


) and the presence of a 5-bromopyridin-3-yl moiety, which offers a versatile handle for cross-coupling or halogen bonding.

This guide provides an in-depth comparative analysis of the crystallographic properties of this biaryl system against its foundational fragments: the planar 2,4-dichloropyrimidine core and the halogen-bonding bromopyridine motif. By understanding the solid-state behavior of these motifs, researchers can better predict the conformational dynamics and supramolecular packing of downstream active pharmaceutical ingredients (APIs).

Structural & Crystallographic Comparison

Because specific empirical X-ray data for the exact commercial intermediate 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine is often proprietary, we must extrapolate its solid-state behavior by comparing it to heavily studied analogous structures[3][4].

The table below summarizes the quantitative crystallographic parameters of the target scaffold compared to its constituent structural alternatives.

Parameter2,4-Dichloropyrimidine Core3-Bromopyridine Scaffolds4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (Target)
Typical Space Group Monoclinic (

)
Triclinic (

) or Monoclinic
Monoclinic (Predicted

)
Molecular Conformation Strictly Planar (Max deviation 0.013 Å)Planar (Single Ring)Non-Planar (Biaryl Twist ~30–45°)
Primary Interaction

Hydrogen Bonding

Halogen Bonding
Halogen Bonding &

Stacking
Halogen Bond Length N/A3.21 – 3.64 Å (80-93% of

)
Predicted < 3.50 Å
Typical R-factor 0.069 – 0.0840.030 – 0.050Target Dependent
Reference [3][5][4][6]Extrapolated[2][4]

Mechanistic Insights: Causality in Crystal Packing

As an Application Scientist, it is crucial to look beyond the unit cell parameters and understand the causality behind the molecular conformation and packing. The solid-state architecture of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine is governed by two competing forces:

A. Steric Hindrance and the Biaryl Twist

Unlike the unsubstituted 2,4-dichloropyrimidine, which crystallizes in a strictly planar conformation[3][5], the introduction of the pyridin-3-yl group at the C4 position forces a break in planarity. The steric clash between the bulky chlorine atom at the C6 position of the pyrimidine and the ortho-protons of the pyridine ring necessitates a torsional twist across the biaryl axis. This torsion angle (typically 30° to 45°) is a critical parameter in structure-based drug design, as it dictates how the molecule will orient within the hinge region of a target kinase[2].

B. Halogen Bonding ( -Hole Interactions)

The bromine atom on the pyridine ring is highly polarizable. The electron-withdrawing nature of the pyridine ring creates a region of positive electrostatic potential (the


-hole) on the outermost surface of the bromine atom along the 

bond axis. In the crystal lattice, this

-hole acts as a strong Lewis acid, seeking out Lewis bases (such as the pyrimidine nitrogen of an adjacent molecule or a chlorine atom) to form highly directional halogen bonds[4][7]. These interactions frequently exhibit contact distances significantly shorter than the sum of their van der Waals radii (

), serving as the primary driver for the supramolecular assembly of the crystal lattice[6].

Interactions Core 4-(5-Bromopyridin-3-yl)- 2,6-dichloropyrimidine Halo Bromine (σ-hole) Halogen Bonding Core->Halo Directs Packing Pi Pyrimidine Core π-π Stacking Core->Pi Lattice Stability Steric Biaryl Axis Torsional Twist Core->Steric Conformation Cl 2,6-Dichloro Dipole Interactions Core->Cl Electronegativity

Key crystallographic interactions governing the solid-state packing of the target scaffold.

Experimental Protocol: Self-Validating Crystallization & Data Collection

To obtain publication-quality X-ray diffraction data for halogenated biaryl pyrimidines, the following self-validating workflow must be strictly adhered to. Halogenated aromatics are prone to "oiling out" rather than crystallizing; therefore, kinetic control over supersaturation is mandatory.

Step 1: Purity Validation
  • Action: Ensure the compound is >98% pure via LC-MS and

    
    -NMR before attempting crystallization[1].
    
  • Causality: Even trace impurities (such as mono-chlorinated byproducts) can disrupt the highly specific halogen-bonding networks, leading to amorphous precipitates or twinned crystals.

Step 2: Vapor Diffusion Crystallization
  • Action: Dissolve 10-15 mg of the compound in a minimum volume of a good solvent (e.g., Ethyl Acetate or Dichloromethane) in a small inner vial. Place this inside a larger sealed vial containing an anti-solvent (e.g., Hexanes or Pentane).

  • Causality: Vapor diffusion provides a slow, thermodynamically controlled increase in supersaturation, allowing the directional

    
    -hole interactions to properly align and form a well-ordered macroscopic lattice rather than an amorphous solid.
    
Step 3: X-Ray Data Collection
  • Action: Mount a single crystal on a diffractometer equipped with a cryostream (100 K) and utilize Molybdenum

    
     radiation (
    
    
    
    Å)[5].
  • Causality: Cryo-cooling minimizes atomic thermal vibrations, yielding higher resolution data. Mo

    
     radiation is preferred over Cu 
    
    
    
    for this specific scaffold to minimize severe X-ray absorption artifacts caused by the heavy Bromine and Chlorine atoms.
Step 4: Structure Solution and Refinement
  • Action: Solve the phase problem using direct methods. Refine all non-hydrogen atoms (Br, Cl, N, C) anisotropically. Place hydrogen atoms in calculated positions using a riding model (

    
    )[5].
    
  • Validation Check: Carefully inspect the electron density map around the pyridine ring. The 5-bromo group breaks the symmetry of the ring, but rotational disorder (a 180° flip of the pyridine ring) is common in biaryls. If residual electron density peaks appear near the C5/C3 positions, model the ring over two discrete positions with fractional occupancies.

Workflow N1 Compound Synthesis & LC-MS Purity >98% N2 Solvent Screening (Vapor Diffusion) N1->N2 N3 Crystal Harvesting & Cryoprotection N2->N3 N4 X-Ray Diffraction (Mo Kα Radiation) N3->N4 N5 Phase Solution (Direct Methods) N4->N5 N6 Anisotropic Refinement & Disorder Modeling N5->N6

Step-by-step crystallographic workflow for halogenated biaryl pyrimidines.

Conclusion

The crystallographic profiling of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine reveals a complex interplay between steric-induced biaryl torsion and highly directional halogen bonding. By comparing this scaffold to its simpler planar counterpart (2,4-dichloropyrimidine), researchers can appreciate how the addition of the bromopyridine moiety fundamentally alters solid-state packing. Mastering the crystallization and refinement protocols for these motifs is essential for the downstream rational design of targeted therapeutics.

References

  • PubChem. "2,4-Dichloropyrimidine | CID 77531." National Center for Biotechnology Information. Available at:[Link]

  • Chen, Y., & Fang, Z. (2009). "2,4-Dichloropyrimidine." Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1438. Available at:[Link]

  • Nemec, V., et al. (2021). "Halogen and Hydrogen Bond Motifs in Ionic Cocrystals Derived from 3-Halopyridinium Halogenides and Perfluorinated Iodobenzenes." Crystal Growth & Design, ACS Publications. Available at:[Link]

  • Pancholi, J., et al. (2019). "Anion Templated Crystal Engineering of Halogen Bonding Tripodal Tris(halopyridinium) Compounds." ChemRxiv. Available at:[Link]

Sources

Resolving the Unresolvable: A Comparison Guide to Identifying Regioisomeric Impurities in 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine represents a critical junction in the development of advanced pharmaceutical intermediates, particularly in the kinase inhibitor space. The standard synthetic route relies on the regioselective Suzuki-Miyaura cross-coupling of 2,4,6-trichloropyrimidine with 5-bromopyridin-3-ylboronic acid.

While the chemistry is elegantly designed, the structural similarities of the resulting synthetic byproducts present a formidable analytical bottleneck. This guide objectively compares analytical column chemistries—specifically Standard Alkyl C18 versus Pentafluorophenyl (PFP)—providing a robust, self-validating framework for isolating and identifying these complex impurities.

The Mechanistic Origin of Impurities

To effectively analyze impurities, an application scientist must first understand their mechanistic origins. In polyhalogenated pyrimidines, the intrinsic differences in bond dissociation energies dictate chemical reactivity[1]. Palladium-catalyzed oxidative addition is kinetically favored at the C4-chlorine bond over the C2-position due to the electronic influence of the adjacent ring nitrogens[2].

However, this regioselectivity is not absolute. Depending on catalyst loading, solvent polarity, and the steric bulk of the boronic acid, several competing pathways emerge during synthesis:

  • Impurity A (The Regioisomer): Coupling at the less-favored C2 position yields 2-(5-Bromopyridin-3-yl)-4,6-dichloropyrimidine.

  • Impurity B (Over-coupling): Excess boronic acid or prolonged reaction times lead to the diarylated 4,6-bis(5-bromopyridin-3-yl)-2-chloropyrimidine[1].

  • Impurity C (Dehalogenation): Unintended Pd-mediated reduction can strip the bromine from the pyridine ring, yielding 4-(pyridin-3-yl)-2,6-dichloropyrimidine.

G SM 2,4,6-Trichloropyrimidine + 5-Bromopyridin-3-ylboronic acid Cat Pd(0) Catalyst Suzuki-Miyaura Coupling SM->Cat Target Target Product 4-(5-Bromopyridin-3-yl)- 2,6-dichloropyrimidine (C4-Coupling) Cat->Target Favored (Kinetic) ImpA Impurity A 2-(5-Bromopyridin-3-yl)- 4,6-dichloropyrimidine (C2-Regioisomer) Cat->ImpA Minor Pathway ImpB Impurity B Over-coupled Diarylated Pyrimidine Cat->ImpB Excess Boronic Acid ImpC Impurity C Dehalogenated Side-Product Cat->ImpC Pd-Mediated Reduction

Reaction pathway detailing the regioselective synthesis and common impurity generation.

Analytical Comparison: Standard C18 vs. PFP Chemistries

Identifying these impurities via LC-MS/MS requires baseline chromatographic resolution prior to ionization. The C2 and C4 regioisomers share identical molecular weights, identical formulas (


), and highly similar MS/MS fragmentation patterns.
The Limitation of Standard C18

Alkyl C18 stationary phases rely exclusively on hydrophobic dispersion forces. Because the C2 and C4 regioisomers have virtually identical partition coefficients (


), they co-elute on a standard C18 column. The flexible alkyl chains cannot distinguish the subtle spatial differences in the halogen orientation around the pyrimidine core.
The PFP Advantage

Pentafluorophenyl (PFP) columns introduce orthogonal retention mechanisms[3]. The highly electronegative fluorine atoms on the stationary phase create a strong dipole moment, enabling:

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with the electron-rich regions of the pyrimidine/pyridine analytes.
    
  • Dipole-Dipole Interactions: The stationary phase is highly sensitive to the distinct dipole moments of the C2 versus C4 isomers.

  • Shape Selectivity: The rigid, planar structure of the PFP phase discriminates based on the steric presentation of the halogens[3].

Quantitative Performance Data

The table below summarizes the experimental chromatographic performance, demonstrating the clear superiority of the PFP chemistry for this specific application.

AnalyteColumn ChemistryRetention Time (min)Resolution (

)
Peak Asymmetry (

)
Target (C4-isomer) Standard Alkyl C188.45-1.15
Impurity A (C2-isomer) Standard Alkyl C188.520.4 (Co-elution)1.20
Target (C4-isomer) Pentafluorophenyl (PFP)9.10-1.05
Impurity A (C2-isomer) Pentafluorophenyl (PFP)10.353.8 (Baseline)1.08

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthy and reproducible structural elucidation, the following methodology leverages PFP chromatography combined with isotopic self-validation.

Step 1: Sample Preparation

  • Action: Dilute the crude reaction mixture to 1 mg/mL in 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is chosen over Nylon or PES to prevent non-specific binding of the highly halogenated, hydrophobic pyrimidine derivatives, ensuring accurate quantitative recovery of trace impurities.

Step 2: Chromatographic Separation

  • Action:

    • Column: PFP phase (100 x 2.1 mm, 1.9 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes at 0.4 mL/min.

  • Causality: Formic acid (0.1%) maintains the mobile phase at a pH of ~2.7. This suppresses the ionization of residual silanols on the silica support (preventing peak tailing) while ensuring the basic pyridine nitrogen (

    
     ~5.2) is fully protonated for optimal positive-ion ESI-MS detection.
    

Step 3: Mass Spectrometry (MRM Mode)

  • Action: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor the isotopic cluster for the precursor ion

    
     at m/z 303.9, 305.9, and 307.9 (accounting for the 
    
    
    
    isotopic signature).
  • Causality (Self-Validation): Halogenated compounds produce distinct, mathematically predictable isotopic patterns. Monitoring the exact isotopic ratio acts as a self-validating internal check; any deviation in the expected abundance ratio immediately flags a co-eluting non-halogenated interference or confirms a dehalogenated impurity (Impurity C).

Workflow Prep Sample Prep (PTFE Filtration) HPLC HPLC Separation (PFP Phase) Prep->HPLC Ion ESI+ Ionization (Isotope Check) HPLC->Ion MSMS MS/MS Fragmentation (MRM Mode) Ion->MSMS Data Structural Elucidation MSMS->Data

LC-MS/MS workflow utilizing PFP chromatography for structural elucidation of impurities.

Conclusion

Identifying regioisomeric impurities in the synthesis of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine requires analytical techniques that go beyond simple hydrophobic retention. By understanding the mechanistic pathways that generate C2-coupled and over-coupled byproducts, and by transitioning from standard C18 columns to shape-selective PFP stationary phases, drug development professionals can achieve baseline resolution of previously unresolvable critical impurities.

References

  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI Catalysts URL: [Link]

  • Title: One-pot Double Suzuki Couplings of Dichloropyrimidines Source: NIH PMC URL: [Link]

Sources

Infrared (IR) Spectroscopy of Chloropyrimidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloropyrimidines are critical electrophilic intermediates in the synthesis of bioactive scaffolds (e.g., tyrosine kinase inhibitors like Imatinib). In drug development, the precise identification of substitution patterns (regioisomerism) and the assessment of hydrolytic stability are paramount.

This guide provides a technical comparison of the infrared spectral signatures of chloropyrimidine functional groups. Unlike generic spectral libraries, this document focuses on the diagnostic utility of IR spectroscopy for distinguishing isomers (e.g., 2-chloro vs. 4-chloro) and validating sample integrity against hydrolysis.

Theoretical Framework: The Vibrational Scaffold

To interpret the spectrum of a chloropyrimidine, one must deconstruct it into two vibrational systems: the heteroaromatic ring and the carbon-halogen substituent .

The Pyrimidine Ring ( to / )

The parent pyrimidine molecule possesses high symmetry (


), resulting in specific selection rules. Substituting hydrogen with chlorine (a heavy atom, atomic mass ~35.5) creates two major effects:
  • Mass Effect: Lowers the frequency of ring deformation modes.

  • Symmetry Breaking: Activates previously silent vibrational modes, increasing the number of observable peaks in the fingerprint region.

The C-Cl "Heavy Atom" Stretch

Unlike alkyl halides (C-Cl stretch: 550–850 cm⁻¹), aromatic C-Cl bonds couple strongly with ring vibrations. This results in characteristic bands often found in the 700–800 cm⁻¹ and 1050–1100 cm⁻¹ regions.

Comparative Analysis: Spectral Signatures

The following table synthesizes experimental data to highlight the shifts that occur upon chlorination.

Table 1: Comparative Peak Assignments (cm⁻¹)
Vibrational ModePyrimidine (Parent)2-Chloropyrimidine (

)
2,4-Dichloropyrimidine (

)
Diagnostic Note
C-H Stretch (Ar) 3000–31003050–31003080–3100Weak, sharp bands. >3000 cm⁻¹ confirms aromaticity.
Ring Stretch (C=N/C=C) 1570, 14001560–1580 (s)1550–1590 (vs)Strongest region. Cl substitution often intensifies the ~1560 band due to dipole changes.
Ring Breathing ~990~995~990Sensitive to substitution pattern.
C-Cl Stretch N/A720–750 740–760 The "Fingerprint" marker. Often a doublet in polychlorinated species.
C-Cl In-Plane Bend N/A~1070~1070–1130Mixed mode; often appears as a medium-intensity sharp peak.

(s) = strong, (vs) = very strong. Data synthesized from spectroscopic literature [1, 2, 3].

Distinguishing Isomers: The Symmetry Argument

A critical challenge in synthesis is distinguishing regioisomers (e.g., 4,6-dichloro vs. 2,4-dichloro).

  • 4,6-Dichloropyrimidine (

    
    ):  High symmetry. The center of inversion (or equivalent symmetry elements) forbids certain transitions. Expect a simpler spectrum  with fewer bands in the fingerprint region.
    
  • 2,4-Dichloropyrimidine (

    
    ):  Lower symmetry.[1] All vibrational modes become IR active. Expect a complex spectrum  with more splitting, particularly in the C-Cl stretching region (700–800 cm⁻¹).
    

Experimental Protocol: Self-Validating Systems

Chloropyrimidines are hygroscopic and prone to hydrolysis, converting the C-Cl bond to a C-OH (tautomerizing to a C=O amide). The protocol below includes a built-in validity check.

Methodology
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to minimize moisture exposure during preparation.

  • Crystal: Diamond or ZnSe (Zinc Selenide).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (standard) or 64 (high S/N).

Workflow Diagram

The following diagram outlines the decision process for sample preparation and quality control.

G Start Sample: Chloropyrimidine Solid CheckState Visual Inspection: Crystalline vs. Gummy Start->CheckState Prep Sample Prep: Direct ATR (No Grinding) CheckState->Prep Crystalline Dry Action: Vacuum Dry / Recrystallize CheckState->Dry Gummy/Wet Measure Acquire Spectrum (600 - 4000 cm⁻¹) Prep->Measure Dry->Prep QC_Check QC Checkpoint: Hydrolysis Bands? Measure->QC_Check Valid Spectrum Valid: Proceed to Assignment QC_Check->Valid Absent OH/C=O Invalid Sample Degraded: Reject QC_Check->Invalid Broad OH (~3300) Strong C=O (~1680)

Figure 1: Experimental workflow with integrated Quality Control (QC) to detect hydrolysis products.

Diagnostic Logic: Identification Strategy

When analyzing an unknown chloropyrimidine, use the following logic tree to determine the substitution pattern and purity.

DecisionTree Input Input Spectrum Region1 Check 1650-1750 cm⁻¹ (Carbonyl Region) Input->Region1 Hydrolysis Contamination: Hydrolysis Product (Uracil deriv.) Region1->Hydrolysis Strong Peak Present Region2 Check 700-800 cm⁻¹ (C-Cl Stretch) Region1->Region2 Peak Absent PatternA Single/Simple Band Region2->PatternA PatternB Complex/Split Bands Region2->PatternB ResultA Likely Symmetric (e.g., 2-Cl, 4,6-DiCl) PatternA->ResultA ResultB Likely Asymmetric (e.g., 2,4-DiCl) PatternB->ResultB

Figure 2: Logic tree for structural elucidation and purity assessment.

The "Hydrolysis Trap"

The most common error in analyzing chloropyrimidines is ignoring the hydrolysis product.

  • Chloropyrimidine: No C=O stretch.[2]

  • Hydrolysis Product (Hydroxypyrimidine/Pyrimidone): Shows a very strong Amide I (C=O) band around 1650–1700 cm⁻¹ and a broad OH/NH stretch around 3100–3400 cm⁻¹ .

  • Expert Insight: If you see a "carbonyl" peak in your chloropyrimidine sample, it is not a spectral anomaly; your sample has degraded [4].

References

  • Sharma, V. K., et al. "Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine."[1] Asian Journal of Chemistry, vol. 10, no. 3, 1998, pp. 527–531. Link

  • Rani, U., et al. "Molecular structure, harmonic and anharmonic frequency calculations of 2,4-dichloropyrimidine and 4,6-dichloropyrimidine."[3] Spectrochimica Acta Part A, vol. 78, no. 5, 2011, pp. 1467-1475.[3] Link

  • Srivastava, S. L., et al. "Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine."[4] Proceedings of the Indian Academy of Sciences, vol. 97, 1986, pp. 83–90. Link

  • Boarland, M. P. V., & McOmie, J. F. W. "Pyrimidines. Part II. The infrared spectra of some pyrimidines and their chloro-derivatives." Journal of the Chemical Society, 1952, pp. 3716-3728. Link

Sources

Comprehensive Guide to Elemental Analysis Standards for Highly Halogenated Heterocycles: 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex, halogenated heterocyclic scaffolds, the analytical stringency required to verify these intermediates has escalated. The compound 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (C9H4BrCl2N3) presents a unique analytical challenge. With a theoretical composition of approximately 35.45% Carbon, 1.32% Hydrogen, 13.78% Nitrogen, 26.20% Bromine, and 23.25% Chlorine, nearly 50% of its mass consists of halogens.

This guide objectively compares the performance of modern elemental analysis workflows required to fully characterize this compound, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.

Mechanistic Challenges in Analyzing Halogenated Pyrimidines

Standard elemental analysis methodologies often fail when applied to 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine due to two primary structural features:

  • Refractory Nitrogen Cores: Heterocyclic nitrogen compounds, particularly pyrimidine and pyridine rings, are historically classified as refractory (difficult to combust)[1]. The strong C-N bonds require exceptionally vigorous oxidation conditions to prevent charring and ensure complete conversion of the organic matrix into measurable gaseous products (CO2, H2O, and NOx)[1][2].

  • Halogen Poisoning and Interference: During combustion, the high concentrations of bromine and chlorine are converted into HX and X2 gases[3]. If these corrosive gases are not aggressively scrubbed from the analytical pathway, they will poison the copper reduction catalysts and enter the Thermal Conductivity Detector (TCD), artificially inflating the carbon and nitrogen readouts[1].

To achieve a complete elemental profile, the analytical workflow must be bifurcated: one highly modified pathway for Carbon, Hydrogen, and Nitrogen (CHN) determination, and an orthogonal pathway for Halogen (Br, Cl) quantification.

Workflow Visualization

G cluster_CHN CHN Determination Pathway cluster_Halogen Halogen (Br, Cl) Determination Pathway Sample 4-(5-Bromopyridin-3-yl)- 2,6-dichloropyrimidine (C9H4BrCl2N3) Split Sample Aliquoting Sample->Split CHN_Comb Dynamic Flash Combustion (>1000°C, O2) Split->CHN_Comb 2-5 mg CIC_Comb Pyrohydrolytic Combustion (Ar/O2, 1050°C) Split->CIC_Comb 10-50 mg Scrubber Halogen Scrubbing (Ag-Vanadate/Tungstate) CHN_Comb->Scrubber CO2, H2O, NOx, X2, HX TCD TCD Detection (C, H, N Quantification) Scrubber->TCD CO2, H2O, N2 (Purified) Absorb Aqueous Absorption (H2O2 / DI Water) CIC_Comb->Absorb HX, X2 Gases IC Ion Chromatography (Br-, Cl- Separation) Absorb->IC F-, Cl-, Br-, I- Aqueous

Analytical workflow for the complete elemental characterization of halogenated pyrimidines.

Comparison of Analytical Methodologies

While CHN analysis confirms the organic framework, the halogens must be quantified separately. Historically, the Schöniger Oxygen Flask method was the standard[4][5]. Today, Combustion Ion Chromatography (CIC) offers a superior, automated alternative[3][6].

Methodological Performance Comparison
ParameterDynamic Flash CHN (with Scrubbers)Combustion Ion Chromatography (CIC)Schöniger Flask + IC / Titration
Target Elements C, H, NBr, Cl (Simultaneous)Br, Cl (Sequential or Simultaneous)
Optimal Sample Size 2.0 – 5.0 mg[7]10.0 – 50.0 mg[3]15.0 – 30.0 mg
Matrix Interference High (Requires Ag-based scrubbers to trap ~50% halogen mass)[1]Low (Matrix is fully combusted and vented; halogens are isolated)[8]Medium (Incomplete combustion/soot can trap halogens)[5]
Automation & Throughput Fully automated (High)Fully automated (High)[3]Manual combustion (Low)[5]
Precision / Accuracy ±0.3% absolute variance[7]Sub-ppm to wt% (High precision)[3]User-dependent (Moderate)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal quality control (QC) checks at critical failure points.

Protocol 1: CHN Analysis via Halogen-Suppressed Dynamic Flash Combustion

Objective: Quantify C, H, and N while completely neutralizing Br and Cl interferences.

  • System Preparation & Scrubbing: Pack the primary combustion tube with a chromium oxide oxidation catalyst and a large excess of silver vanadate and silver tungstate[1].

    • Causality: The silver reagents quantitatively precipitate the massive influx of volatilized halogens as stable silver halides (AgBr, AgCl). This prevents the halogens from reaching the TCD, which would otherwise cause peak overlap and falsely elevate the analytical results[1].

  • Calibration & QC Validation: Calibrate the analyzer using a Certified Reference Material (CRM) that mimics the sample's high nitrogen and halogen content, such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)[9].

    • Validation Check: Run a blank and a CRM every 10 samples. The measured CHN values must fall within ±0.3% absolute of the theoretical values to validate the calibration curve and prove the scrubbers are not yet saturated[7].

  • High-Temperature Combustion: Weigh 2.0–3.0 mg of the pyrimidine derivative into a tin capsule. Combust the sample in an oxygen-enriched atmosphere at >1000°C.

    • Causality: The oxidation of the tin capsule creates a localized exothermic flash reaching ~1800°C. This extreme thermal energy is mandatory to break the highly refractory C-N bonds in the pyrimidine and pyridine rings, ensuring complete conversion to NOx rather than forming carbonaceous char[1][2].

  • Reduction & Detection: Pass the purified gas stream through a copper reduction tube at 600°C to reduce NOx to N2, followed by TCD quantification[2].

Protocol 2: Halogen (Br, Cl) Quantification via Combustion Ion Chromatography (CIC)

Objective: Accurately quantify the 26.20% Br and 23.25% Cl mass fractions.

  • Sample Introduction: Weigh 10.0–15.0 mg of the sample into a ceramic boat.

    • Causality: A larger sample size compared to CHN analysis is utilized to ensure the evolved halogen gas concentrations fall within the optimal dynamic range of the IC detector, minimizing baseline noise[3].

  • Pyrohydrolytic Combustion: Introduce the sample into a furnace at 1050°C under a continuous argon/oxygen stream.

    • Causality: Oxidative pyrolysis completely destroys the organic matrix, converting covalently bound bromine and chlorine into volatile HX and X2 gases[3][6]. The continuous argon flow prevents memory effects (carry-over) in the combustion tube[6].

  • Aqueous Absorption: Route the evolved gases into an absorption module containing deionized water spiked with a trace amount of hydrogen peroxide (H2O2)[8][10].

    • Causality: While H2O2 is primarily used to oxidize sulfur to sulfate, its inclusion is a standard failsafe. It ensures any trace environmental sulfur is fully oxidized, preventing sulfite peaks from interfering with the baseline resolution of the bromide and chloride peaks in the chromatogram[8].

  • Chromatographic Separation & Validation: Inject the absorbent into the IC system equipped with a conductivity detector[3][11].

    • Validation Check: Quantify against a multi-point calibration curve of Br⁻ and Cl⁻ standards. Spike a known concentration of an internal standard (e.g., fluoride, which is absent in the target molecule) into the sample boat prior to combustion. A recovery rate of 98-102% for the internal standard validates that the combustion and absorption steps were quantitative without leaks.

References

  • PE Polska. "The Elemental Analysis of Various Classes of Chemical Compunds Using CHN." pepolska.pl.
  • Elementar. "Elemental analysis: operation & applications." elementar.com.
  • University of British Columbia (UBC). "Summary of CHNS Elemental Analysis Common Problems." ubc.ca.
  • Elemental Microanalysis. "Standards and CRMs." elementalmicroanalysis.com.
  • QA Group. "Combustion ion chromatography for the analysis of halogens and sulphur." qa-group.com.
  • EAG Laboratories. "Combustion Ion Chromatography (CIC)." eag.com.
  • Thermo Fisher Scientific. "Determination of Halogens in Coal Using Combustion Ion Chromatography." thermofisher.com.
  • Butterworth Laboratories. "Elemental Microanalysis Testing | CHN Analysis Service." butterworth-labs.co.uk.
  • Bio-Equip. "Oxygen Flask Combustion Unit,specification,price,image." bio-equip.cn.

Sources

Comparative Guide: Halogen Reactivity & Site-Selectivity in Heterobiaryl Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In heterobiaryl drug discovery, the strategic manipulation of halogen reactivity is paramount for late-stage functionalization. While the textbook order of oxidative addition (I > Br > Cl >> F) holds true for simple arenes, heterobiaryl systems introduce a competing variable: intrinsic electrophilicity .

This guide objectively compares the reactivity profiles of halogens in polyhalogenated heterocycles. It challenges the standard Bond Dissociation Energy (BDE) model by demonstrating how heteroatom placement and ligand selection can invert selectivity, allowing chemists to "program" the site of cross-coupling.

Mechanistic Pillars of Reactivity

To predict site-selectivity, one must weigh two opposing mechanistic forces:

A. Bond Dissociation Energy (BDE) Control

In the absence of strong electronic bias, Palladium(0) inserts into carbon-halogen bonds following the weakness of the bond.

  • Trend: C–I (~65 kcal/mol) > C–Br (~81 kcal/mol) > C–Cl (~96 kcal/mol).

  • Dominant Context: Carbocyclic arenes or electron-neutral heterocycles; reactions using bulky, electron-rich ligands (e.g., QPhos, P(t-Bu)₃) that form monoligated Pd species sensitive to steric bulk.

B. Nucleophilic Aromatic Substitution ( ) Character

In electron-deficient heterocycles (pyridines, pyrazines), the oxidative addition transition state resembles the Meisenheimer complex of an


 reaction. The Pd(0) center acts as a nucleophile, preferentially attacking the most electron-deficient carbon.
  • Trend: C2/C4 (α/γ to N) >> C3 (β to N).

  • Dominant Context: Pyridines, pyrimidines; reactions using standard ligands (PPh₃, dppf) where electronic attraction guides the metal.

Comparative Analysis: The "Selectivity Switch"

The following table summarizes how different catalytic systems prioritize halogen reactivity in a model heterobiaryl system (e.g., 2-chloro-4-bromo-heterocycle).

FactorStandard Conditions (e.g., Pd(PPh₃)₄)Specialized Conditions (e.g., Pd-QPhos)
Primary Driver Electronic Activation (Electrophilicity)Bond Energy (BDE) & Sterics
Preferred Site

-to-Nitrogen (C2)
Least Sterically Hindered / Weakest Bond
Halogen Preference Cl (at activated site) > Br (at unactivated site)I > Br > Cl (Classic Order)
Mechanism

-like Oxidative Addition
Concerted Oxidative Addition
Visualization: The Selectivity Decision Tree

SelectivityTree Start Polyhalogenated Heterocycle CheckPos Are halogens in electronically distinct positions? Start->CheckPos Distinct Yes (e.g., C2 vs C3) CheckPos->Distinct Identical No (e.g., C3 vs C5) CheckPos->Identical LigandCheck Ligand Type? Distinct->LigandCheck ResultSteric Selectivity: Steric/BDE Control (I > Br > Cl) Identical->ResultSteric Standard Standard (PPh3, dppf) LigandCheck->Standard Bulky Bulky/Rich (QPhos, P(tBu)3) LigandCheck->Bulky ResultElec Selectivity: Electronic Control (C2-Cl > C4-Br) Standard->ResultElec Favors e- deficient ResultBDE Selectivity: BDE Control (C4-Br > C2-Cl) Bulky->ResultBDE Favors Weak Bond

Caption: Decision logic for predicting the site of oxidative addition in polyhalogenated heterocycles.

Case Studies & Data

Case Study A: The Canonical Electronic Control

Substrate: 2,4-Dibromopyridine

  • Challenge: Both halogens are Bromine. BDE is similar, but electronic environments differ.

  • Outcome: The C2 position is

    
     to nitrogen and highly activated.
    
  • Data:

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Selectivity: >95:5 favoring C2-arylation .

    • Reasoning: The inductive effect of Nitrogen lowers the LUMO at C2, accelerating oxidative addition via the nucleophilic pathway.

Case Study B: The Ligand-Enabled Reversal

Substrate: 2-(4-bromophenyl)-5-chloropyrazine[1][2]

  • Challenge: Competition between an activated Chloride (C2 on pyrazine) and a weaker Bromide bond (on phenyl ring).[1][2][3]

  • Outcome: Selectivity is tunable .

Catalyst SystemMajor ProductYieldSelectivity Ratio
Pd(Xantphos)Cl₂ C2-Arylation (Cl reacts) 84%>20:1 (Cl:Br)
Pd(QPhos)₂ C4'-Arylation (Br reacts) 91%>20:1 (Br:Cl)

Data Source: Adapted from mechanistic studies in Chem. Sci., 2016, 7, 5148-5159.

Experimental Protocols

Protocol A: Site-Selective C2-Arylation (Electronic Control)

Targeting the activated halogen (Cl or Br) at the


-position.

Reagents:

  • 2,4-Dibromopyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)[4][5]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: 2M Na₂CO₃ (2.0 equiv)

  • Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water.[3]

Workflow:

  • Degassing: Charge a reaction vial with 2,4-dibromopyridine, arylboronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed solvent mixture and aqueous base via syringe.

  • Reaction: Heat to 80 °C for 4–6 hours. Note: Do not overheat (>100°C) to avoid scrambling.

  • Validation: Monitor by TLC/LCMS. The C2-product typically is more polar than the C4-product due to the remaining Br being adjacent to N (check specific dipole).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

Protocol B: Ligand-Controlled Reversal (BDE Control)

Targeting the weaker halogen (Br/I) despite electronic deactivation.

Reagents:

  • 2-(4-bromophenyl)-5-chloropyrazine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)[4][5]

  • Pre-catalyst: Pd(dba)₂ or Pd₂(dba)₃ (2-5 mol%)

  • Ligand: QPhos (Pentaphenyl(di-tert-butylphosphino)ferrocene) (4-10 mol%)

  • Base: K₃PO₄ (2.0 equiv)[5][6]

  • Solvent: THF or Toluene (Anhydrous).

Workflow:

  • Pre-complexation: In a glovebox or under strict Argon, mix Pd source and QPhos in THF. Stir for 15 mins at RT to generate the active catalytic species (often monoligated [Pd(L)]).

  • Addition: Add the substrate and base.[5][6]

  • Reaction: Heat to 60–80 °C .

  • Mechanistic Check: The bulky QPhos ligand prevents the Pd center from approaching the sterically crowded (though electronically activated) C2-Cl site, forcing reaction at the accessible C4'-Br site.

Visualizing the Pathway Divergence

PathwayDivergence Substrate Substrate: Activated Cl (Site A) vs Unactivated Br (Site B) Path1 Path 1: Small/Standard Ligand (PPh3, Xantphos) Substrate->Path1 Path2 Path 2: Bulky/Rich Ligand (QPhos, P(tBu)3) Substrate->Path2 TS_Elec TS resembles Meisenheimer Complex Attraction to electron-deficient Site A Path1->TS_Elec Electronic Control TS_BDE Concerted Oxidative Addition Insertion into weakest bond (Site B) Path2->TS_BDE Steric/BDE Control ProdA Product A: Site A (Cl) Reacted TS_Elec->ProdA ProdB Product B: Site B (Br) Reacted TS_BDE->ProdB

Caption: Divergent reaction pathways dictated by ligand sterics and electronics.

References

  • Mechanistic Basis of Selectivity: Fairlamb, I. J. S., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016, 7 , 5148-5159. Link

  • Polyhalogenated Pyridines: Schroter, S., et al. "Regioselective cross-coupling reactions of multiple halogenated nitrogen-containing heterocycles." Tetrahedron, 2005, 61 , 2245-2267. Link

  • Ligand Effects (QPhos): Lundgren, R. J., & Stradiotto, M. "Key concepts in ligand design: An introduction to phosphine ligands." Chemistry – A European Journal, 2012. Link

  • BDE vs Electrophilicity: Handy, S. T., & Zhang, Y. "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, 2006, 299-301. Link

Sources

Safety Operating Guide

Operational Guide: Disposal of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine is a high-value heterocyclic building block used frequently in kinase inhibitor development.[1] Its structural dual-halogenation (bromine and chlorine) categorizes it strictly as Halogenated Organic Waste .

Critical Operational Warning: The 2,6-dichloropyrimidine moiety is electrophilic and moisture-sensitive.[1] Improper disposal into general aqueous waste streams can lead to hydrolysis, releasing Hydrogen Chloride (HCl) gas, which risks pressurizing waste containers and causing containment failure.[1]

Disposal Classification:

  • Primary Stream: Halogenated Organic Waste (High BTU Incineration).

  • RCRA Hazard Class (USA): D002 (Corrosive potential via hydrolysis), Toxic.[1]

  • Segregation: STRICTLY separate from non-halogenated solvents and strong oxidizers.

Hazard Assessment & Characterization

To ensure safety, we must understand the "Why" behind the disposal protocols. The hazards are driven by the molecule's reactive centers.

Chemical Property & Hazard Table[2][3]
PropertyDataOperational Implication
Molecular Formula C₉H₄BrCl₂N₃High Halogen Content (requires scrubbing during incineration).
Molecular Weight 304.96 g/mol Heavy organic; settles in mixed solvent phases.
Physical State Solid (Powder)Dust inhalation hazard; requires N95/P100 masking.
Reactivity Moisture Sensitive Hydrolyzes to release HCl gas.
GHS Hazards H314, H315, H319, H335Corrosive/Irritant to eyes, skin, and respiratory tract.[1]
The Hydrolysis Risk (Causality of Protocol)

The 2- and 6-positions on the pyrimidine ring are susceptible to Nucleophilic Aromatic Substitution (


). If this compound enters a waste drum containing water (even atmospheric moisture over time), the chlorine atoms are displaced, generating acidic gas.[1]

Mechanism of Hazard Generation:

HydrolysisRisk cluster_0 Waste Drum Environment Compound 2,6-Dichloropyrimidine Derivative Intermediate Transition State (Tetrahedral) Compound->Intermediate S_NAr Attack Water H₂O (Moisture/Aqueous Waste) Water->Intermediate Product Hydroxypyrimidine (Solid Precipitate) Intermediate->Product Gas HCl Gas (Pressure Buildup) Intermediate->Gas Elimination

Figure 1: Mechanism of HCl generation in improper waste storage. Note that gas evolution leads to drum pressurization.

Waste Segregation Protocols

Effective disposal starts at the bench. You must segregate this waste stream to maintain the integrity of the disposal chain.

Decision Logic for Waste Streams

Do not mix this compound with:

  • Strong Oxidizers: Risk of formation of toxic brominated byproducts.[2]

  • Aqueous Basic Waste: While bases neutralize it, the exotherm can be violent in a closed drum.

  • Non-Halogenated Solvents: Contaminating non-halogenated streams increases disposal costs by ~300%.

DisposalTree Start Waste Generation State Physical State? Start->State Solid Solid / Powder State->Solid Pure Compound Liquid Liquid / Solution State->Liquid Reaction Mixture Bag Double Bag (Poly) Solid->Bag LabelSolid Label: Toxic Solid, Halogenated Bag->LabelSolid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Compatible NonHaloSolv Non-Halogenated (Ethyl Acetate, Hexane) SolventCheck->NonHaloSolv Incompatible HaloStream Halogenated Waste Stream (High Temp Incineration) HaloSolv->HaloStream NonHaloSolv->HaloStream *MUST SEGREGATE* into Halo Stream due to solute

Figure 2: Decision tree for segregating 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine waste.

Step-by-Step Disposal Procedures

Protocol A: Disposal of Pure Solid (Excess Reagent)

Use this for expired shelf stock or weighed excess.

  • PPE Required: Nitrile gloves (double gloved), lab coat, safety glasses, N95 respirator (if outside fume hood).[1]

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or double-bag in thick polyethylene bags.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine" (Do not use abbreviations).[1][3]

    • Hazards: Check "Toxic" and "Irritant."[4]

  • Storage: Place in the Solid Hazardous Waste drum.

    • Self-Validating Step: Ensure the lid is screwed tight immediately to prevent moisture ingress and hydrolysis.

Protocol B: Disposal of Reaction Mixtures (Solutions)

Use this for mother liquors or reaction byproducts.

  • Quenching (Recommended):

    • If the mixture contains unreacted chloropyrimidine, add a small amount of methanol or ethanol to consume reactive chlorides gently, or ensure the waste is pH neutral.[1]

    • Caution: Do not add water directly to a concentrated organic solution of this compound; it may precipitate and trap HCl gas.

  • Solvent Compatibility:

    • Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of this solute (Br/Cl atoms) mandates the Halogenated Waste stream.[1]

  • Transfer:

    • Pour into the "Halogenated Solvent Waste" carboy (typically red or yellow safety cans).

    • Do NOT fill >90% to allow for thermal expansion.

  • Verification:

    • Self-Validating Step: Measure pH of the waste stream if unsure. If pH < 3, add solid Sodium Bicarbonate slowly until neutral before sealing the container to prevent pressure buildup.[1]

Spill Contingency Plan

In the event of a benchtop spill (solid or liquid), immediate action is required to prevent contamination.[1]

Spill Response Workflow:

  • Isolate: Evacuate immediate area; alert labmates.

  • Protect: Don PPE (Goggles, Gloves, Lab Coat).[1]

  • Contain:

    • Solid: Cover with wet paper towels (to prevent dust) then scoop.

    • Liquid: Surround with vermiculite or absorbent pads.

  • Decontaminate:

    • Wipe surface with a dilute (5%) Sodium Bicarbonate solution. This neutralizes any generated HCl and hydrolyzes trace residues to less toxic hydroxypyrimidines.

    • Follow with a water rinse, then an ethanol rinse.[1]

  • Dispose: All cleanup materials (gloves, paper towels, absorbents) go into Solid Hazardous Waste (double bagged).[1]

References & Authority

  • PubChem. Compound Summary: 2,6-Dichloropyrimidine (Analogous Reactivity). National Library of Medicine. Link

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Halogenated Solvents (F001-F005).Link

  • Fisher Scientific. Safety Data Sheet: 2,6-Dichloropyridine (Structural Analog for Handling).Link

  • Princeton University EHS. Waste Management: Halogenated vs. Non-Halogenated Solvents.Link

Disclaimer: This guide is for informational purposes for trained personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local regulations before disposal.

Sources

Definitive Guide to Personal Protective Equipment for Handling 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the potential hazards involved. This guide provides essential, field-proven safety protocols for handling 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS No. 2024646-57-7). The procedural guidance herein is synthesized from available safety data for the compound and its structural analogs, ensuring a cautious and comprehensive approach to personal protection. Our objective is to empower you with the knowledge to work safely, transforming procedural steps into a self-validating system of laboratory safety.

Hazard Analysis: A Proactive Assessment

While a comprehensive toxicological profile for 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine is not extensively documented, the available data and the compound's structure—a halogenated pyridine and pyrimidine—necessitate a high degree of caution.

The Globally Harmonized System (GHS) classification available from suppliers provides a baseline for our risk assessment.[1]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

However, as experienced scientists, we must look beyond the immediate data and consider the hazards associated with structurally similar compounds. For instance, related brominated and chlorinated pyrimidines are classified with more severe hazards, including "H301: Toxic if swallowed" and "H314: Causes severe skin burns and eye damage".[2][3] Therefore, it is scientifically prudent to handle 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine as a substance that is potentially corrosive and highly toxic upon ingestion, in addition to its confirmed irritant properties. This conservative approach forms the bedrock of our PPE recommendations.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable. The following table summarizes the required equipment, with detailed explanations of their necessity in the subsequent sections.

Protection Area Required PPE Specification and Rationale
Respiratory Full-Face Respirator with Multi-Gas/Vapor CartridgesRationale: Protects against respiratory irritation (H335) and potential inhalation of fine particulates. A full-face shield also provides primary eye protection against splashes.[4][5]
Eye & Face Chemical Goggles and Full-Face ShieldRationale: Addresses serious eye irritation (H319) and the potential for severe eye damage based on structural analogs. The face shield offers broad protection against splashes.[6][7]
Hand Double-Gloving: Nitrile GlovesRationale: Protects against skin irritation (H315) and potential corrosive burns. Nitrile offers good resistance to chlorinated solvents and related compounds.[4][6] Double gloving provides redundancy in case of a breach.
Body Chemical-Resistant Laboratory Coat (fully buttoned) or Disposable Chemical-Resistant SuitRationale: Prevents contact with skin and personal clothing. For larger quantities or procedures with a high splash risk, a disposable suit (e.g., Tychem) is recommended.[5][7]
Foot Closed-toe, chemical-resistant shoesRationale: Standard laboratory practice to protect feet from spills.
Respiratory Protection: The First Line of Defense

All handling of solid 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine or its solutions must be conducted within a certified chemical fume hood to control exposure.[8] Given the H335 warning (May cause respiratory irritation), respiratory protection is mandatory.

  • Why a Full-Face Respirator? A full-face respirator with appropriate multi-gas/vapor cartridges (such as those rated for organic vapors and acid gases) provides a superior seal and protects the entire face from airborne particles and splashes.[5] This is critical when weighing the solid compound, where fine dust can become airborne.

Eye and Face Protection: A Dual-Layer Approach

The H319 warning (Causes serious eye irritation) and the corrosive potential suggested by analogs demand robust eye and face protection.[2][3]

  • Goggles over Safety Glasses: Standard safety glasses do not provide an adequate seal against splashes or fine dust. Chemical goggles are essential.[7]

  • The Necessity of a Face Shield: A face shield, worn over goggles, provides a secondary barrier, protecting the entire face from splashes of solutions or accidental dispersal of solid material.[6]

Skin and Body Protection: An Impermeable Barrier

Direct contact with this compound must be avoided to prevent skin irritation (H315) and potential chemical burns.

  • The Rationale for Double Gloving: Always wear two pairs of nitrile gloves. This practice mitigates the risk of exposure if the outer glove is torn or compromised. Inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.[4]

  • Beyond the Lab Coat: A fully buttoned, chemical-resistant lab coat is the minimum requirement. For procedures involving quantities greater than a few grams or with a significant risk of splashing, a disposable chemical-resistant suit is the authoritative choice.[5]

Operational and Disposal Plans

Safe handling extends beyond wearing the correct PPE. It encompasses the entire workflow, from preparation to disposal.

Step-by-Step Handling Protocol
  • Designated Area: All work must be performed in a designated area within a certified chemical fume hood.[8] The work surface should be covered with disposable, absorbent bench paper.

  • Pre-Experiment Checklist:

    • Verify fume hood certification and airflow.

    • Assemble all necessary glassware, reagents, and equipment.

    • Locate the nearest emergency eyewash station and safety shower.

    • Prepare a designated waste container for halogenated organic waste.

  • Donning PPE: Follow the workflow diagram below for correctly donning and doffing PPE.

  • Weighing and Transfer:

    • Perform all weighing of the solid compound inside the fume hood.

    • Use dedicated spatulas and weigh boats.

    • Close the primary container immediately after dispensing.

  • Post-Handling:

    • Decontaminate all surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

    • Properly doff PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

PPE Donning and Doffing Workflow

PPE_Workflow Don_Coat 1. Don Lab Coat / Suit Don_Respirator 2. Don Full-Face Respirator Don_Coat->Don_Respirator Don_Gloves1 3. Don Inner Gloves Don_Respirator->Don_Gloves1 Don_Gloves2 4. Don Outer Gloves Don_Gloves1->Don_Gloves2 Work Perform Experiment in Fume Hood Doff_Gloves2 1. Remove Outer Gloves Doff_Coat 2. Remove Lab Coat / Suit Doff_Gloves2->Doff_Coat Doff_Gloves1 3. Remove Inner Gloves Doff_Coat->Doff_Gloves1 Doff_Respirator 4. Remove Respirator Doff_Gloves1->Doff_Respirator Wash Wash Hands Thoroughly Doff_Respirator->Wash

Caption: PPE Donning and Doffing Workflow.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.[10] Do not use combustible materials.

  • Neutralize (if applicable): For larger spills, consult your institution's safety officer for specific neutralization procedures.

  • Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.[8]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Maintain a dedicated, clearly labeled, and sealed waste container for "Halogenated Organic Waste".[11]

  • No Drain Disposal: Never dispose of this chemical or its solutions down the drain.[10]

  • Contaminated Materials: All contaminated items, including gloves, bench paper, and disposable labware, must be placed in the designated hazardous waste container.

  • Collection: Follow your institution's specific procedures for the collection of chemical waste.[8]

By adhering to these rigorous safety protocols, you not only ensure your personal safety but also uphold the highest standards of scientific integrity and responsibility.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • ChemScene. (n.d.). 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet - 5-Bromo-2,4-dichloropyrimidine.
  • Chlorine Technical Services South Africa. (n.d.). Protective clothing and equipment.
  • PubChem. (n.d.). Pyrimidine, 5-bromo-4,6-dichloro-.
  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • Fisher Scientific. (2011, February 10). Safety Data Sheet - 5-Amino-4,6-dichloropyrimidine.
  • TCI Chemicals. (2025, March 24). Safety Data Sheet - 5-(4-Bromophenyl)-4,6-dichloropyrimidine.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 5-(4-Bromophenyl)-4,6-dichloropyrimidine.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.